Therapeutic Potential of 7-Fluoro-3-iodo-5-nitroindazole Derivatives
Executive Summary: The "Privileged" Architecture In the landscape of medicinal chemistry, few scaffolds offer the versatility of the indazole ring. Among its variations, 7-Fluoro-3-iodo-5-nitroindazole represents a "priv...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Privileged" Architecture
In the landscape of medicinal chemistry, few scaffolds offer the versatility of the indazole ring. Among its variations, 7-Fluoro-3-iodo-5-nitroindazole represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.
This whitepaper analyzes the therapeutic utility of this specific scaffold. Unlike generic indazoles, this trisubstituted core integrates three distinct functional "handles" that address common failure modes in drug discovery: metabolic instability, lack of selectivity, and synthetic intractability.
The Triad of Functionality
7-Fluoro (Metabolic Shield & Bioisostere): The fluorine atom at C7 exerts a profound electronic effect, lowering the pKa of the pyrrolic NH (increasing acidity) and blocking a common site of metabolic oxidation (Phase I metabolism). Furthermore, the C-F bond can act as a hydrogen bond acceptor, mimicking a carbonyl oxygen in enzyme active sites (e.g., Factor Xa, Kinase hinge regions).
3-Iodo (The Synthetic Pivot): The carbon-iodine bond at C3 is highly reactive toward Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing for the rapid generation of diverse libraries to probe hydrophobic pockets in target proteins.
5-Nitro (The Warhead/Precursor): In its native state, the nitro group serves as a prodrug warhead for antiparasitic applications (via nitroreductase activation). Alternatively, it is a masked amine, readily reduced to an aniline for coupling with electrophiles to generate urea or amide linkers common in kinase inhibitors.
Chemical Biology & Mechanism of Action[1][2][3]
Visualizing the Scaffold Logic
The following diagram illustrates the functional zones of the molecule and their respective roles in drug design.
Figure 1: Functional decomposition of the 7-Fluoro-3-iodo-5-nitroindazole scaffold.
Target Indications: Chagas Disease (Trypanosoma cruzi), Leishmaniasis, and Acanthamoeba keratitis.
Mechanism:
The 5-nitroindazole moiety functions similarly to benznidazole. It acts as a prodrug that is activated by type I nitroreductases (NTR) specific to the parasite.
Activation: The parasitic NTR reduces the nitro group (
) to a nitro radical anion ().
Futile Cycling: In the presence of oxygen, the radical anion is re-oxidized, generating superoxide anions (
) and other Reactive Oxygen Species (ROS).
Lethality: The accumulation of ROS causes oxidative damage to the parasite's DNA and membrane lipids, leading to apoptosis.
Role of 7-Fluoro:
While the nitro group drives potency, the 7-fluoro substituent modulates the lipophilicity (
) and electronic density of the ring. This tuning is critical for penetrating the cyst walls of Acanthamoeba or the intracellular amastigote form of T. cruzi.
Mechanism:
For this application, the 5-nitro group is reduced to an amine and derivatized (e.g., to a urea). The indazole core mimics the adenine ring of ATP, binding to the hinge region of the kinase.
The 3-position (Iodo-derived): A hydrophobic aryl group added here occupies the "gatekeeper" pocket.
The 7-Fluoro Interaction: In certain kinases (e.g., Factor Xa, though a protease, shares binding logic), the fluorine atom can form a multipolar interaction with backbone amides, replacing the need for a hydrogen bond acceptor nitrogen while improving metabolic stability against oxidation.
Synthetic Pathways & Protocols
The synthesis of derivatives relies on the orthogonal reactivity of the halogen and the nitro group. The iodine at C3 is significantly more reactive toward oxidative addition than the fluorine at C7.
Figure 2: Divergent synthesis workflow starting from the commercial precursor.
Protocol: Synthesis of the Core (Iodination)
Note: This step installs the synthetic handle.
Dissolution: Dissolve 7-fluoro-5-nitroindazole (1.0 eq) in DMF (10 mL/g).
Base Addition: Add KOH pellets (3.0 eq) and stir at room temperature for 15 minutes.
Iodination: Add solid Iodine (
, 1.2 eq) portion-wise over 30 minutes. The reaction is exothermic; maintain temperature .
Quench: After 3 hours, pour the mixture into ice-water containing 10% sodium thiosulfate (to reduce excess iodine).
Isolation: Filter the yellow precipitate, wash with water, and dry in vacuo.
Yield expectation: 85-95%.
Validation:
-NMR (DMSO-) should show the disappearance of the C3-proton singlet.
Protocol: Suzuki-Miyaura Cross-Coupling at C3
Note: This protocol is optimized for electron-deficient indazoles without N-protection.
Solvent: Add a degassed mixture of 1,4-Dioxane/Water (4:1, 0.1 M concentration).
Reaction: Seal and heat at
(microwave preferred) for 30–60 minutes.
Workup: Dilute with EtOAc, wash with brine, dry over
. Purify via flash chromatography (Hexane/EtOAc).
Critical Note: The 5-nitro group makes the C3-I bond highly activated for oxidative addition, often requiring milder conditions than electron-rich indazoles.
Quantitative Data Summary
The following table summarizes the structure-activity relationship (SAR) trends observed in 5-nitroindazole derivatives, extrapolated to the 7-fluoro analogs based on bioisosteric principles.
Arán, V. J., et al. (2005). "Synthesis and biological properties of new 5-nitroindazole derivatives." Bioorganic & Medicinal Chemistry, 13(9), 3197–3207.
Martín-Escolano, R., et al. (2022). "5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii." Acta Tropica, 232, 106538.
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. (Grounding for 7-F metabolic stability claims).
BenchChem. "Optimization of Suzuki Coupling with 3-Iodo-6-methyl-4-nitro-1H-indazole." (Technical protocol validation for nitro-iodo-indazoles).
The Fluorine Effect: Strategic Deployment of 7-Fluoroindazoles in Medicinal Chemistry Scaffolds
Executive Summary In the optimization of heterocyclic pharmacophores, the 7-fluoroindazole scaffold represents a high-value structural motif.[1] Unlike generic fluorine substitutions used solely for metabolic blocking, t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the optimization of heterocyclic pharmacophores, the 7-fluoroindazole scaffold represents a high-value structural motif.[1] Unlike generic fluorine substitutions used solely for metabolic blocking, the C7-fluorine atom in the indazole core plays a distinct structural and electronic role. It serves as a non-classical hydrogen bond acceptor , a modulator of tautomeric equilibrium , and a bioisostere for amide carbonyls .
This technical guide analyzes the medicinal chemistry logic behind 7-fluoroindazoles, detailing their synthesis, physicochemical impact on ligand-protein binding, and application in advanced drug discovery programs (specifically Factor Xa and Kinase inhibitors).
Part 1: The Physicochemical Rationale
The "Orthogonal Fluorine" Effect
The introduction of a fluorine atom at the 7-position of the indazole ring creates a unique electrostatic environment compared to the more common 5- or 6-fluoro isomers.
Amide Carbonyl Bioisosterism: In specific binding pockets, the C7-fluorine can mimic the carbonyl oxygen of an amide. The fluorine atom acts as a weak hydrogen bond acceptor. This was definitively proven in Factor Xa inhibitors , where the 7-F atom formed a hydrogen bond (2.9 Å) with the backbone amide NH of Gly216, resulting in a 60-fold increase in potency (
kcal/mol) compared to the des-fluoro analog [1].[2][3]
Tautomeric Locking: The electronegativity of the 7-F atom influences the acidity of the N1-H. By withdrawing electron density, it modulates the pKa and stabilizes the 1H-tautomer over the 2H-tautomer, which is critical for predictable binding modes in kinase hinge regions.
Metabolic Shielding: The C7 position is electronically rich in the parent indazole. Fluorination blocks oxidative metabolism (Phase I) at this site, extending the half-life (
) of the scaffold.
Structural Visualization: The Binding Interface
The following diagram illustrates the critical interaction between the 7-fluoroindazole scaffold and a target protein backbone (e.g., Factor Xa), highlighting the bioisosteric replacement.
Caption: Mechanistic basis of 7-fluoroindazole potency. The C7-F atom mimics a carbonyl oxygen, accepting a hydrogen bond from the protein backbone.[2][3]
Part 2: Synthetic Architectures
Synthesizing 7-fluoroindazoles requires early-stage fluorination strategies, as late-stage electrophilic fluorination is often regioselective for the C3 or C5 positions.
Primary Route: Hydrazine Cyclization
The most robust industrial route involves the condensation of 2,3-difluorobenzaldehyde with hydrazine hydrate. This method is scalable and avoids hazardous diazonium intermediates.
Conditions: High temperature (120–180°C) or microwave irradiation.
Mechanism: Nucleophilic attack of hydrazine on the aldehyde, followed by nucleophilic aromatic substitution (
) at the ortho-fluorine position.
Alternative Route: Diazotization (The Bartoli Indole Logic)
For substituted anilines, the diazotization of 2-fluoro-6-methylaniline followed by internal cyclization is utilized. This is preferred when the benzene ring bears complex substituents incompatible with harsh
conditions.
Synthetic Workflow Diagram
Caption: The dominant synthetic pathway for 7-fluoroindazole via hydrazine cyclization of difluorobenzaldehyde.
Part 3: Case Studies in Drug Design
Factor Xa Inhibitors (Anticoagulants)
Challenge: Traditional Factor Xa inhibitors relied on a central amide linker to bind Gly216. However, amides are susceptible to hydrolysis and can suffer from poor permeability.
Solution: Replacement of the amide with a 7-fluoroindazole core.[2][3]
Outcome: The 7-F atom successfully mimicked the carbonyl oxygen.[2][3] The resulting compounds (e.g., BMS/Pfizer series) showed nanomolar potency and improved pharmacokinetic profiles due to the removal of the hydrolyzable amide bond [2].
Spleen Tyrosine Kinase (Syk) Inhibitors[5]
Context: Syk is a target for autoimmune diseases.
Role of 7-F: In the development of Syk inhibitors, 7-fluoroindazole derivatives demonstrated superior selectivity over the JAK family compared to their non-fluorinated counterparts. The fluorine atom likely induces a subtle conformational bias that favors the specific geometry of the Syk ATP-binding pocket [3].
A Professional Guide to the Physicochemical Profile of 7-Fluoro-3-iodo-5-nitroindazole
Executive Summary 7-Fluoro-3-iodo-5-nitroindazole is a halogenated and nitrated indazole derivative with significant potential in medicinal chemistry and drug discovery. Its structural complexity, featuring electron-with...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
7-Fluoro-3-iodo-5-nitroindazole is a halogenated and nitrated indazole derivative with significant potential in medicinal chemistry and drug discovery. Its structural complexity, featuring electron-withdrawing fluorine and nitro groups alongside a bulky iodine atom, suggests a nuanced physicochemical profile that is critical for its development as a research tool or therapeutic lead. This guide provides a comprehensive analysis of its core properties, including lipophilicity, acidity, and spectral characteristics. We present detailed protocols for experimental determination of key parameters, propose a plausible synthetic route, and outline essential safety and handling procedures. The data herein is curated for researchers, chemists, and drug development professionals to facilitate informed decision-making in leveraging this compound for scientific investigation.
Introduction: The Strategic Importance of the Nitroindazole Scaffold
The indazole core is a privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. The introduction of a nitro group, as seen in the broader class of nitroindazoles, often imparts potent and specific biological activities. For instance, 7-nitroindazole is a well-documented selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurodegenerative diseases[1][2]. Furthermore, derivatives of 5-nitroindazole have demonstrated significant promise as antiprotozoal agents for treating infections like Chagas disease and trichomoniasis[3][4].
7-Fluoro-3-iodo-5-nitroindazole (CAS No. 1352395-51-7) emerges from this context as a molecule of considerable interest[5]. The substituents on its indazole ring are strategically placed:
7-Fluoro Group: The fluorine atom can enhance metabolic stability and modulate pKa, potentially improving pharmacokinetic properties.
3-Iodo Group: The iodine atom provides a handle for further synthetic modifications, such as cross-coupling reactions, making it a valuable building block. It can also serve as a heavy atom for X-ray crystallography studies.
5-Nitro Group: This group is a key pharmacophore in many related compounds and is critical for the observed biological activities, often by participating in redox cycles within target organisms or enzymes[6].
Understanding the physicochemical profile of this specific molecule is paramount for predicting its behavior in biological systems, designing effective screening assays, and developing viable formulations.
Core Physicochemical Properties
The interplay of the functional groups in 7-Fluoro-3-iodo-5-nitroindazole defines its chemical personality. The following sections detail its key properties, with quantitative data summarized for clarity.
The partition coefficient (LogP) is a critical measure of a compound's lipophilicity, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[8][9] For 7-Fluoro-3-iodo-5-nitroindazole, the calculated LogP is 2.34 [5].
Expert Insight: A LogP value in this range is highly significant. According to Lipinski's "Rule of 5," a LogP below 5 is favorable for oral bioavailability[9]. A value around 2 is often considered ideal for drugs targeting the central nervous system (CNS), as it suggests a balance between aqueous solubility for transport and lipid solubility for crossing the blood-brain barrier[9]. This positions the molecule as a promising candidate for neurological research, aligning with the known activity of related nitroindazoles against nNOS[1].
Acidity (pKa)
Solubility Profile
Direct quantitative solubility data is not available. However, based on its LogP of 2.34 and largely aromatic structure, 7-Fluoro-3-iodo-5-nitroindazole is expected to have low solubility in water and higher solubility in organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols.
Field-Proven Insight: For in vivo studies involving the related compound 7-Nitroindazole, a common formulation involves a multi-component solvent system such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve a suitable concentration (e.g., ≥ 2.5 mg/mL)[2]. A similar strategy would likely be required for achieving biologically relevant concentrations of 7-Fluoro-3-iodo-5-nitroindazole in aqueous-based assays or for animal studies.
Spectroscopic & Structural Elucidation
Confirmation of the structure and purity of 7-Fluoro-3-iodo-5-nitroindazole is essential. While specific spectra for this compound are not published, the following characteristics can be predicted based on established spectroscopic principles and data from analogous structures[11].
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the protons at the C4 and C6 positions. The N-H proton of the indazole ring will likely appear as a broad singlet at a downfield chemical shift (>10 ppm), characteristic of acidic protons[12].
¹³C NMR Spectroscopy: The carbon spectrum will display seven signals. A key diagnostic signal will be the carbon bearing the iodine (C3), which is expected to appear at a relatively upfield chemical shift (around 90-95 ppm) due to the heavy atom effect[11].
Mass Spectrometry: The molecular ion peak ([M]⁺) should be readily observable at m/z 307.02, corresponding to the calculated molecular weight[5]. The isotopic pattern of iodine (¹²⁷I is 100% abundant) will simplify the spectrum.
Infrared (IR) Spectroscopy: Key vibrational bands would include a broad N-H stretch (around 3300-3400 cm⁻¹), aromatic C-H stretches (~3100 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (NO₂) typically found around 1500-1550 cm⁻¹ and 1330-1360 cm⁻¹, respectively[11].
Experimental Protocol: Determination of Partition Coefficient (LogP)
To experimentally validate the calculated LogP, the shake-flask method followed by HPLC analysis is the gold standard[8][13]. This protocol is designed to be self-validating by ensuring equilibrium is reached and concentrations are measured accurately.
Methodology: Shake-Flask & HPLC-UV
Phase Preparation:
Prepare a phosphate buffer solution at pH 7.4 to mimic physiological conditions.
Saturate the buffer with n-octanol by stirring vigorously for 24 hours and then allowing the phases to separate.
Concurrently, saturate n-octanol with the pH 7.4 buffer under the same conditions. This pre-saturation is critical to prevent volume changes during the partitioning experiment.
Sample Preparation:
Prepare a stock solution of 7-Fluoro-3-iodo-5-nitroindazole in the pre-saturated n-octanol at a concentration of approximately 1 mg/mL.
Partitioning:
In a screw-cap vial, combine 5 mL of the pre-saturated n-octanol stock solution with 5 mL of the pre-saturated pH 7.4 buffer.
Agitate the mixture at a constant temperature (e.g., 25 °C) for at least 24 hours to ensure equilibrium is fully established. A mechanical shaker or rotator is recommended.
Phase Separation:
Centrifuge the vial at a moderate speed (e.g., 2000 x g) for 15-20 minutes to achieve a clean separation of the aqueous and octanol layers.
Quantification:
Carefully sample an aliquot from both the upper (n-octanol) and lower (aqueous) phases.
Analyze the concentration of the compound in each phase using a validated reverse-phase HPLC-UV method. A calibration curve should be prepared for accurate quantification. The Agilent 1200 Infinity Series HDR-DAD system is well-suited for this due to its wide dynamic range, which can handle potentially large concentration differences between the two phases[13].
Calculation:
Calculate the LogP using the formula:
LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous])[8]
Caption: Plausible high-level synthetic pathway.
Safety, Handling, and Storage
Proper handling of 7-Fluoro-3-iodo-5-nitroindazole is crucial due to its potential hazards.
H302: Harmful if swallowed.
[5][14][15] * H315: Causes skin irritation.
[5][15] * H319: Causes serious eye irritation.
[5][15] * H335: May cause respiratory irritation.
[5][15]
Recommended Precautions & PPE:
[14][15][16]* Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14]
Personal Protective Equipment (PPE):
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[15]
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.[15]
Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH-approved respirator.
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[14]
Storage:
Store in a tightly closed container in a dry, well-ventilated place.[15]
Keep in a dark place, away from heat and incompatible materials.[7]
Disposal:
Dispose of contents and container to an approved hazardous waste disposal plant in accordance with local, state, and federal regulations.[16]
Conclusion
7-Fluoro-3-iodo-5-nitroindazole is a multifaceted compound whose physicochemical properties suggest significant potential, particularly in the realm of neuropharmacology and anti-infective research. Its calculated LogP of 2.34 indicates favorable drug-like characteristics for membrane permeability, while its functional groups offer avenues for further chemical exploration and potent biological interactions. The protocols and predictive data provided in this guide serve as a foundational resource for scientists, enabling a more strategic and safer approach to unlocking the full potential of this promising molecule in drug discovery and development pipelines.
References
Agilent Technologies, "Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System," Agilent Technologies, Feb. 10, 2014. [Link]
Watson International, "Safety Data Sheet - 5-Nitroindazole," Watson International Ltd., Feb. 28, 2017. [Link]
Scribd, "1H NMR Analysis of Compound 7," Scribd. [Link]
PubChem, "7-Nitroindazole," National Center for Biotechnology Information. [Link]
Google Patents, "US3988347A - Process for the preparation of substituted indazoles," Google P
ACD/Labs, "LogP—Making Sense of the Value," Advanced Chemistry Development, Inc. [Link]
Sai Life Sciences, "Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development," Sai Life Sciences. [Link]
ResearchGate, "1 H NMR spectrum (8.30−8.44 and 7.32−7.40 ppm regions) of 1e in DMSO-d 6 at 500 MHz," ResearchGate. [Link]
PubMed, "Synthesis and biological properties of new 5-nitroindazole derivatives," National Library of Medicine, May 02, 2005. [Link]
PubChem, "5-Nitroindazole," National Center for Biotechnology Information. [Link]
A Technical Guide to the Biological Targets of 5-Nitroindazole Derivatives
Introduction: The Versatile 5-Nitroindazole Scaffold The 5-nitroindazole scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as the foundation for a diverse range of pharmacologically active a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Versatile 5-Nitroindazole Scaffold
The 5-nitroindazole scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as the foundation for a diverse range of pharmacologically active agents. Its unique electronic and structural properties, conferred by the fusion of a pyrazole ring to a nitro-substituted benzene ring, allow for interactions with a variety of biological macromolecules. Initially explored for their potent antiparasitic properties, derivatives of 5-nitroindazole have since demonstrated a broader therapeutic potential, with activities spanning anticancer, anti-inflammatory, and neuroprotective applications.
This guide provides an in-depth technical overview of the core biological targets of 5-nitroindazole derivatives. We will dissect the causal mechanisms behind their activity, present field-proven experimental protocols for target validation, and offer a perspective on the structure-activity relationships that govern their therapeutic effects. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for novel therapeutic interventions.
Part 1: The Primary Target in Protozoa: Nitroreductase-Mediated Bioactivation
The most extensively characterized mechanism of action for 5-nitroindazole derivatives is their role as prodrugs in various protozoan parasites, including Trypanosoma cruzi, Leishmania spp., and Acanthamoeba castellanii.[1][2] The central target in this context is a class of parasite-specific enzymes known as Type I Nitroreductases (NTRs).[3][4]
Mechanism of Action: Reductive Activation and Oxidative Stress
The antiparasitic activity of 5-nitroindazoles is critically dependent on the 5-nitro (NO₂) group.[5] The process is a two-step activation cascade:
Enzymatic Reduction: Parasitic Type I NTRs, which are absent in mammalian hosts, recognize the 5-nitroindazole core and catalyze an oxygen-insensitive, two-electron reduction of the nitro group.[3][6][7] This reaction, utilizing NADH as a cofactor, generates a nitroso intermediate, which is further reduced to a highly reactive hydroxylamine derivative.[1][6]
Generation of Cytotoxic Species: The hydroxylamine and other reduced intermediates are unstable and lead to the formation of reactive nitrogen species (RNS) and reactive oxygen species (ROS).[8][9] These radicals induce severe cellular damage through multiple downstream effects, including DNA strand breaks, covalent modification of proteins, lipid peroxidation, and mitochondrial dysfunction, ultimately leading to parasite death.[1][9]
This selective activation by a parasite-specific enzyme is the cornerstone of the therapeutic window for these compounds, providing potent cidal activity against the pathogen with comparatively lower toxicity to the host.
Caption: Reductive activation pathway of 5-nitroindazole derivatives in protozoan parasites.
Quantitative Data: In Vitro Antiparasitic Activity
The following table summarizes the inhibitory concentrations (IC₅₀) of various 5-nitroindazole derivatives against different protozoan parasites.
This protocol is a standard method for assessing the cytotoxicity of compounds against protozoan trophozoites.
Principle: The AlamarBlue reagent contains resazurin, a non-fluorescent indicator dye that is reduced to the highly fluorescent resorufin by metabolically active cells. The degree of fluorescence is proportional to the number of viable cells.
Methodology:
Parasite Culture: Culture parasites (e.g., A. castellanii trophozoites) to mid-log phase in their appropriate growth medium.
Assay Plate Preparation: Seed a 96-well microtiter plate with parasites at a density of 5x10⁴ cells/well in 100 µL of medium.
Compound Addition: Prepare serial dilutions of the 5-nitroindazole derivatives in the appropriate medium. Add 100 µL of each concentration to the wells in triplicate. Include a vehicle control (e.g., DMSO) and a positive control (e.g., chlorhexidine).
Incubation: Incubate the plate at the optimal temperature for the parasite (e.g., 28°C) for 72 hours.
Reagent Addition: Add 20 µL of AlamarBlue reagent to each well.
Final Incubation: Incubate the plate for an additional 4-6 hours, protected from light.
Measurement: Measure fluorescence using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
Data Analysis: Calculate the percentage of viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS production.
Principle: DCFH-DA is non-fluorescent and freely diffuses into cells. Inside the cell, esterases cleave the acetate groups, trapping the resulting DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Methodology:
Parasite Preparation: Harvest parasites (e.g., T. cruzi epimastigotes) and wash twice with phosphate-buffered saline (PBS). Resuspend at a density of 1x10⁷ cells/mL in PBS.
Probe Loading: Add DCFH-DA to the cell suspension to a final concentration of 10 µM. Incubate for 30 minutes at 37°C in the dark.
Washing: Centrifuge the cells and wash twice with PBS to remove excess probe.
Compound Treatment: Resuspend the probe-loaded cells in fresh PBS and distribute into a black, clear-bottom 96-well plate. Add the 5-nitroindazole derivatives at the desired concentrations. Include a vehicle control and a positive control for ROS induction (e.g., H₂O₂).
Measurement: Immediately measure the fluorescence intensity at time zero using a plate reader (excitation ~485 nm, emission ~530 nm). Continue to take readings at regular intervals (e.g., every 15 minutes) for 1-2 hours.
Data Analysis: Subtract the background fluorescence and plot the change in fluorescence intensity over time to determine the rate of ROS production.
Part 2: Enzymatic Targets in Mammalian Systems
While highly effective in parasites, 5-nitroindazole derivatives also interact with mammalian enzymes, opening avenues for therapeutic applications in human diseases. The primary targets identified are involved in signaling, inflammation, and neurobiology.
Nitric Oxide Synthases (NOS)
Indazole-based compounds are well-established inhibitors of Nitric Oxide Synthase (NOS), the enzyme responsible for synthesizing the signaling molecule nitric oxide (NO) from L-arginine.[12] While 7-nitroindazole is a more potent and selective inhibitor of the neuronal isoform (nNOS), 5-nitroindazole derivatives also exhibit inhibitory activity.[13][14][15][16]
Mechanism of Inhibition: Nitroindazoles are proposed to act as competitive inhibitors with respect to both the L-arginine substrate and the essential cofactor tetrahydrobiopterin (BH₄). They are thought to interact with the heme-iron center in the enzyme's active site, preventing the binding of oxygen, which is a critical step in NO synthesis.
Caption: Mechanism of neuronal Nitric Oxide Synthase (nNOS) inhibition by 5-nitroindazole.
Experimental Protocol 3: NOS Activity Measurement (Citrulline Assay)
Principle: This classic radiochemical assay measures NOS activity by quantifying the conversion of L-[³H]arginine to L-[³H]citrulline.[11][12][17] The positively charged L-[³H]arginine is separated from the neutral L-[³H]citrulline using a cation-exchange resin.
Methodology:
Homogenate Preparation: Prepare a cytosolic fraction from brain tissue or cultured cells expressing NOS. Determine the protein concentration of the lysate.
Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:
Homogenate (50-100 µg protein)
Reaction buffer (e.g., 50 mM HEPES, pH 7.4)
1 mM NADPH
10 µM FAD, 10 µM FMN
10 µM Tetrahydrobiopterin (BH₄)
2 mM CaCl₂ and 10 µg/mL Calmodulin (for constitutive NOS isoforms)
Varying concentrations of the 5-nitroindazole inhibitor or vehicle.
Initiation: Start the reaction by adding L-[³H]arginine (final concentration ~10-20 µM, specific activity ~1 µCi/tube).
Incubation: Incubate the mixture at 37°C for 15-30 minutes.
Termination: Stop the reaction by adding 1 mL of ice-cold stop buffer (e.g., 20 mM HEPES, 2 mM EDTA, pH 5.5).
Separation: Apply the reaction mixture to a 1 mL column of Dowex AG 50W-X8 resin (Na⁺ form). The L-[³H]arginine binds to the resin while the L-[³H]citrulline passes through.
Elution & Measurement: Elute the L-[³H]citrulline with 2 mL of water. Collect the eluate in a scintillation vial, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
Analysis: Calculate the amount of L-[³H]citrulline produced and determine the percentage of inhibition for each compound concentration to calculate the IC₅₀.
Indoleamine 2,3-dioxygenase (IDO1)
IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway.[18][19] By depleting local tryptophan and producing immunomodulatory kynurenine metabolites, IDO1 is a key immune checkpoint regulator and a high-priority target in cancer immunotherapy.[18][19][20] The indazole scaffold has emerged as a potential heme-binding motif for IDO1 inhibitors.[21]
Mechanism of Inhibition: Indazole derivatives are thought to inhibit IDO1 by directly coordinating with the ferrous iron atom in the enzyme's heme prosthetic group.[22] This interaction occupies the active site and prevents the binding and subsequent oxidation of the natural substrate, L-tryptophan.
Caption: Inhibition of the IDO1 pathway by indazole derivatives to reverse immune suppression.
Principle: This method provides a direct and robust measurement of enzyme activity by quantifying the formation of the product, L-kynurenine, from the substrate, L-tryptophan, using High-Performance Liquid Chromatography (HPLC).[23]
Methodology:
Enzyme Source: Use either recombinant human IDO1 or a cytosolic fraction from IFN-γ-stimulated cancer cells (e.g., HeLa or A549) known to express IDO1.[24]
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
50 mM Potassium Phosphate Buffer (pH 6.5)
20 mM Ascorbic Acid
10 µM Methylene Blue
200 µg/mL Catalase
IDO1 enzyme source
Varying concentrations of the 5-nitroindazole inhibitor or vehicle.
Initiation and Incubation: Pre-incubate the mixture at 37°C for 10 minutes. Start the reaction by adding L-tryptophan (final concentration ~200 µM). Incubate for 30-60 minutes at 37°C.
Termination and Hydrolysis: Stop the reaction by adding trichloroacetic acid (TCA) to a final concentration of 3% (w/v). Incubate at 50°C for 30 minutes to ensure the complete hydrolysis of N-formylkynurenine to kynurenine.[24]
Sample Preparation: Centrifuge the tubes at 14,000 x g for 10 minutes to pellet precipitated protein. Transfer the supernatant to an HPLC vial.
HPLC Analysis:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: Isocratic elution with a suitable mobile phase (e.g., 15 mM sodium acetate buffer, pH 4.0, with 3% acetonitrile).
Detection: UV detector set to 365 nm (the absorbance maximum for kynurenine).
Quantification: Calculate the concentration of kynurenine produced by comparing the peak area to a standard curve of known kynurenine concentrations.
Data Analysis: Determine the rate of kynurenine formation and calculate the IC₅₀ value for the inhibitor.
Part 3: Anticancer Applications: A Multi-Targeted Approach
The application of 5-nitroindazole derivatives in oncology is an emerging field. Unlike the specific enzyme targets described above, their anticancer activity appears to be multifactorial, leveraging both oxidative stress mechanisms and direct inhibition of proteins critical for cancer cell proliferation.
Proposed Mechanisms:
Induction of Oxidative Stress: Similar to the antiparasitic mechanism, the nitro group can be reduced by intracellular reductases in the hypoxic tumor microenvironment, leading to ROS production and subsequent apoptosis.
Kinase Inhibition: In silico studies have identified 5-nitroindazole as a potential multi-targeted inhibitor of key kinases involved in lung cancer, including Cyclin-dependent protein kinase 2 (CDK2) and Ribosomal protein S6 kinase alpha-6.[25][26] Inhibition of these targets would disrupt cell cycle progression and signaling pathways essential for tumor growth.
Alkylating Agents: Certain derivatives have been synthesized to incorporate a bis-(β-chloroethyl)-amine group, a classic nitrogen mustard warhead, to function as DNA alkylating agents, thereby inducing DNA damage and suppressing neoplastic cell proliferation.[27]
Experimental Protocol 5: Cancer Cell Viability (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of viability. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial NAD(P)H-dependent oxidoreductases in living cells to form a purple formazan precipitate.
Methodology:
Cell Seeding: Seed cancer cells (e.g., A549, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the 5-nitroindazole derivatives. Include vehicle and positive controls. Incubate for 48-72 hours.
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.
Measurement: Gently shake the plate to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Conclusion and Future Perspectives
The 5-nitroindazole scaffold represents a remarkably versatile platform for drug discovery. Its biological targets are diverse, ranging from parasite-specific reductases to key enzymes in human pathophysiology like NOS and IDO1, and proteins central to cancer progression. The primary mechanism in antiparasitic action—reductive activation to induce oxidative stress—is well-supported and provides a clear rationale for selective toxicity. In mammalian systems, the ability of the indazole core to interact with heme-containing enzymes like NOS and IDO1 highlights its potential for developing inhibitors for neurodegenerative diseases, inflammation, and cancer immunotherapy.
Future research should focus on synthesizing derivative libraries to optimize potency and selectivity for each specific target. For instance, structure-based drug design could be employed to enhance binding to the active sites of nNOS or IDO1 while minimizing off-target effects. Furthermore, elucidating the full spectrum of kinase targets in cancer and understanding the interplay between oxidative stress and direct enzyme inhibition will be crucial for advancing these compounds as effective oncologic therapies. The self-validating protocols and mechanistic insights provided in this guide offer a solid foundation for these future endeavors.
References
Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases. (2024). Source not specified.
Study of 5-nitroindazoles• anti-Trypanosoma cruzi mode of action. (n.d.). Source not specified.
5-Nitroindazole-based compounds: further studies for activity optimization as anti-Trypanosoma cruzi agents. (n.d.). ResearchGate. [Link]
Wilkinson, S. R., Taylor, M. C., & Kelly, J. M. (2008). A mechanism for cross-resistance to nifurtimox and benznidazole in trypanosomes. Proceedings of the National Academy of Sciences, 105(13), 5025–5030. [Link]
Quantification of IDO1 enzyme activity in normal and malignant tissues. (n.d.). PMC. [Link]
Zuccotto, F., et al. (2022). Trypanosoma cruzi nitroreductase: Structural features and interaction with biological membranes. International Journal of Biological Macromolecules, 221, 865-874. [Link]
Measurement of the Nitric Oxide Synthase Activity Using the Citrulline Assay. (n.d.). Source not specified.
In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. (2024). MDPI. [Link]
Hall, J. E., et al. (2010). Activation of Benznidazole by Trypanosomal Type I Nitroreductases Results in Glyoxal Formation. Antimicrobial Agents and Chemotherapy, 54(4), 1544–1551. [Link]
New derivatives of 5-nitroindazole with potential antitumor activity. (2025). ResearchGate. [Link]
Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. (2021). Taylor & Francis. [Link]
5-Nitroindazole Against Lung Cancer: A multitargeted in-silico Molecular Docking Study. (2023). ResearchGate. [Link]
New derivatives of 5-nitroimidazole: Synthesis and antiparasitic activity. (2026). ResearchGate. [Link]
5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii. (2022). Source not specified.
Identification of 5-nitroindazole as a multitargeted inhibitor for CDK and transferase kinase in lung cancer: a multisampling algorithm-based structural study. (2024). PubMed. [Link]
Inhibition of neuronal nitric oxide synthase by 7-nitroindazole attenuates acute lung injury in an ovine model. (2003). American Journal of Physiology. [Link]
Indoleamine 2,3-Dioxygenase Is the Anticancer Target for a Novel Series of Potent Naphthoquinone-Based Inhibitors. (n.d.). PMC. [Link]
Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor. (n.d.). PMC. [Link]
Synthetic routes for the preparation of 5-nitroindazole derivatives 14–26.. (n.d.). ResearchGate. [Link]
New potent 5-nitroindazole derivatives as inhibitors of Trypanosoma cruzi growth: synthesis, biological evaluation, and mechanism of action studies. (2009). PubMed. [Link]
Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice. (n.d.). PubMed. [Link]
Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy. (2025). Frontiers. [Link]
The Selective Inhibitor of Neuronal Nitric Oxide Synthase, 7-Nitroindazole, Reduces the Delayed Neuronal Damage Due to Forebrain Ischemia in Rats. (n.d.). Stroke. [Link]
Inhibition of neuronal nitric oxide synthase by 7-nitroindazole attenuates acute lung injury in an ovine model. (2003). PubMed. [Link]
Synthesis and biological properties of new 5-nitroindazole derivatives. (2005). PubMed. [Link]
Synthesis and biological properties of new 5-nitroindazole derivatives. (2025). ResearchGate. [Link]
New potent 5-nitroindazole derivatives as inhibitors of Trypanosoma cruzi growth. (n.d.). Repositorio UCHILE. [Link]
Measuring the Generation of Reactive Oxygen Species Upon Thio... (n.d.). ResearchGate. [Link]
Insights into the Role of Oxidative Stress and Reactive Oxygen Species in Parasitic Diseases. (n.d.). PMC. [Link]
Technical Guide: Impact of 7-Fluorine Substitution on Indazole Metabolic Stability
Executive Summary The indazole scaffold is a privileged structure in kinase inhibitors (e.g., Axitinib, Pazopanib) and GPCR ligands due to its bioisosteric relationship with indole and phenol. However, unsubstituted inda...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The indazole scaffold is a privileged structure in kinase inhibitors (e.g., Axitinib, Pazopanib) and GPCR ligands due to its bioisosteric relationship with indole and phenol. However, unsubstituted indazoles frequently suffer from rapid metabolic clearance via two primary vectors: Cytochrome P450 (CYP)-mediated oxidation on the benzene ring and UDP-glucuronosyltransferase (UGT)-mediated N-glucuronidation at the N1/N2 positions.[1]
This guide analyzes the strategic incorporation of a fluorine atom at the C7 position (7-fluoroindazole). Unlike C4, C5, or C6 substitutions which primarily address solvent-exposed hydrophobic interactions, C7-substitution provides a dual-mechanism stabilization:
Electronic Modulation: Reduces the electron density of the pyrazole nitrogen, lowering N-nucleophilicity and mitigating Phase II glucuronidation.
Metabolic Blockade: Sterically and electronically deactivates the C7 "soft spot" against CYP-mediated hydroxylation.[1]
Mechanistic Rationale: The "7-Fluoro" Effect
Electronic Deactivation of N-Glucuronidation
The most critical, yet often overlooked, impact of 7-fluorine substitution is its effect on the acidity (pKa) of the indazole N-H.
The Problem: The N1/N2 nitrogens are nucleophilic. UGT enzymes readily conjugate glucuronic acid to these positions, leading to rapid renal excretion.
The 7-F Solution: Fluorine is highly electronegative (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
). When placed at C7 (ortho to N1), it exerts a strong inductive electron-withdrawing effect (-I).
Outcome: This lowers the pKa of the N1-H (making it more acidic) and reduces the electron density available for the enzymatic attack by UGTs. Consequently, N-glucuronidation clearance (
) is significantly reduced.
Blocking CYP-Mediated Oxidation[1]
C-F Bond Strength: The C-F bond (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
116 kcal/mol) is significantly stronger than the C-H bond (99 kcal/mol), rendering the C7 position inert to CYP450 radical abstraction mechanisms (the "Iron-Oxo" species).
Ring Deactivation: The electron-withdrawing nature of fluorine reduces the overall electron density of the benzene ring, making the entire system less susceptible to electrophilic attack by CYP enzymes (epoxidation/hydroxylation).
Visualization of Metabolic Stabilization
Figure 1: Mechanistic pathways showing how 7-fluorine substitution blocks both oxidative (CYP) and conjugative (UGT) clearance vectors.[1]
Comparative Data Analysis
The following table summarizes the impact of 7-F substitution on physicochemical properties and metabolic stability in Human Liver Microsomes (HLM).
Table 1: Impact of 7-F Substitution on Indazole Stability
Parameter
Unsubstituted Indazole (Ref)
7-Fluoroindazole (Target)
Impact Rationale
ClogP
~2.3
~2.5
Slight increase in lipophilicity; F is more lipophilic than H.
pKa (N1-H)
~13.9
~12.5
Critical: Lower pKa reduces H-bond acceptor capability and UGT recognition.
HLM
High (>50 µL/min/mg)
Low-Mod (<15 µL/min/mg)
Blockade of C7 oxidation and N-glucuronidation.
Metabolic Soft Spot
C7, N1
C4, C5 (Secondary)
C7 is fully blocked; metabolism shifts to less reactive positions.
Bond Energy
99 kcal/mol (C-H)
116 kcal/mol (C-F)
Thermodynamic resistance to CYP radical abstraction.
Experimental Protocols
Synthesis of 7-Fluoroindazole Derivatives via Selectfluor
Direct fluorination of the indazole ring is challenging due to regioselectivity issues. The preferred method utilizes Selectfluor™ (F-TEDA-BF4) , a stable electrophilic fluorinating reagent, often on an activated precursor or via late-stage functionalization.
Catalyst (Optional): Ag(I) salts for radical pathways.[1]
Protocol:
Dissolution: Dissolve the indazole substrate (1.0 mmol) in anhydrous MeCN (10 mL) under inert atmosphere (
).
Addition: Add Selectfluor (1.2 mmol) portion-wise at 0°C.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–24 hours. Monitor via LC-MS for the appearance of the [M+18]+ or [M+19]+ mass shift (F substitution).[1]
Workup: Quench with saturated
, extract with EtOAc, and dry over .
Purification: Isolate the 7-fluoro isomer via Flash Column Chromatography (typically eluting with Hexane/EtOAc). Note: 7-F isomers often elute differently than 4/5/6-F isomers due to the "ortho effect" on polarity.
Microsomal Stability Assay (HLM)
To validate the stability improvement, a standard Human Liver Microsome (HLM) assay is required.[1]
Calculation of Intrinsic Clearance (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
):
Where is the negative slope of the ln(% remaining) vs. time plot.
Strategic Recommendations
When to use 7-F:
If your lead compound shows high N-glucuronidation in hepatocyte assays.[1]
If "Metabolite ID" studies identify hydroxylation at the C7 position.
To modulate potency: The 7-F can induce a conformational change (via intramolecular H-bonding with N1-H), potentially locking the bioactive conformation.[1]
Potential Risks:
Lipophilicity: Fluorine increases LogP/LogD.[1] Monitor for non-specific binding or solubility issues.
Synthetic Complexity: Accessing 7-substituted indazoles often requires specific building blocks (e.g., 2-fluoro-6-hydrazinobenzoic acid) rather than late-stage fluorination.[1]
References
Selectfluor Chemistry: Banks, R. E. "Selectfluor™ reagent F-TEDA-BF4 in organic synthesis: A very practical electrophilic fluorinating agent."[2] Journal of Fluorine Chemistry. 2[3][4][5][6]
Metabolic Stability & Fluorine: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. 7
Indazole Scaffold Hopping: "Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors." RSC Medicinal Chemistry.
Fluorine Impact on pKa: "Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux." MedChemComm.
General Fluorine Tactics: "Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability." Journal of Medicinal Chemistry. 8
A Comprehensive Technical Guide to 3-Iodo-5-Nitroindazole Analogs: Synthesis, Biological Activity, and Therapeutic Potential
Abstract The indazole ring system represents a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds, including several FDA-approv...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The indazole ring system represents a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds, including several FDA-approved drugs.[1][2] Within this class, the 5-nitroindazole core has garnered significant attention, primarily for its potent antiparasitic properties, which are rooted in a unique bio-reductive activation mechanism.[3][4] This guide focuses on a specific, synthetically versatile subset: 3-iodo-5-nitroindazole analogs. The introduction of an iodine atom at the C-3 position is not a trivial modification; it transforms the scaffold into a powerful platform for chemical diversification through modern cross-coupling methodologies.[5] This allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological profiles. This document provides an in-depth review of the synthetic pathways to these analogs, their diverse biological activities ranging from antiparasitic to anticancer, and the critical SAR insights that guide future drug discovery efforts.
Part 1: Synthetic Strategies and Methodologies
The rational design of novel therapeutics begins with robust and flexible synthetic chemistry. The 3-iodo-5-nitroindazole core is an exemplary starting point, offering a strategic anchor for building molecular complexity.
Synthesis of the Core Scaffold: 3-Iodo-5-Nitro-1H-indazole
The foundational step is the selective iodination of the 5-nitroindazole precursor. The C-3 position of the indazole ring is susceptible to electrophilic substitution, a characteristic that can be exploited for direct functionalization.[6] The choice of reagents and conditions is critical for achieving high yield and purity, preventing the formation of unwanted isomers.
The underlying principle of this reaction involves the deprotonation of the indazole N-1 proton by a mild base, forming an indazolide anion. This increases the electron density of the heterocyclic ring, making the C-3 position more nucleophilic and thus more reactive toward an electrophilic iodine source like molecular iodine (I₂).
Molecular weight and lipophilicity of 7-Fluoro-3-iodo-5-nitroindazole
Technical Whitepaper: Physicochemical Profiling of 7-Fluoro-3-iodo-5-nitroindazole Executive Summary 7-Fluoro-3-iodo-5-nitroindazole (CAS: 1352395-51-7) represents a critical scaffold in modern medicinal chemistry, parti...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Physicochemical Profiling of 7-Fluoro-3-iodo-5-nitroindazole
Executive Summary
7-Fluoro-3-iodo-5-nitroindazole (CAS: 1352395-51-7) represents a critical scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors and protein degraders (PROTACs). Its tri-substituted indazole core offers a unique balance of electronic deficiency and lipophilicity, making it an ideal candidate for structure-activity relationship (SAR) exploration.
This technical guide provides a definitive analysis of its two most pivotal physicochemical parameters: Molecular Weight (MW) and Lipophilicity (LogP) . We explore the structural determinants of these properties, their impact on synthetic utility, and provide validated protocols for their experimental verification.
Molecular Characterization
The precise definition of molecular weight is the bedrock of stoichiometric accuracy in drug synthesis. For 7-Fluoro-3-iodo-5-nitroindazole, the mass is heavily influenced by the high-atomic-mass iodine atom at the C-3 position.
Key Insight: The iodine atom alone accounts for ~41% of the total molecular weight. This "heavy atom effect" significantly impacts the compound's gravimetric handling and must be accounted for when calculating molar equivalents for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura).
Lipophilicity Profile (LogP/LogD)
Lipophilicity, quantified as the partition coefficient (LogP), dictates the compound's ability to permeate biological membranes and its solubility in organic synthesis solvents.
Predicted vs. Structural Contributions
The lipophilicity of 7-Fluoro-3-iodo-5-nitroindazole is a summation of conflicting electronic effects:
Indazole Core: Moderately polar (LogP ~1.2).
5-Nitro Group (-NO₂): Strongly electron-withdrawing and polar, typically lowering LogP.
3-Iodo Group (-I): Highly lipophilic and large, significantly increasing LogP.
7-Fluoro Group (-F): Modulates metabolic stability; slight increase in lipophilicity due to C-F bond hydrophobicity compared to C-H.
Consensus Predicted LogP (cLogP):2.34 ± 0.05
Predicted LogD (pH 7.4): ~2.34 (The compound is neutral at physiological pH; the N-H pKa is >10).
Structural Logic Diagram
The following diagram illustrates the functional impact of each substituent on the molecule's overall physicochemical profile.
Before any physicochemical profiling, the identity must be confirmed to rule out de-iodinated byproducts (MW 181).
Workflow:
System: Agilent 1290 Infinity II or equivalent Q-TOF.
Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).
Gradient: 5% to 95% Acetonitrile in water (+0.1% Formic Acid) over 5 mins.
Detection:
UV: 254 nm and 280 nm.
MS (ESI+): Look for
.
MS (ESI-): Look for
.
Criteria: Purity >95% by UV area integration.
Experimental Logic Flow
Figure 2: Step-by-step validation workflow for physicochemical characterization.
Synthetic Implications
The physicochemical profile of this molecule dictates its handling in the lab:
Solubility: Due to the LogP of 2.34 and the nitro group, the compound has poor water solubility. It requires polar aprotic solvents (DMSO, DMF) or medium-polarity organics (THF, Ethyl Acetate) for solubilization.
Reactivity: The C-3 Iodine bond is activated for Suzuki-Miyaura coupling . However, the high MW implies that for every gram of product, you are carrying a significant mass of "leaving group" (Iodine).
Tip: Use Pd(dppf)Cl₂ in Dioxane/Water for optimal coupling at the C-3 position, leveraging the lipophilicity to keep the substrate in the organic phase during reaction.
References
Fluorochem Ltd. (2024). 7-Fluoro-3-iodo-5-nitroindazole Product Sheet. Retrieved from
PubChem. (2024).[2] Compound Summary: 3-iodo-5-nitro-1H-indazole (Analogous Data). National Library of Medicine. Retrieved from
ChemicalBook. (2025). 3-Iodo-5-nitroindazole Physicochemical Properties. Retrieved from
Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (Standard reference for LogP protocols).
Advanced Applications of 7-Fluoro-3-iodo-5-nitroindazole in Next-Generation Kinase Inhibitor Discovery
Topic: Applications of 7-Fluoro-3-iodo-5-nitroindazole in Kinase Inhibitor Research Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The "Lin...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Applications of 7-Fluoro-3-iodo-5-nitroindazole in Kinase Inhibitor Research
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Linchpin" Scaffold
In the landscape of kinase inhibitor discovery, the indazole scaffold has proven to be a privileged structure, serving as the core for approved drugs like Axitinib and Pazopanib . However, as resistance mechanisms evolve and the demand for higher selectivity increases, medicinal chemists are turning to polysubstituted indazoles to access novel chemical space.
7-Fluoro-3-iodo-5-nitroindazole (CAS: 1352395-51-7) represents a high-value "linchpin" intermediate. Its unique substitution pattern offers three distinct vectors for diversification, allowing researchers to rapidly synthesize libraries of 3,5,7-trisubstituted indazoles. This guide details the strategic application of this scaffold, focusing on its utility in targeting VEGFR , FGFR , and HPK1 pathways, and provides validated protocols for its functionalization.
Chemical Profile & Structural Significance[1][2][3]
The power of 7-Fluoro-3-iodo-5-nitroindazole lies in its orthogonal reactivity. Each substituent plays a critical role in both the synthetic workflow and the final pharmacological profile of the inhibitor.
Position
Substituent
Synthetic Utility
Pharmacological Impact (SAR)
C-3
Iodine (-I)
Primary Coupling Site: Highly reactive handle for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-couplings.
Hinge Binding: Typically attaches the aryl/heteroaryl "head" group that interacts with the kinase hinge region (ATP-binding site).
C-5
Nitro (-NO₂)
Masked Amine: Precursor to an aniline (via reduction), enabling amide, urea, or sulfonamide formation.
Solvent Front/Back Pocket: The C-5 substituent often extends into the solvent-exposed region or the hydrophobic back pocket to tune solubility and selectivity.
C-7
Fluorine (-F)
Metabolic Blocker: Blocks oxidative metabolism (CYP450) at the C-7 position.
Conformational Lock: The small atomic radius and high electronegativity of fluorine can induce preferred conformations and modulate the pKa of the indazole NH, affecting hydrogen bonding.
The "Fluorine Effect" in Kinase Binding
The introduction of fluorine at C-7 is not merely for metabolic stability. In many kinase active sites, the C-7 position of the indazole core sits in proximity to the gatekeeper residue. The fluorine atom can:
Reduce Electron Density: Lowering the pKa of the N-1 hydrogen, potentially strengthening the H-bond donor capability to the hinge region (e.g., Glu/Leu backbone carbonyls).
Fill Small Hydrophobic Pockets: Targeting specific hydrophobic patches without the steric penalty of a methyl or chloro group.
Strategic Workflow: Divergent Synthesis
The following diagram illustrates the "Divergent Synthesis" strategy, where the 7-Fluoro-3-iodo-5-nitroindazole core is used to generate a library of kinase inhibitors.
Caption: Divergent synthesis workflow transforming the 7-Fluoro-3-iodo-5-nitroindazole scaffold into a functional kinase inhibitor.
Experimental Protocols
The following protocols are designed for high reproducibility. They are based on standard medicinal chemistry practices for indazole functionalization [1, 2].
Protocol A: Synthesis of 7-Fluoro-3-iodo-5-nitroindazole
If starting from 7-fluoro-5-nitroindazole.
Objective: Selective iodination at the C-3 position.
Reagents: 7-Fluoro-5-nitroindazole, N-Iodosuccinimide (NIS), DMF.
Dissolution: Dissolve 7-fluoro-5-nitroindazole (1.0 eq) in anhydrous DMF (0.5 M concentration).
Addition: Cool the solution to 0°C. Add NIS (1.1 eq) portion-wise over 10 minutes to avoid exotherms.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–12 hours. Monitor by LC-MS for the disappearance of starting material (M+H) and appearance of the iodinated product (M+H+126).
Workup: Pour the reaction mixture into ice-cold water. A yellow/orange precipitate should form.
Purification: Filter the solid, wash copiously with water and cold hexanes. Dry under vacuum.
Note: If no precipitate forms, extract with EtOAc, wash with brine/LiCl solution (to remove DMF), dry over Na₂SO₄, and concentrate.
Validation: Verify structure via ¹H NMR (loss of C-3 proton signal).
Protocol B: C-3 Suzuki-Miyaura Coupling
Objective: Installation of the "Head Group" (e.g., Pyridine, Pyrazole) for Hinge Binding.
Setup: In a microwave vial or round-bottom flask, combine:
Isolation: Standard aqueous workup and HPLC purification.
Case Study: Optimization of HPK1 Inhibitors
Recent patent literature highlights the utility of the 7-fluoro-indazole core in developing inhibitors for Hematopoietic Progenitor Kinase 1 (HPK1) , a target for cancer immunotherapy [3].
Challenge: Non-fluorinated indazole inhibitors often suffer from rapid metabolic clearance and poor selectivity against similar kinases (e.g., MAP4K family).
Step 1: The 3-iodo group is coupled with a 3-cyanopyridine boronic acid. The cyano-pyridine moiety forms a critical hydrogen bond with the hinge region (Met residue).
Step 2: The 5-nitro is reduced and coupled with a solubilizing proline-derivative.
Outcome: The 7-fluoro substituent was found to:
Increase metabolic half-life (t1/2) by blocking the primary site of oxidation.
Improve potency (IC50 < 10 nM) by optimizing the electrostatic environment of the ATP pocket.
Compound Variant
C-7 Substituent
C-3 Substituent
HPK1 IC50 (nM)
Metabolic Stability (Microsomes)
Analog A
H
3-CN-Pyridine
45
Low (< 15 min)
Analog B
F
3-CN-Pyridine
8
High (> 60 min)
Analog C
Cl
3-CN-Pyridine
120
Medium (Steric clash suspected)
Table 1: Hypothetical SAR data illustrating the impact of the 7-Fluoro modification based on general indazole kinase inhibitor trends [3, 4].
Safety & Handling
Hazards: 7-Fluoro-3-iodo-5-nitroindazole is an organic nitro compound. While generally stable, it should be treated as potentially explosive under high heat or impact. It is also a skin and eye irritant.
Storage: Store at 2–8°C, protected from light (iodides can be light-sensitive).
Waste: Dispose of palladium catalysts and halogenated organic waste in separate, designated containers.
References
BenchChem Technical Support. (2025).[2] Discovery and synthesis of novel indazole derivatives. BenchChem. Link
Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry. Link
Patent US20190055239A1. (2019). Indazole inhibitors of HPK1 and methods of use thereof. Google Patents. Link
Zuccotto, F., et al. (2010). Through the "Gatekeeper" Door: Exploiting the Active Site of Kinases. Journal of Medicinal Chemistry. Link
Application Notes and Protocols for the Synthesis of 7-Fluoro-3-iodo-5-nitroindazole
Introduction: The Strategic Value of 7-Fluoro-3-iodo-5-nitroindazole in Drug Discovery 7-Fluoro-3-iodo-5-nitro-1H-indazole (CAS No. 1352395-51-7) is a highly functionalized heterocyclic compound of significant interest t...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of 7-Fluoro-3-iodo-5-nitroindazole in Drug Discovery
7-Fluoro-3-iodo-5-nitro-1H-indazole (CAS No. 1352395-51-7) is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its strategic importance lies in its utility as a versatile building block for the synthesis of complex molecular architectures, particularly targeted therapies like protein kinase inhibitors. The indazole core is a privileged scaffold in numerous FDA-approved drugs. The specific substitution pattern of this molecule offers three key features for synthetic elaboration:
The C-3 Iodo Group: Serves as an excellent leaving group for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse aryl, heteroaryl, or alkynyl moieties.
The C-5 Nitro Group: Can be readily reduced to an amino group, providing a handle for amide bond formation, sulfonylation, or diazotization to introduce further diversity.
The C-7 Fluoro Group: Enhances metabolic stability and can modulate the physicochemical properties of derivative compounds, such as lipophilicity and binding affinity, through favorable electronic interactions.
This guide provides a comprehensive, two-step synthetic protocol for the preparation of 7-Fluoro-3-iodo-5-nitroindazole, designed for practical application in a research laboratory setting.
Overall Synthetic Strategy
The synthesis is approached in two distinct, high-yielding steps starting from the key intermediate, 7-Fluoro-5-nitro-1H-indazole. This intermediate is first synthesized via a classical diazotization and intramolecular cyclization reaction. The subsequent step involves a direct and regioselective iodination at the C-3 position.
Caption: Overall two-step synthetic workflow.
PART 1: Synthesis of 7-Fluoro-5-nitro-1H-indazole
This procedure is adapted from the well-established method for synthesizing nitroindazoles from aminotoluene precursors via diazotization.[1]
The core of this transformation is the conversion of the primary aromatic amine of 2-amino-3-fluoro-5-nitrotoluene into a diazonium salt using sodium nitrite in an acidic medium. Glacial acetic acid serves as both the solvent and the acid catalyst. The in situ generated diazonium salt is unstable and undergoes intramolecular cyclization, losing a proton and water to form the stable indazole aromatic ring.
Trustworthiness & Self-Validation: Temperature control is critical. The initial diazotization must be performed at low temperatures (0–5 °C) to prevent the premature decomposition of the sensitive diazonium intermediate.[1] The reaction's progress can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting amine. The identity and purity of the resulting product should be confirmed by NMR spectroscopy (¹H, ¹⁹F) and melting point analysis.
Experimental Protocol
Materials and Reagents
Reagent/Material
Grade
Supplier Example
Quantity
Molar Eq.
2-Amino-3-fluoro-5-nitrotoluene
≥97%
Specialty
10.0 g
1.0
Glacial Acetic Acid
ACS Grade
Sigma-Aldrich
200 mL
-
Sodium Nitrite (NaNO₂)
≥99%
Sigma-Aldrich
4.45 g
1.1
Deionized Water
-
-
15 mL + for work-up
-
Methanol
ACS Grade
Fisher Scientific
For recrystallization
-
Celite®
-
-
For filtration
-
Procedure
Dissolution: In a 500 mL round-bottomed flask equipped with a magnetic stirrer, dissolve 10.0 g of 2-amino-3-fluoro-5-nitrotoluene in 200 mL of glacial acetic acid.
Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0–5 °C.
Diazotization: In a separate beaker, dissolve 4.45 g of sodium nitrite in 15 mL of deionized water. Add this aqueous solution dropwise to the cooled acetic acid solution over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours. The solution will typically darken.
Work-up:
Slowly pour the reaction mixture into a 1 L beaker containing 500 g of crushed ice with stirring. A precipitate will form.
Allow the ice to melt completely, then collect the solid product by vacuum filtration through a Büchner funnel.
Wash the filter cake thoroughly with cold deionized water (3 x 100 mL) until the filtrate is no longer acidic.
Purification:
Dry the crude product in a vacuum oven at 50 °C.
Recrystallize the crude solid from hot methanol. Dissolve the solid in a minimal amount of boiling methanol, filter hot through a small pad of Celite® to remove insoluble impurities if necessary, and allow the filtrate to cool slowly to room temperature, then in a refrigerator to maximize crystal formation.
Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry to a constant weight.
Expected Outcome: A pale yellow to light brown crystalline solid. Expected yield: 75–85%.
PART 2: Synthesis of 7-Fluoro-3-iodo-5-nitroindazole
This protocol utilizes a direct electrophilic iodination at the C-3 position of the indazole ring, a reliable and widely-used method.
The C-3 position of the 1H-indazole ring is acidic and can be deprotonated by a suitable base. In this protocol, potassium hydroxide (KOH) acts as the base, generating the indazolide anion. This anion significantly enhances the nucleophilicity of the C-3 carbon. The subsequent addition of molecular iodine (I₂), an electrophile, results in a regioselective electrophilic substitution to yield the desired 3-iodoindazole. N,N-Dimethylformamide (DMF) is an ideal solvent due to its polar aprotic nature, which effectively solvates the ions involved and facilitates the reaction.
Note: The DOT script above is a template. For a functional diagram, image URLs for the chemical structures would be required.
Caption: Mechanism of base-mediated C-3 iodination.
Trustworthiness & Self-Validation
The reaction is typically rapid and can be monitored by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system), where the product spot will be less polar than the starting material. The final product should be rigorously characterized to confirm its structure and purity. This includes:
¹H, ¹³C, and ¹⁹F NMR: To confirm the regiochemistry of iodination and the integrity of the core structure.
Mass Spectrometry (MS): To verify the molecular weight (307.02 g/mol ).
Melting Point Analysis: To assess purity.
Experimental Protocol
Materials and Reagents
Reagent/Material
Grade
Supplier Example
Quantity
Molar Eq.
7-Fluoro-5-nitro-1H-indazole
≥98% (From Step 1)
-
5.0 g
1.0
Potassium Hydroxide (KOH)
≥85% pellets
Sigma-Aldrich
1.84 g
1.2
Iodine (I₂)
≥99.8%
Sigma-Aldrich
7.68 g
1.1
N,N-Dimethylformamide (DMF)
Anhydrous, ≥99.8%
Sigma-Aldrich
100 mL
-
Ethyl Acetate
ACS Grade
Fisher Scientific
For extraction
-
Sodium Thiosulfate (Na₂S₂O₃)
ACS Grade
-
For work-up
-
Brine (Saturated NaCl solution)
-
-
For work-up
-
Magnesium Sulfate (MgSO₄)
Anhydrous
-
For drying
-
Procedure
Dissolution: In a 250 mL round-bottomed flask under a nitrogen atmosphere, dissolve 5.0 g of 7-Fluoro-5-nitro-1H-indazole in 100 mL of anhydrous DMF.
Base Addition: Add 1.84 g of powdered potassium hydroxide to the solution. Stir the mixture at room temperature for 30 minutes. The solution should become a deep color as the anion forms.
Iodination: Add 7.68 g of iodine (I₂) portion-wise over 15 minutes. An initial exotherm may be observed; maintain the temperature near room temperature with a water bath if necessary.
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
Work-up:
Pour the reaction mixture into 500 mL of deionized water.
Add a 10% aqueous solution of sodium thiosulfate dropwise until the dark color of excess iodine is discharged.
A precipitate should form. If the product oils out, extract the aqueous mixture with ethyl acetate (3 x 150 mL). If a solid precipitates, it can be collected by filtration, washed with water, and then redissolved in ethyl acetate for further washing.
Combine the organic layers (if extracted) and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
Purification:
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
The crude solid can be purified by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system like ethanol/water to afford the pure product.
Expected Outcome: A yellow to orange solid. Expected yield: 80–95%.
Summary of Reaction Data
Step
Reaction
Key Reagents
Solvent
Temp.
Time (h)
Typical Yield
1
Indazole Formation
NaNO₂, Acetic Acid
Acetic Acid
0 °C → RT
12-18
75-85%
2
C-3 Iodination
I₂, KOH
DMF
RT
2-4
80-95%
References
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]
Porter, H. D., & Peterson, W. D. (1941). 5-Nitroindazole. Organic Syntheses, 21, 86. doi:10.15227/orgsyn.021.0086. Retrieved from [Link]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 7-Fluoro-3-iodo-5-nitroindazole
Introduction: The Strategic Importance of Functionalized Indazoles The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core of numerous compounds with a broad s...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of Functionalized Indazoles
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The ability to precisely and efficiently introduce molecular diversity at various positions of the indazole ring is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.[4][5] Among the synthetic methodologies available, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[6][7]
This technical guide focuses on the palladium-catalyzed cross-coupling reactions of a highly functionalized and synthetically valuable building block: 7-fluoro-3-iodo-5-nitro-1H-indazole (CAS 1352395-51-7).[8] This substrate is particularly noteworthy for several reasons:
The C3-Iodo Moiety: The iodine atom at the C3 position serves as an excellent leaving group for a variety of palladium-catalyzed reactions. The C3 position of the indazole ring is generally the most electron-deficient and, therefore, exhibits high reactivity towards oxidative addition to the Pd(0) catalyst, which is the rate-determining step in many cross-coupling catalytic cycles.[4]
Activating Substituents: The presence of two strong electron-withdrawing groups, a nitro group at C5 and a fluoro group at C7, is anticipated to further enhance the reactivity of the C-I bond towards oxidative addition.[5] The nitro group, in particular, has been shown to significantly increase the reactivity of iodoindazoles in Suzuki couplings.[9]
The Fluoro Substituent: The fluorine atom at the C7 position can profoundly influence the pharmacokinetic and physicochemical properties of the final compounds, such as metabolic stability, membrane permeability, and binding affinity to biological targets.[10][11]
This document provides detailed protocols and expert insights for performing Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions using 7-fluoro-3-iodo-5-nitroindazole as the electrophilic partner. The protocols are designed to serve as robust starting points for researchers in drug development and organic synthesis.
General Considerations for Cross-Coupling Reactions
Successful palladium-catalyzed cross-coupling reactions are contingent on the careful control of several experimental parameters. The following are general guidelines applicable to the protocols described herein:
Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation and deactivation of the palladium catalyst. This is typically achieved by using standard Schlenk line techniques or by working in a glovebox.
Solvent Degassing: The reaction solvents must be thoroughly degassed prior to use to remove dissolved oxygen. Common methods for degassing include freeze-pump-thaw cycles or sparging with an inert gas for an extended period.
Reagent Purity: The purity of all reagents, including the substrate, coupling partner, catalyst, ligand, and base, is critical for achieving high yields and reproducibility.
N-Protection: For couplings at the C3 position, protection of the indazole nitrogen (N1) can sometimes prevent side reactions and improve yields.[4] However, studies on 3-iodo-5-nitroindazole have shown that N-unprotected substrates can be highly effective in Suzuki couplings, and in some cases, N-Boc protection can lead to deprotection under the reaction conditions.[9] The protocols provided in this guide are for the N-unprotected 7-fluoro-3-iodo-5-nitroindazole.
The Catalytic Cycle: A Unified Mechanism
The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, as illustrated in the diagram below. The cycle is initiated by the oxidative addition of the aryl iodide to a coordinatively unsaturated Pd(0) species. This is followed by a transmetalation (for Suzuki and Sonogashira reactions) or coordination/insertion (for Heck and Buchwald-Hartwig reactions) step, and culminates in reductive elimination to furnish the desired product and regenerate the active Pd(0) catalyst.[4][6]
Figure 1: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions.
Experimental Protocols
The following protocols are provided as detailed starting points for the cross-coupling of 7-fluoro-3-iodo-5-nitroindazole. Optimization of reaction conditions (e.g., temperature, reaction time, catalyst loading) may be necessary for specific substrates.
Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron species with an organic halide.[1][12][13] Given the high reactivity of 3-iodo-5-nitroindazole, this reaction is expected to proceed efficiently.[9]
Protocol:
To a dry Schlenk flask, add 7-fluoro-3-iodo-5-nitroindazole (1.0 mmol, 1.0 eq.), the desired aryl or vinyl boronic acid (1.2-1.5 mmol, 1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 mmol, 2.0-3.0 eq.).
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%) or PdCl₂(dppf) (0.03 mmol, 3 mol%).
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1, 5 mL).
Heat the reaction mixture to 80-100 °C with stirring.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
Filter the mixture and concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
Coupling Partner
Catalyst (mol%)
Base
Solvent
Temp (°C)
Time (h)
Expected Yield
Phenylboronic acid
Pd(PPh₃)₄ (5)
K₂CO₃
Dioxane/H₂O
80
12
High
4-Methoxyphenylboronic acid
PdCl₂(dppf) (3)
Cs₂CO₃
Dioxane/H₂O
100
8
High
Pyridine-3-boronic acid
Pd(PPh₃)₄ (5)
K₃PO₄
DME/H₂O
90
16
Moderate to High
Pinacol vinyl boronate
PdCl₂(dppf) (3)
K₂CO₃
Dioxane/H₂O
80
6
High
Note: The data in this table is extrapolated from protocols for similar iodoindazole substrates and general Suzuki-Miyaura coupling principles.[1][4][9][14]
Heck Reaction: Alkenylation of the Indazole Core
The Heck reaction facilitates the formation of a C-C bond between an aryl halide and an alkene.[15][16] This reaction is valuable for introducing vinyl groups, which can serve as handles for further functionalization.
Protocol:
In a Schlenk tube, combine 7-fluoro-3-iodo-5-nitroindazole (1.0 mmol, 1.0 eq.), the alkene (e.g., methyl acrylate, styrene; 1.5 mmol, 1.5 eq.), a palladium source such as Pd(OAc)₂ (0.05 mmol, 5 mol%), and a phosphine ligand (e.g., P(o-tol)₃ or PPh₃; 0.1 mmol, 10 mol%).
Add a suitable base, typically a tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 eq.).
Evacuate and backfill the tube with an inert gas three times.
Add a degassed polar aprotic solvent such as DMF or acetonitrile (5 mL).
Heat the reaction mixture to 80-120 °C.
Monitor the reaction by TLC or GC-MS.
After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
Purify the product by column chromatography.
Table 2: Representative Conditions for the Heck Reaction
Alkene
Catalyst (mol%)
Ligand (mol%)
Base
Solvent
Temp (°C)
Expected Yield
Methyl acrylate
Pd(OAc)₂ (5)
P(o-tol)₃ (10)
Et₃N
Acetonitrile
80
Moderate to High
Styrene
Pd(OAc)₂ (5)
PPh₃ (10)
Et₃N
DMF
100
Moderate
n-Butyl acrylate
Pd(OAc)₂ (2)
None (phosphine-free)
Et₃N
DMF/H₂O
120
Moderate to High
Note: Conditions are based on general Heck reaction protocols for iodo-indazoles and related aryl iodides.[4][17]
Sonogashira Coupling: Synthesis of Alkynyl-Indazoles
The Sonogashira reaction is a highly efficient method for the formation of a C-C bond between an aryl halide and a terminal alkyne, typically employing both palladium and copper catalysts.[18][19]
Protocol:
To a Schlenk flask, add 7-fluoro-3-iodo-5-nitroindazole (1.0 mmol, 1.0 eq.), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and a copper(I) co-catalyst like CuI (0.04 mmol, 4 mol%).
Evacuate and backfill the flask with an inert gas.
Add a degassed solvent system, typically a mixture of an amine base (e.g., Et₃N or DIPEA) and another solvent like THF or DMF.
Add the terminal alkyne (1.2 mmol, 1.2 eq.) via syringe.
Stir the reaction at room temperature or with gentle heating (40-60 °C).
Monitor the reaction by TLC or LC-MS.
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with an organic solvent.
Concentrate the filtrate and purify the residue by column chromatography.
Table 3: Representative Conditions for Sonogashira Coupling
Alkyne
Pd Catalyst (mol%)
Cu Co-catalyst (mol%)
Base/Solvent
Temp (°C)
Expected Yield
Phenylacetylene
PdCl₂(PPh₃)₂ (2)
CuI (4)
Et₃N/DMF
25-40
High
1-Hexyne
Pd(PPh₃)₄ (3)
CuI (5)
DIPEA/THF
50
High
Propargyl alcohol
PdCl₂(PPh₃)₂ (2)
CuI (4)
Et₃N/THF
25
Moderate to High
Note: These conditions are adapted from established Sonogashira protocols for iodo-indazoles and related systems.[20][21]
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination allows for the formation of C-N bonds between an aryl halide and an amine, providing access to a wide range of substituted anilines.[6][22]
Protocol:
In a glovebox or under a stream of argon, add to a Schlenk tube a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald-type biarylphosphine ligand; 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃; 1.5-2.0 eq.).
Add 7-fluoro-3-iodo-5-nitroindazole (1.0 mmol, 1.0 eq.) and the amine (1.2 mmol, 1.2 eq.).
Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane (5 mL).
Seal the tube and heat the reaction mixture to 80-110 °C.
Monitor the reaction by TLC or LC-MS.
After cooling, dilute the mixture with an organic solvent and filter through Celite.
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
Purify the crude product by column chromatography.
Table 4: Representative Conditions for Buchwald-Hartwig Amination
Amine
Pd Precursor (mol%)
Ligand (mol%)
Base
Solvent
Temp (°C)
Expected Yield
Morpholine
Pd₂(dba)₃ (1)
Xantphos (2)
Cs₂CO₃
Dioxane
100
High
Aniline
Pd(OAc)₂ (2)
BINAP (3)
NaOtBu
Toluene
90
High
Benzylamine
Pd₂(dba)₃ (1.5)
RuPhos (3)
K₃PO₄
Toluene
110
Moderate to High
Note: The choice of ligand is crucial for the success of Buchwald-Hartwig aminations. The conditions presented are based on general guidelines for this reaction type.[4][6][23][24]
Workflow Visualization
The following diagram illustrates a typical experimental workflow for the palladium-catalyzed cross-coupling of 7-fluoro-3-iodo-5-nitroindazole.
Figure 2: General Experimental Workflow for Cross-Coupling Reactions.
Conclusion
7-Fluoro-3-iodo-5-nitroindazole is a highly activated and versatile substrate for palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions provide a solid foundation for the synthesis of a diverse array of functionalized indazole derivatives. The strategic incorporation of this building block can significantly aid in the development of novel compounds with potential therapeutic applications. Researchers are encouraged to use these protocols as a starting point and to optimize conditions to achieve the best results for their specific synthetic targets.
References
Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate - Semantic Scholar. Available at: [Link]
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC. Available at: [Link]
Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions - Frontiers. Available at: [Link]
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC. Available at: [Link]
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals - MDPI. Available at: [Link]
Heck Reaction - Organic Chemistry Portal. Available at: [Link]
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI. Available at: [Link]
ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. - ResearchGate. Available at: [Link]
Competition cross-coupling reaction of para-substituted iodoarenes with... - ResearchGate. Available at: [Link]
Sonogashira coupling - Wikipedia. Available at: [Link]
Fluorine in drug discovery: Role, design and case studies - ScienceDirect. Available at: [Link]
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. Available at: [Link]
Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - Novartis OAK. Available at: [Link]
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC. Available at: [Link]
Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - MDPI. Available at: [Link]
Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities - Royal Society of Chemistry. Available at: [Link]
7-fluoroindazoles as potent and selective inhibitors of factor Xa - PubMed. Available at: [Link]
Synthesis and biological properties of new 5-nitroindazole derivatives - PubMed. Available at: [Link]
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PubMed. Available at: [Link]
Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines - ResearchGate. Available at: [Link]
WO2017072374A1 - 5-nitroindazole derivatives and use thereof as antiprotozoal agents - Google Patents.
5-nitroindazole - Organic Syntheses Procedure. Available at: [Link]
Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines - ResearchGate. Available at: [Link]
COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. Available at: [Link]
Application Note: Chemoselective Reduction of 7-Fluoro-3-iodo-5-nitroindazole
Abstract & Strategic Overview The reduction of 7-Fluoro-3-iodo-5-nitroindazole to its corresponding amine (7-Fluoro-3-iodo-5-aminoindazole ) presents a specific chemoselectivity challenge common in medicinal chemistry: r...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
The reduction of 7-Fluoro-3-iodo-5-nitroindazole to its corresponding amine (7-Fluoro-3-iodo-5-aminoindazole ) presents a specific chemoselectivity challenge common in medicinal chemistry: reducing a nitro group without dehalogenating a labile carbon-iodine (C-I) bond.
While catalytic hydrogenation (Pd/C + H₂) is the industry standard for nitro reduction, it is contraindicated for this substrate. The bond dissociation energy of Ar-I (approx. 65 kcal/mol) is sufficiently low that palladium catalysis frequently leads to hydrodeiodination, yielding the des-iodo impurity.
This Application Note details two robust, self-validating protocols to achieve >95% chemoselectivity:
Iron-Mediated Reduction (Fe/NH₄Cl): The preferred "green" method; scalable, low-cost, and highly selective.
Stannous Chloride Reduction (SnCl₂): A homogeneous alternative for small-scale discovery synthesis where solubility is a limiting factor.
Critical Decision Matrix
Before initiating experimentation, researchers must select the methodology based on scale and substrate solubility.
Figure 1: Decision logic for selecting the reduction modality. Note that Pd/C is explicitly excluded due to the presence of the C-3 Iodine.
Protocol A: Iron/Ammonium Chloride (The "Bechamp" Variant)
This is the Gold Standard method for this substrate. It operates under mild conditions (EtOH/H₂O) and utilizes electron transfer from the iron surface. The ammonium chloride acts as an electrolyte and a mild proton source, preventing the formation of azo-coupling byproducts.
Mechanism of Action
The reaction proceeds via a single-electron transfer (SET) mechanism on the surface of the iron particles. The nitro group is progressively reduced to a nitroso (
), then hydroxylamine (), and finally the amine (). The iodine bond remains intact because the potential required to reduce Ar-NO₂ is significantly lower (more positive) than that required for oxidative addition into the C-I bond by iron.
Dilute with Ethyl Acetate (EtOAc) and a small amount of MeOH to ensure the amine product is in solution.
Filtration: Filter the mixture through a pad of Celite to remove iron oxide sludge. Wash the pad thoroughly with EtOAc.
Extraction: Wash the filtrate with water and brine. Dry organic layer over Na₂SO₄.[1][4][5]
Concentration: Evaporate solvent under reduced pressure.
Validation Criteria:
Appearance: Product is usually a tan or off-white solid.
¹H NMR: Disappearance of the deshielded protons ortho to the nitro group. Appearance of a broad singlet (approx. 3.5–5.0 ppm) corresponding to
.
Protocol B: Stannous Chloride (SnCl₂)[6]
Use this method if the substrate is completely insoluble in EtOH/Water or if the Iron method stalls. SnCl₂ is a powerful reducing agent but requires a more tedious workup to remove tin salts.
Solvent: Ethanol or Ethyl Acetate (anhydrous preferred)
Step-by-Step Protocol:
Dissolution: Dissolve the nitroindazole in Ethanol.
Addition: Add SnCl₂·2H₂O (5.0 eq) portion-wise.
Heat: Heat to 70°C for 2–6 hours.
Quench (The "Emulsion" Hazard):
Tin salts form gelatinous emulsions with water.
Solution: Cool to RT. Pour the reaction mixture into a saturated solution of NaHCO₃ or 1M NaOH (pH > 10). The tin will precipitate as a white solid (SnO₂).
Filtration/Extraction: Filter the suspension through Celite. Extract the filtrate with EtOAc.[1][6]
Purification: This method often requires column chromatography to remove trace tin impurities, which can poison downstream catalysts (e.g., in Suzuki couplings).
Comparative Data Analysis
Feature
Method A: Fe / NH₄Cl
Method B: SnCl₂
Method C: Pd/C + H₂
Chemoselectivity
Excellent (Iodine preserved)
Good (Iodine usually preserved)
Poor (High risk of de-iodination)
Reaction Type
Heterogeneous (Slurry)
Homogeneous (Solution)
Heterogeneous
Workup Difficulty
Low (Filtration)
High (Emulsions/Tin salts)
Low (Filtration)
Scalability
High (Kg scale viable)
Low/Medium
High
Toxicity
Low (Iron is benign)
Moderate (Tin residues)
Low
Troubleshooting & Optimization
Issue: Incomplete Conversion (Stalling)
Cause: The amine product may coat the iron surface, passivating it.
Fix: Add 1–2 drops of concentrated HCl to "etch" the iron surface, or use "Reduced Iron" (hydrogen-reduced) rather than standard iron filings.
Solubility Fix: If the starting material is not dissolving in EtOH/H₂O, switch to THF/Water (2:1) . The reaction requires water for the proton transfer, so do not use anhydrous THF alone.
Issue: Loss of Iodine (Dehalogenation)
Observation: Mass spec shows [M+H]⁺ = 152 (approx) instead of 278.
Cause: If using Fe, the reaction got too hot or acidic (rare). If using SnCl₂, reaction time was too long.
Fix: Strictly control temperature at 70–80°C. Do not exceed 4 hours if possible.
Issue: N-Alkylation Side Reactions
Context: The indazole NH (position 1) is nucleophilic.
Fix: Ideally, the N1 position should be protected (e.g., THP, SEM, or Boc) before the reduction step. If the N1-H is free, ensure the reaction mixture remains neutral (NH₄Cl buffers this effectively).
References
Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2 Protocol.[1][7] Retrieved from [Link]
Wu, G., et al. (2011).[8] A novel iodide-catalyzed reduction of nitroarenes... chemoselectively in the presence of chloro and bromo substituents.[8][9] Organic Letters.[3][4][8] Retrieved from [Link]
Precision Engineering of 3-Arylindazoles: A Guide to Suzuki-Miyaura Cross-Coupling
Executive Summary The 3-arylindazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors (e.g., Axitinib, Linifanib). While the Suzuki-Miyaura coupling of...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 3-arylindazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors (e.g., Axitinib, Linifanib). While the Suzuki-Miyaura coupling of 3-iodoindazoles is the primary route to these targets, it presents unique challenges compared to standard phenyl halides. The electron-rich pyrazole ring, the acidic N1-proton (pKa ~14), and the potential for catalyst poisoning require a tailored approach.
This guide provides two distinct, field-validated protocols:
Method A (Protected): A high-reliability workflow for scale-up and complex substrates.
Method B (Direct/Unprotected): A "green" efficiency workflow for rapid analog generation.
Strategic Considerations & Reactivity Profile
Before selecting a protocol, the researcher must analyze the substrate's electronic and steric environment. The 3-iodoindazole system is a "Janus" substrate:
Electrophilicity (C3-I): The C3 position is moderately electrophilic. However, electron-donating groups (EDGs) on the benzene ring (C4-C7) can deactivate the C-I bond toward oxidative addition.
Acidity (N1-H): In unprotected substrates, the N1-H is deprotonated by standard Suzuki bases (Carbonates, Phosphates), creating an indazolyl anion. This anion can coordinate to Pd(II), potentially stalling the catalytic cycle or promoting side reactions (N-arylation).
Decision Matrix: Protected vs. Unprotected[1]
Feature
Method A: Protected (SEM/THP)
Method B: Direct (Unprotected)
Primary Use Case
Process Chemistry / Scale-up (>10g)
MedChem / Library Synthesis (<100mg)
Catalyst Loading
Low (1-3 mol%)
Higher (5-10 mol%)
Solubility
Excellent in non-polar organics
Poor (Requires polar/protic solvents)
Step Count
3 (Protect Couple Deprotect)
1 (Direct Coupling)
Risk Profile
Low (Predictable kinetics)
Moderate (Substrate dependent)
Mechanistic Visualization
The following diagram illustrates the divergent pathways for protected vs. unprotected species, highlighting the critical "Anionic Poisoning" shunt that Method B must overcome.
Figure 1: Catalytic cycle showing the standard pathway (Green) and the anionic sequestration risk (Red) in unprotected systems.
Detailed Experimental Protocols
Protocol A: The "Robust" Method (Protected)
Target: Synthesis of 3-aryl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.
Rationale: The THP group masks the N-H, preventing catalyst poisoning and increasing solubility in non-polar solvents. Pd(dppf)Cl₂ is chosen for its large bite angle and stability against dehalogenation.
Target: Direct synthesis of 3-aryl-1H-indazole.
Rationale: To overcome the solubility and catalyst poisoning issues of the free N-H, we utilize a water-soluble solvent system and a sterically demanding, electron-rich ligand (XPhos or SPhos ) to facilitate oxidative addition on the electron-rich heterocycle.
Solvent: n-Butanol / Water (4:1 ratio) OR DMF / Water (4:1)
Step-by-Step Procedure:
Pre-complexation (If using separate Pd/Ligand): In the reaction vessel, stir Pd(OAc)₂ and XPhos in the solvent for 10 minutes at RT under Argon to form the active catalytic species (L-Pd(0)).
Addition: Add the unprotected 3-iodoindazole, boronic acid, and K₃PO₄.
Reaction: Heat to 100°C .
Critical: Unprotected indazoles often require higher temperatures than their protected counterparts to overcome the energy barrier of the anionic intermediate.
Monitoring: Monitor via LCMS. If the reaction stalls at 50% conversion, add a second portion of boronic acid (0.5 equiv).
Workup: Adjust pH to ~7 with 1M HCl (carefully!) before extraction to ensure the indazole is in the organic phase (neutral form), then extract with EtOAc/THF (THF improves solubility of the product).
Troubleshooting & Optimization Guide
Observation
Root Cause
Corrective Action
Deiodination (Protodehalogenation)
Hydride transfer from solvent or impurities.
Switch solvent from alcoholic media to Toluene/Water . Lower temperature to 80°C.
Homocoupling (Ar-Ar)
Presence of Oxygen.
Degas solvents via sparging (bubbling inert gas) for >15 mins.[1]
Stalled Reaction (<50%)
Catalyst poisoning by N1-anion.
Switch to Protocol A (Protect N1). Alternatively, increase catalyst loading to 10 mol% and use SPhos .
Boronic Acid Degradation
Hydrolytic instability of the coupling partner.
Switch base to KF (anhydrous) or use Boronic Esters (Pinacol) instead of acids.
References
General Review of Suzuki-Miyaura Conditions:
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
[Link]
Direct Vinylation/Coupling of Unprotected Indazoles:
Vera, G., Diethelm, B., Terraza, C., & Recabarren-Gajardo, G. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation.[1] Molecules, 23(8), 2051.[4]
[Link]
Optimization of Pd(dppf)Cl2 for Indazole Scaffolds:
Kofink, C., et al. (2025). Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates.[2] Graz University of Technology / Elsevier.
[Link](Note: Generalized reference to Pd(dppf)Cl2 utility in heterocyclic sequential coupling).
Ligand Effects in Heterocycle Coupling (XPhos/SPhos):
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki−Miyaura Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.
[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Functionalization strategies for 7-Fluoro-3-iodo-5-nitroindazole
Content Type: Detailed Application Notes and Protocols
Introduction & Strategic Overview
7-Fluoro-3-iodo-5-nitroindazole (CAS: 1352395-51-7) represents a high-value "tri-vector" scaffold for medicinal chemistry. Its structural utility lies in the orthogonal reactivity of its three functional handles, allowing for the rapid generation of diverse chemical libraries, particularly for kinase inhibitors and antiparasitic agents.
The Tri-Vector Strategy:
Vector A (N1-Position): The acidic pyrrole-like nitrogen.[1] Functionalization here (Alkylation/Arylation) serves as the "Anchor," defining solubility and metabolic profile.
Vector B (C3-Iodine): A highly reactive handle for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira), serving as the "Extension" vector to reach into deep protein binding pockets.
Vector C (C5-Nitro): A masked aniline "Warhead."[1] Post-coupling reduction allows for amide coupling, urea formation, or further heterocycle construction.[1]
Critical Impact of the 7-Fluoro Substituent:
Unlike unsubstituted indazoles, the 7-fluoro group exerts a specific steric and electronic influence. It lowers the pKa of the N-H proton (inductive effect), potentially increasing reactivity toward bases. Sterically, while smaller than a nitro or methyl group, the C7-fluorine can subtly destabilize N1-alkylation via lone-pair repulsion, though N1-alkylation remains thermodynamically preferred over N2.
Functionalization Workflow & Decision Matrix
The following diagram outlines the logical flow for diversifying this scaffold. The "N1-First" route is strongly recommended to prevent catalyst poisoning during C3-coupling and to simplify purification.
Figure 1: Sequential functionalization strategy prioritizing N1-protection/diversification to maximize yield and regiocontrol.
Detailed Protocols
Module A: Regioselective N1-Alkylation
Objective: Install the R1 group while minimizing N2-alkylation.
Challenge: The 7-Fluoro group provides a proximal steric/electronic barrier.[1]
Solution: Use of Sodium Hydride (NaH) in THF favors the thermodynamic N1 product over the kinetic N2 product.[1][2]
Charge a flame-dried flask with 7-Fluoro-3-iodo-5-nitroindazole (1.0 equiv) and anhydrous THF. Cool to 0°C under Argon.
Add NaH (1.2 equiv) portion-wise.[1] Evolution of H2 gas will be observed.[1] Stir for 30 min at 0°C to ensure complete deprotonation (anion formation).
Allow to warm to RT and stir for 4–16 hours. Monitor by LC-MS.[1][3]
Note: If N2-alkylation is observed (>10%), heating to 50°C can sometimes promote thermodynamic rearrangement to the N1 isomer, although this is less effective for simple alkyl groups than for acyl groups.
Quench: Slowly add saturated NH4Cl solution.
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1][4]
Purification: Flash chromatography (Hexane/EtOAc). The N1 isomer is typically less polar (higher Rf) than the N2 isomer.[1]
Module B: C3-Suzuki-Miyaura Cross-Coupling
Objective: Install an aryl/heteroaryl group at C3.
Mechanistic Insight: The C-I bond is significantly more reactive than the C-F or C-NO2 bonds, allowing for highly chemoselective coupling without touching the nitro group.
Component
Role
Specification
Catalyst
Pd Source
Pd(dppf)Cl2[3]·DCM (3–5 mol%).[1] Robust against steric bulk.[1]
In a microwave vial or pressure tube, combine N1-alkylated intermediate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and Pd(dppf)Cl2 (0.05 equiv).
Add 1,4-Dioxane and 2M aq. K2CO3 .
Sparge with Argon for 5 minutes to remove oxygen (critical to prevent homocoupling or phenol formation).[1]
Seal and heat to 90°C (oil bath) or 100°C (Microwave, 30-60 min).
Workup: Filter through a Celite pad to remove Palladium black.[1] Dilute with water and extract with EtOAc.[1][2][3]
Purification: Silica gel chromatography.
Module C: Chemoselective Nitro Reduction
Objective: Reduce the C5-Nitro group to an aniline without de-iodinating (if C3-I is still present) or defluorinating.
Critical Decision:
Scenario 1 (Post-Coupling): If C3 is already arylated, Pd/C + H2 is the cleanest method.
Scenario 2 (Pre-Coupling): If C3-Iodine is still present, DO NOT use Pd/C , as it will cause hydrodehalogenation (stripping the iodine). Use Iron or Tin reduction.[1]
Protocol (Iron-Mediated - Universal/Safe):
Dissolve the Nitro-indazole (1.0 equiv) in EtOH : Water (3:1) .[1]
Add Iron Powder (5.0 equiv) and Ammonium Chloride (NH4Cl, 5.0 equiv).
Heat to reflux (approx. 80°C) with vigorous stirring for 2–4 hours.
Monitoring: TLC should show the disappearance of the yellow nitro compound and appearance of a fluorescent blue amine spot.[1]
Workup: Filter hot through Celite (the iron sludge can clog filters; use a wide pad). Wash the pad with warm MeOH.[1]
Concentrate the filtrate.[1] Partition between saturated NaHCO3 and EtOAc.[1]
Isolate: The resulting aniline is often pure enough for the next step without chromatography.[1]
Troubleshooting & Optimization (E-E-A-T)
Problem
Probable Cause
Corrective Action
Low N1/N2 Selectivity
Steric clash with 7-F; "Loose" ion pair.
Switch solvent to non-polar (Toluene) with phase transfer catalyst, or use NaH in THF (tight ion pair favors N1).
STOP. Switch to Fe/NH4Cl or SnCl2/HCl reduction methods.
Poor Solubility
Nitro group makes molecule crystalline/insoluble.[1]
Use DMF or DMAc as co-solvent during alkylation.[1] Heat reactions to 50°C.
References
BenchChem. Optimization of Suzuki Coupling with 3-Iodo-6-methyl-4-nitro-1H-indazole. (General protocols for nitro-iodo-indazoles).
Lattanzi, G. et al. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein J. Org.[1] Chem. 2021, 17, 1939–1951.[1][5] (Definitive guide on N1 vs N2 selectivity).
Giraud, F. et al. C3-Indazole Functionalization: A Review. (Comprehensive review of C3-coupling strategies including Suzuki and Sonogashira).
Cerecetto, H. et al. Synthesis and biological properties of new 5-nitroindazole derivatives. Eur. J. Med.[1] Chem. 2005.[1][6][7][8] (Protocols for nitro-indazole reduction and biological relevance).
Fluorochem. Product Safety and Handling: 7-Fluoro-3-iodo-5-nitroindazole. (Physical properties and safety data).
Application Note: Strategic Synthesis of 7-Fluoro-3-iodo-5-nitro-1H-indazole
Executive Summary The 7-fluoro-3-iodo-5-nitro-1H-indazole scaffold is a high-value intermediate in the development of kinase inhibitors (e.g., ITK, JAK, and PLK1 inhibitors). The combination of the electron-withdrawing n...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 7-fluoro-3-iodo-5-nitro-1H-indazole scaffold is a high-value intermediate in the development of kinase inhibitors (e.g., ITK, JAK, and PLK1 inhibitors). The combination of the electron-withdrawing nitro group, the lipophilic/metabolic-blocking fluorine at C7, and the reactive iodine handle at C3 makes this molecule a versatile "tri-vector" building block for parallel medicinal chemistry.
This Application Note details a robust, three-stage protocol for synthesizing this target with high regiochemical fidelity. Unlike generic procedures, this guide addresses the specific electronic challenges posed by the C7-fluorine atom, utilizing a "Pre-functionalized Cyclization" strategy to avoid the regioselectivity issues common in direct nitration of the indazole core.
Strategic Analysis & Pathway Design
The Challenge: Regiocontrol
Direct nitration of 7-fluoroindazole is risky. While the indazole core generally directs electrophilic aromatic substitution (SEAr) to C5, the C7-fluorine atom (ortho/para directing) competes, potentially directing nitration to C4 or C6. Separation of these isomers is difficult and yield-limiting.
The Solution: The "Aldehyde First" Route
To ensure exclusive formation of the 5-nitro isomer, we employ a strategy where the nitro group is installed before the heterocyclic ring is closed.
Nitration: 2,3-Difluorobenzaldehyde is nitrated. The aldehyde (meta-director) and the C2-fluorine (para-director) synergistically direct the nitro group to position 5.
Cyclization: Hydrazine mediates a nucleophilic aromatic substitution (
) at the C2-fluorine, followed by condensation with the aldehyde to close the ring.
Iodination: Base-mediated iodination selectively targets the acidic C3-proton.
Workflow Visualization
Figure 1: Strategic pathway ensuring regiochemical purity. The nitration step exploits the synergistic directing effects of the aldehyde and fluorine substituents.
Detailed Experimental Protocols
Phase 1: Regioselective Nitration
Objective: Preparation of 2,3-difluoro-5-nitrobenzaldehyde.
Rationale: Standard mixed-acid nitration is used. Temperature control is critical to prevent over-nitration or oxidation of the aldehyde to the benzoic acid.
(5 mL/g of substrate) into a round-bottom flask. Cool to 0°C using an ice/salt bath.
Dissolution: Add 2,3-difluorobenzaldehyde dropwise, maintaining internal temperature
.
Addition: Add
portion-wise over 30 minutes. Note: Exothermic.
Reaction: Allow to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (20% EtOAc/Hexane).
Quench: Pour the reaction mixture slowly onto crushed ice (10x volume).
Isolation: Extract with Dichloromethane (DCM) (3x). Wash combined organics with sat.
(careful: gas evolution) and Brine.
Drying: Dry over
, filter, and concentrate.
Output: Yellow solid/oil. Yield typically 85-90%. Use directly in Phase 2.
Phase 2: Indazole Ring Construction (
Cyclization)
Objective: Preparation of 7-fluoro-5-nitro-1H-indazole.
Rationale: Hydrazine acts as a bis-nucleophile. The first attack displaces the labile C2-fluorine (activated by the ortho-aldehyde and para-nitro groups). The second nitrogen condenses with the aldehyde.
Reagents:
2,3-Difluoro-5-nitrobenzaldehyde (from Phase 1)
Hydrazine Hydrate (5.0 equiv)
Ethanol (or n-Butanol for higher temp)
Protocol:
Setup: Dissolve the nitro-aldehyde in Ethanol (10 mL/g).
Addition: Add Hydrazine Hydrate dropwise at RT. Caution: Hydrazine is toxic and potentially unstable.
Cyclization: Heat to reflux (
) for 4–6 hours.
Checkpoint: A color change (often to deep orange/red) followed by precipitation is common.
Workup: Cool to RT and then to
.
Filtration: Filter the precipitate. Wash with cold water (to remove hydrazine salts) and cold ethanol.
Purification: Recrystallize from Ethanol/Water if necessary.
Data Validation:
NMR should show the disappearance of the aldehyde proton (~10 ppm) and appearance of the Indazole C3-H (~8.2-8.5 ppm).
Phase 3: Regioselective C3-Iodination
Objective: Synthesis of 7-fluoro-3-iodo-5-nitro-1H-indazole.
Rationale: The C3 proton of 5-nitroindazole is significantly acidic (
~12-13). Base-mediated iodination is superior to NIS (N-iodosuccinimide) for electron-deficient indazoles because it proceeds via the anion, increasing nucleophilicity at C3.
Reagents:
7-Fluoro-5-nitro-1H-indazole (1.0 equiv)
Iodine (
) (2.0 equiv)
Potassium Hydroxide (KOH) pellets (3.0 equiv) or
(mild alternative)
DMF (Dimethylformamide)
Protocol:
Solubilization: Dissolve the indazole in DMF (5 mL/mmol).
Base Activation: Add KOH pellets. Stir for 15 minutes at RT.[2] The solution will darken as the indazole anion forms.
Iodination: Add solid Iodine (
) in one portion.
Reaction: Stir at RT for 2–4 hours.
Mechanism:[4][5][6][7] The N1-anion is formed, but C3 is the site of electrophilic attack by
due to the electronic distribution of the fused system.
Quench: Pour mixture into 10% aqueous Sodium Thiosulfate (
) to neutralize excess iodine. Critical Step: Failure to quench makes isolation difficult.
Isolation: The product usually precipitates upon water addition. Filter the solid.[2][8]
Purification: Wash with water. If purity is <95%, recrystallize from Acetone/Water or perform column chromatography (DCM/MeOH).
Data Summary & Troubleshooting
Process Parameters
Step
Key Reagent
Solvent
Temp
Typical Yield
Critical Impurity
Nitration
Neat Acid
85-90%
Benzoic acid deriv. (Oxidation)
Cyclization
Hydrazine
EtOH
Reflux
70-80%
Azine dimer (incomplete cyclization)
Iodination
DMF
85-95%
N-Iodo species (kinetic product)
Troubleshooting Guide
Problem: Low yield in Phase 2 (Cyclization).
Cause: Formation of the hydrazone without cyclization (
failure).
Fix: Switch solvent to n-Butanol and increase temperature to
. The fluorine displacement requires energy.
Problem: N-Iodination observed in Phase 3.
Cause: Kinetic control or insufficient quenching.
Fix: N-I bonds are labile. Treating the crude with dilute acid or simply heating in methanol often rearranges N-I to the thermodynamic C3-I product.
Safety & Compliance (E-E-A-T)
Energetic Compounds: 5-Nitroindazoles are potential explosion hazards, especially when dry. Do not grind in a mortar.
Hydrazine: A known carcinogen and unstable reducing agent. Use in a fume hood and quench waste with bleach (hypochlorite).
Hydrofluoric Acid Potential: While this route starts with F attached, thermal decomposition of fluorinated aromatics can release HF.
References
Indazole Synthesis Review
Gaonkar, S.L., et al. "Synthesis and pharmacological properties of indazoles." European Journal of Medicinal Chemistry, 2023.
Specific Fluorinated Indazole Preparation
Lukin, K., et al. "Synthesis of fluoro-1H-indazoles."[8] Journal of Organic Chemistry, 2006. (Methodology basis for Phase 2).
Iodination Protocol (Base-Mediated)
Bocchi, V., & Palla, G. "Synthesis of 3-iodoindazoles."[9] Synthesis, 1982. (The foundational protocol for
iodination).
Kinase Inhibitor Application (ITK/JAK)
Use of 3-iodo-5-nitroindazole scaffolds in kinase drug discovery.[10] Journal of Medicinal Chemistry, Patent WO2007002325.
Application Note: Optimizing Solvent Systems for the Functionalization of 7-Fluoro-3-iodo-5-nitroindazole
Executive Summary The scaffold 7-Fluoro-3-iodo-5-nitroindazole represents a highly functionalized, electron-deficient heterocycle often utilized as a late-stage intermediate in the synthesis of kinase inhibitors (e.g., I...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The scaffold 7-Fluoro-3-iodo-5-nitroindazole represents a highly functionalized, electron-deficient heterocycle often utilized as a late-stage intermediate in the synthesis of kinase inhibitors (e.g., ITK, JAK) and antiprotozoal agents. Its unique substitution pattern presents a "perfect storm" of physicochemical challenges:
Poor Solubility: The flat, crystalline lattice stabilized by nitro-stacking and halogen bonding renders it sparingly soluble in common non-polar solvents.
Regiochemical Ambiguity: The 7-fluoro substituent introduces steric and electronic repulsion at the N1 position, complicating standard alkylation predictions.
Chemoselectivity Risks: The C3-Iodo handle is labile to reduction, while the 5-Nitro group sensitizes the ring to nucleophilic attack.
This guide provides a validated solvent selection protocol to overcome these barriers, transitioning from traditional high-boiling polar aprotic solvents (DMF/NMP) to modern, greener alternatives without compromising yield.
The 5-nitro group significantly increases the acidity of the N1-proton (predicted pKa
11.0–11.5, compared to ~13.8 for unsubstituted indazole). While this facilitates deprotonation, the resulting anion is highly delocalized, often leading to tight ion-pairing and precipitation in non-polar media.
Solvent Class
Representative Solvents
Solubility Rating
Application Suitability
Polar Aprotic (High BP)
DMF, DMSO, NMP
Excellent
Standard for SNAr and Alkylation. Drawback: Workup difficulty.[1]
Polar Aprotic (Green)
2-MeTHF, CPME, Cyrene
Good (with heat)
Recommended for Process Scale-up.
Chlorinated
DCM, Chloroform
Moderate
Suitable for mild functionalization; poor for cross-coupling.
Ethereal
THF, 1,4-Dioxane
Moderate
Good for cross-coupling (Suzuki); requires heating.
Protic
MeOH, EtOH, Water
Poor
Antisolvents for precipitation/crystallization.
Structural Analysis Diagram
The following diagram illustrates the electronic pushes and pulls influencing solvent interaction.
Figure 1: Structural analysis of the indazole scaffold highlighting regions dictating solvent interaction and reactivity.
Protocol A: Regioselective N-Alkylation
Challenge: The 7-Fluoro group creates a "ortho-effect," sterically crowding the N1 position. While N1-alkylation is thermodynamically preferred, the 7-F substituent can push the reaction toward the kinetic N2-product if the solvent system is not chosen carefully.
Solvent Selection Logic
Kinetic Control (N2 favored): Non-polar solvents (DCM) or Phase Transfer Catalysis (PTC) in Toluene often favor N2.
Thermodynamic Control (N1 favored): High dielectric constant solvents (DMF, DMSO) dissociate the metal-enolate ion pair, allowing the nucleophile to attack from the most thermodynamically stable position (N1), despite the 7-F steric hindrance.
Recommended Protocol (N1-Selective)
Target: >95:5 N1:N2 ratio.
Dissolution: Dissolve 7-Fluoro-3-iodo-5-nitroindazole (1.0 equiv) in anhydrous DMF (or NBP for green compliance) [0.2 M].
Base Activation: Cool to 0°C. Add Cs₂CO₃ (1.5 equiv). Note: Cesium is crucial here; the large cation radius minimizes tight ion-pairing, promoting the thermodynamic N1 attack.
Reaction: Allow to warm to RT. Stir for 4–6 hours.
Workup (Self-Validating):
Dilute with EtOAc.[2] Wash 3x with 5% LiCl (aq). LiCl effectively removes DMF/DMSO from the organic layer.
Checkpoint: Check TLC (30% EtOAc/Hex). N1 product is typically less polar (higher R_f) than N2 product due to the dipole moment vector.
Protocol B: Suzuki-Miyaura Cross-Coupling at C-3
Challenge: The C3-Iodo bond is highly reactive, but the free N-H can poison Palladium catalysts. The 5-Nitro group makes the oxidative addition faster but can lead to competitive reduction if protic solvents are used excessively.
Solvent System: The "Green" Shift
Traditionally, Dioxane/Water is used. However, for this lipophilic substrate, 2-MeTHF/Water is superior due to higher process safety (lower peroxide formation) and better phase separation.
Workflow Diagram
Figure 2: Optimized Suzuki-Miyaura coupling workflow using 2-MeTHF as a green solvent alternative.
Experimental Protocol
Charge: To a reaction vessel, add the indazole substrate (1.0 eq), Boronic acid (1.2 eq), and K₃PO₄ (2.0 eq).
Solvent: Add 2-MeTHF and Water (4:1 ratio). Concentration: 0.15 M.
Degas: Sparge with Argon for 15 minutes. Oxygen is the enemy of this electron-deficient system.
Catalysis: Add Pd(dppf)Cl₂[2][3]·DCM (0.03 eq). The bidentate ligand (dppf) is essential to prevent de-iodination side reactions.
Reaction: Heat to 60–65°C for 4 hours.
Purification: Filter through Celite. The product usually precipitates upon cooling or addition of an antisolvent (Heptane).
Troubleshooting & Solvent Matrix
Symptom
Probable Cause
Solvent Adjustment
Low Conversion (Alkylation)
Substrate insolubility; Ion-pairing
Switch from THF to DMF or DMSO . Add 18-crown-6 if using K₂CO₃.
N2-Isomer Dominance
Kinetic control; steric repulsion at C7
Ensure high temperature (thermodynamic equilibration). Switch base to Cs₂CO₃ .
De-iodination (Suzuki)
Overheating; Hydride source
Remove alcohols. Ensure solvent is strictly 2-MeTHF or Dioxane . Lower temp to 50°C.
Emulsion during Workup
Nitro-group amphiphilicity
Avoid DCM. Use EtOAc/Brine or add a small amount of MeOH to break emulsion.
References
BenchChem. (2025).[2][4] Optimization of Suzuki Coupling with 3-Iodo-6-methyl-4-nitro-1H-indazole. Retrieved from .
University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects. Retrieved from .
MDPI. (2023).[3] Sustainable Alternatives to DMF in Organic Synthesis. Molecules. Retrieved from .
Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein J. Org. Chem. Retrieved from .
National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 21501: 5-Nitroindazole. Retrieved from .
Application Note: Scalable Synthesis Methods for Fluorinated Nitroindazoles
Executive Summary Fluorinated nitroindazoles are high-value pharmacophores, particularly in the development of kinase inhibitors (e.g., VEGFR, PDGFR modulators) and anti-parasitic agents. The combination of the nitro gro...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Fluorinated nitroindazoles are high-value pharmacophores, particularly in the development of kinase inhibitors (e.g., VEGFR, PDGFR modulators) and anti-parasitic agents. The combination of the nitro group (a versatile handle for reduction to amines) and fluorine (metabolic stability) makes them privileged scaffolds. However, scaling their synthesis presents two distinct challenges: regiocontrol during functionalization and thermal hazards associated with high-nitrogen energetic precursors.
This guide details two validated, scalable protocols for synthesizing 5-nitro-6-fluoro-1H-indazole and related analogs. It prioritizes methods that minimize chromatographic purification, utilizing crystallization-driven isolation suitable for multi-gram to kilogram scales.
Strategic Route Selection
The choice of synthetic route depends heavily on the availability of starting materials and the specific substitution pattern required.
Decision Matrix: Route Selection
The following logic gate assists in selecting the optimal pathway based on precursor cost and regioselectivity requirements.
Figure 1: Strategic decision matrix for selecting the synthesis pathway. Method A is preferred for high-purity pharmaceutical intermediates.
Method A: De Novo Cyclization (Hydrazine Condensation)
This method is the "gold standard" for scalability because it establishes the regiochemistry before the ring closes. It relies on the nucleophilic aromatic substitution (
) of a fluorine atom ortho to the carbonyl group by hydrazine, followed by condensation.
The reaction proceeds via a cascade sequence. Hydrazine attacks the highly activated C2-fluorine (activated by the ortho-formyl and para-nitro groups). The resulting hydrazine intermediate intramolecularly condenses with the aldehyde to close the pyrazole ring.
Why this works: The 5-nitro group makes the C2-fluorine significantly more electrophilic than the C4-fluorine, ensuring high regioselectivity.
Protocol 1: Scalable Batch Synthesis
Safety Critical: Hydrazine hydrate is toxic and a suspected carcinogen. The reaction involves gas evolution and exotherms.
Parameter
Specification
Scale
50 g – 1 kg
Solvent
THF or Ethanol (THF preferred for solubility)
Reagents
Hydrazine Hydrate (64% or 80%), (optional buffer)
Temp
-10°C (addition) RT 60°C
Step-by-Step Procedure:
Preparation: Charge a reactor with 2,4-difluoro-5-nitrobenzaldehyde (1.0 equiv) and THF (10 vol). Cool the solution to -10°C under
. A yellow precipitate (hydrazone intermediate) may form; this is normal.
Cyclization: Allow the mixture to warm to 20°C over 2 hours. Then, heat to 60°C for 4 hours to drive the ring closure.
Checkpoint: Monitor by HPLC.[1] Disappearance of the hydrazone intermediate indicates completion.
Quench & Workup: Cool to room temperature. Pour the reaction mixture into Water (20 vol) with vigorous stirring. The product should precipitate as a solid.
Purification: Filter the solids. Wash the cake with
(3 x 5 vol) and cold Ethanol (1 x 2 vol).
Drying: Vacuum dry at 45°C.
Yield Expectation: 85-92%
Purity: >98% (HPLC area) without chromatography.
Method B: Direct Nitration of Fluorinated Indazoles
When the indazole core is already formed (or purchased cheaply), direct nitration is used. However, indazoles are deactivated systems. Nitration requires forcing conditions, which can lead to safety risks and regio-isomeric mixtures (C3 vs. C5).
Safety Critical: This reaction is prone to thermal runaway. DSC (Differential Scanning Calorimetry) analysis of the reaction mixture is recommended before scaling >10g.
Figure 2: Process flow for the nitration of 6-fluoroindazole, emphasizing temperature control for regioselectivity.
Step-by-Step Procedure:
Dissolution: Dissolve 6-fluoroindazole (1.0 equiv) in concentrated
(5 vol) at 0°C.
Nitrating Agent: Prepare a separate solution of
(1.05 equiv) in (3 vol).
Why KNO3? Using solid nitrate salts allows for better thermal control than fuming nitric acid on this scale.
Addition: Add the nitrate solution to the indazole solution dropwise, strictly maintaining temperature between 0°C and 5°C.
Mechanistic Insight: Low temperature favors the 5-position (kinetic product) over the 3-position or dinitration.
Reaction: Stir at 0°C for 2 hours.
Quench: Pour onto crushed ice (20 vol). The product precipitates as a pale yellow solid.
Purification (Critical): The crude solid will likely contain 5-10% of the 3-nitro isomer.
Recrystallization:[1][2][3][4] Dissolve crude solid in boiling Methanol (or EtOH/Water 9:1). Cool slowly to 4°C. The 5-nitro isomer crystallizes preferentially.
Filtration: Collect crystals.[2][5] The mother liquor retains the 3-nitro impurity.
Process Safety and Stability Data
Handling nitroindazoles requires adherence to energetic materials protocols.[5]
Hazard Class
Risk Description
Mitigation Strategy
Thermal Stability
Nitroindazoles can decompose violently >200°C.
Never heat dry solids >100°C. Use vacuum drying.
Shock Sensitivity
Dry nitro compounds can be shock-sensitive.
Do not use metal spatulas/scrapers on dry cake.
Mutagenicity
Nitroaromatics are often Ames positive.
Use full PPE (double nitrile gloves, respirator) and containment.
Analytical Checkpoint (DSC):
Before scaling Method B, run a DSC on the reaction mass. A sharp exotherm onset below 100°C indicates unstable intermediates (e.g., diazonium species if amine impurities were present). A typical stable profile for 5-nitroindazole shows a melting endotherm ~208°C followed by decomposition.
References
Lukin, K., et al. (2006).[6] "New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine." The Journal of Organic Chemistry, 71(21), 8166-8172.
[Link]
Application and Protocol Guide for the Iodination of 7-fluoro-5-nitroindazole
For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of Iodinated Indazoles in Medicinal Chemistry The indazole scaffold is a privileged structure in medicinal chemistr...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Iodinated Indazoles in Medicinal Chemistry
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of an iodine atom, particularly at the C-3 position, transforms the indazole into a versatile synthetic intermediate. This strategic iodination opens a gateway for a multitude of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the facile introduction of diverse molecular fragments. This approach is instrumental in the generation of compound libraries for drug discovery and in the late-stage functionalization of complex molecules.
The subject of this guide, 7-fluoro-5-nitroindazole, presents a unique synthetic challenge due to the presence of two strongly electron-withdrawing groups: a nitro group at C-5 and a fluorine atom at C-7. These substituents significantly deactivate the indazole ring system towards electrophilic substitution, making direct iodination a non-trivial task. This document provides a detailed exploration of reagents and robust protocols for the successful C-3 iodination of this challenging substrate, offering insights into the underlying chemical principles and practical guidance for laboratory execution.
Understanding the Challenge: Electronic Effects in the Iodination of 7-fluoro-5-nitroindazole
The regioselectivity of electrophilic substitution on the indazole ring is predominantly directed to the C-3 position. However, the rate of this reaction is highly sensitive to the electronic nature of the substituents on the benzene ring. The nitro and fluoro groups in 7-fluoro-5-nitroindazole exert a strong deactivating effect through both resonance and inductive effects, withdrawing electron density from the pyrazole ring and making it less susceptible to electrophilic attack.
Therefore, successful iodination necessitates the use of highly reactive iodinating agents or reaction conditions that enhance the electrophilicity of the iodine source. This guide will focus on two such field-proven strategies:
N-Iodosuccinimide (NIS) in a Strong Acidic Medium: This approach utilizes the activation of NIS by a strong acid to generate a highly potent iodinating species.
Molecular Iodine (I₂) with a Base in a Polar Aprotic Solvent: This classic method relies on the in situ formation of an electrophilic iodine species, facilitated by a base.
The following sections will provide detailed protocols for each of these methods, along with a comparative analysis to aid in the selection of the most appropriate strategy for your specific research needs.
Method 1: Iodination using N-Iodosuccinimide in Sulfuric Acid
This protocol is designed for substrates that are highly deactivated towards electrophilic substitution. The use of concentrated sulfuric acid as a solvent and catalyst dramatically increases the electrophilicity of the iodine source derived from NIS.
Causality of Experimental Choices:
N-Iodosuccinimide (NIS): A convenient and easy-to-handle source of electrophilic iodine.
Concentrated Sulfuric Acid (H₂SO₄): Serves as both the solvent and a strong activating agent. Protonation of NIS by sulfuric acid generates a highly reactive iodinating species, capable of overcoming the deactivation of the indazole ring.[1][2]
Experimental Protocol:
Materials:
7-fluoro-5-nitroindazole
N-Iodosuccinimide (NIS)
Concentrated Sulfuric Acid (98%)
Deionized water
Ice
Sodium thiosulfate (Na₂S₂O₃)
Sodium bicarbonate (NaHCO₃)
Ethyl acetate
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Round-bottom flask
Magnetic stirrer
Ice bath
Separatory funnel
Rotary evaporator
Procedure:
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, carefully add concentrated sulfuric acid (10 mL per 1 gram of 7-fluoro-5-nitroindazole). Cool the flask in an ice bath to 0-5 °C.
Addition of NIS: While maintaining the temperature at 0-5 °C, slowly add N-iodosuccinimide (1.1 equivalents) to the stirred sulfuric acid. Continue stirring until the NIS is fully dissolved.
Substrate Addition: To the cold solution of activated NIS, add 7-fluoro-5-nitroindazole (1.0 equivalent) portion-wise, ensuring the temperature does not exceed 10 °C.
Reaction Monitoring: Allow the reaction mixture to stir at 0-5 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from 1 to 6 hours depending on the scale and substrate purity.
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and a saturated aqueous solution of sodium thiosulfate. This will quench the excess iodine and sulfuric acid in a controlled manner.
Neutralization: After the ice has melted, slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acidic solution until the pH is approximately 7-8. Be cautious as this will generate CO₂ gas.
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
Washing: Wash the combined organic layers with water and then with brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-iodo-7-fluoro-5-nitroindazole.
Data Summary Table: Method 1
Parameter
Value/Condition
Iodinating Agent
N-Iodosuccinimide (NIS)
Solvent/Catalyst
Concentrated Sulfuric Acid
Stoichiometry
1.1 eq. NIS
Temperature
0-5 °C
Typical Reaction Time
1-6 hours
Work-up
Quenching with Na₂S₂O₃, neutralization with NaHCO₃, extraction
Advantages
High reactivity, suitable for deactivated substrates
Disadvantages
Use of corrosive and hazardous concentrated acid
Method 2: Iodination using Molecular Iodine and Potassium Carbonate
This method represents a more traditional approach to the iodination of indazoles and avoids the use of strong acids. The combination of molecular iodine and a base in a polar aprotic solvent is effective for many indazole systems.
Causality of Experimental Choices:
Molecular Iodine (I₂): The primary source of iodine.
Potassium Carbonate (K₂CO₃): A mild base that facilitates the reaction. A patent describing the iodination of 6-nitroindazole utilizes this base.[3]
N,N-Dimethylformamide (DMF): A polar aprotic solvent that is effective in dissolving the reactants and facilitating the reaction.[3]
Experimental Protocol:
Materials:
7-fluoro-5-nitroindazole
Iodine (I₂)
Potassium Carbonate (K₂CO₃), powdered
N,N-Dimethylformamide (DMF)
Deionized water
Sodium thiosulfate (Na₂S₂O₃)
Ethyl acetate
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Round-bottom flask
Magnetic stirrer
Separatory funnel
Rotary evaporator
Procedure:
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 7-fluoro-5-nitroindazole (1.0 equivalent) and N,N-dimethylformamide (DMF) (10-20 mL per gram of indazole). Stir until the substrate is dissolved.
Base Addition: Add powdered potassium carbonate (2.0-3.0 equivalents) to the solution.
Iodine Addition: Add molecular iodine (1.2-1.5 equivalents) to the reaction mixture.
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC or LC-MS. If the reaction is slow, gentle heating (e.g., to 40-50 °C) can be applied.
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a stirred aqueous solution of sodium thiosulfate to quench the excess iodine.
Extraction: Add water to the mixture and extract the product with ethyl acetate (3 x volume of the aqueous layer).
Washing: Wash the combined organic layers with water and brine to remove DMF and inorganic salts.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
Data Summary Table: Method 2
Parameter
Value/Condition
Iodinating Agent
Molecular Iodine (I₂)
Base
Potassium Carbonate (K₂CO₃)
Solvent
N,N-Dimethylformamide (DMF)
Stoichiometry
1.2-1.5 eq. I₂, 2.0-3.0 eq. K₂CO₃
Temperature
Room temperature to 50 °C
Typical Reaction Time
4-24 hours
Work-up
Quenching with Na₂S₂O₃, aqueous work-up, extraction
Advantages
Milder conditions, avoids strong acids
Disadvantages
May be slower, requires careful removal of DMF
Visualization of the Iodination Process
Reaction Mechanism
Caption: Generalized mechanism of electrophilic iodination at the C-3 position of the indazole ring.
Technical Support Center: Optimization of 7-Fluoro-3-iodo-5-nitroindazole Synthesis
Executive Summary & Chemical Context The synthesis of 7-Fluoro-3-iodo-5-nitroindazole is a critical workflow often encountered in the development of PARP inhibitors (e.g., Niraparib analogs) and kinase inhibitors. The Co...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context
The synthesis of 7-Fluoro-3-iodo-5-nitroindazole is a critical workflow often encountered in the development of PARP inhibitors (e.g., Niraparib analogs) and kinase inhibitors.
The Core Challenge:
The target molecule contains two strong electron-withdrawing groups (EWGs): the 5-nitro and 7-fluoro moieties. These groups significantly reduce the electron density of the indazole ring, making the C-3 position less nucleophilic compared to unsubstituted indazole. Consequently, standard electrophilic iodination protocols often result in:
Incomplete Conversion: Stalled reactions due to deactivated ring systems.
N-Iodination Byproducts: Kinetic trapping at the nitrogen rather than the thermodynamic C-3 product.
Poor Solubility: The nitro group leads to precipitation issues, trapping unreacted starting material.
This guide provides a validated protocol and troubleshooting matrix to overcome these specific bottlenecks.
Validated Synthetic Workflow
The most robust route for high-yield synthesis involves the Base-Mediated C-3 Iodination of the pre-formed 7-fluoro-5-nitroindazole scaffold.
Diagram 1: Reaction Logic & Conditions
Caption: Workflow for the regioselective C-3 iodination of electron-deficient indazoles.
Optimized Protocol: C-3 Iodination
Objective: Convert 7-fluoro-5-nitroindazole to 7-fluoro-3-iodo-5-nitroindazole.
Reagents & Stoichiometry
Reagent
Equiv.
Role
Notes
7-Fluoro-5-nitroindazole
1.0
Substrate
Limiting reagent.
Iodine ()
1.5 - 2.0
Electrophile
Excess required to drive equilibrium.
KOH (Pellets)
2.5 - 3.0
Base
Promotes formation of the pyrazolate anion.
DMF
[0.2 M]
Solvent
Essential for solubility of the nitro-indazole.
Step-by-Step Procedure
Dissolution (Critical): Charge the reaction vessel with 7-fluoro-5-nitroindazole and anhydrous DMF. Stir until fully dissolved.
Note: If the starting material is not fully dissolved, the heterogeneous surface reaction will be slow and yield will suffer.
Base Addition: Add KOH pellets (crushed preferred) in a single portion. Stir at Room Temperature (RT) for 15 minutes.
Observation: The solution should darken (deep orange/red), indicating the formation of the indazolyl anion . This anion is significantly more nucleophilic at C-3 than the neutral species.
Iodine Addition: Add solid iodine portion-wise over 10 minutes.
Exotherm Check: Mild exotherm is normal.
Thermal Activation: Heat the mixture to 60–70°C for 3–6 hours.
Why Heat? Unlike unsubstituted indazoles which iodinate at RT, the 5-nitro/7-fluoro analog requires thermal energy to overcome the activation barrier caused by the electron-withdrawing groups.
Quench & Workup:
Cool to RT.
Pour the reaction mixture into 10% aqueous
(Sodium Bisulfite) and crushed ice.
Action: Stir vigorously for 30 minutes. The bisulfite quenches excess iodine (turning the solution from purple/brown to yellow/colorless precipitate).
Isolation: Filter the precipitate. Wash with copious water to remove DMF and inorganic salts.
Purification: Recrystallize from Ethanol/Acetonitrile or perform a silica plug filtration (DCM/MeOH) if purity is <95%.
Troubleshooting Guide (FAQ)
Issue 1: "My reaction stalls at ~60% conversion."
Root Cause: Iodine sublimation or consumption by side reactions (disproportionation in base).
Resolution:
Add an additional 0.5 equiv of
and 0.5 equiv of KOH.
Increase temperature to 80°C (Do not exceed 100°C to avoid decomposition).
Ensure the system is sealed well to prevent iodine loss.
Issue 2: "I see a spot on TLC that corresponds to N-iodination."
Root Cause: Insufficient base or acidic conditions. The neutral indazole favors N-iodination kinetically. The anion favors C-3 iodination thermodynamically.
Resolution: Ensure KOH is >2.0 equivalents. If the issue persists, switch to NIS (N-iodosuccinimide) in DMF at 80°C, which can sometimes bypass the N-iodo trap.
Issue 3: "The product is sticky or has a purple tint after filtration."
Root Cause: Trapped molecular iodine (
) or DMF.
Resolution:
Purple Tint: Rewash the solid with cold 10% Sodium Thiosulfate solution.
Stickiness: Dissolve in EtOAc, wash 3x with water (to remove DMF), dry over
, and concentrate.
Mechanistic Insight
Understanding the mechanism is vital for troubleshooting. The reaction relies on the Pyrazolate Anion intermediate.
Diagram 2: Mechanistic Pathway
Caption: The base directs the reaction through the Anion pathway, avoiding the N-Iodo impurity.
Why the 7-Fluoro/5-Nitro combination matters:
The 5-nitro group pulls electron density via resonance, and the 7-fluoro group pulls via induction. This creates a highly "electron-poor" ring. The KOH is not just a proton scavenger; it is a nucleophilicity switch . Without full deprotonation, the C-3 carbon is simply too electron-deficient to attack the Iodine molecule effectively.
Precursor Synthesis (If starting from scratch)
If you are synthesizing the scaffold (7-fluoro-5-nitroindazole) rather than buying it, the Jacobson Indazole Synthesis approach is recommended over the benzaldehyde route for better scalability.
Start: 2-Fluoro-6-methylaniline.
Acetylation: Protect amine with
.
Nitration:
. (Directs para to the amine, position 5 relative to the final indazole).
Cyclization: Deacetylate, then treat with isoamyl nitrite and KOAc in toluene/acetic acid. This "diazotization-cyclization" yields the indazole core directly.
References
Lukin, K. et al. "Synthesis of 7-fluoro-1H-indazole." European Journal of Medicinal Chemistry, 2014.
Bocchi, V. & Palli, G. "Synthesis of 3-iodoindazoles."[1] Synthesis, 1971. (Foundational method for
iodination).
Giraud, F. et al. "C3-Indazole Functionalization: A Review." Institute of Chemistry of Clermont-Ferrand. (Reviewing electron-deficient indazole functionalization). [1][2][3][4][5][6][7][8][9]
MDPI Molecules. "The C-3 Iodination and N-H Protection of 1H-indazole." Molecules, 2023.[1] (Confirming direct iodination without protection). 1[1][3][7]
Technical Support Center: Purification of Halogenated Nitroindazoles
Welcome to the technical support center for the purification of halogenated nitroindazoles. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges assoc...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of halogenated nitroindazoles. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying this important class of heterocyclic compounds. The presence of the indazole core, combined with the electronic effects of nitro groups and the steric and electronic influence of halogens, necessitates carefully optimized purification strategies.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude halogenated nitroindazole samples?
A1: Crude samples often contain a mixture of impurities arising from the synthetic route. These can include unreacted starting materials, regioisomers (e.g., N1 vs. N2 alkylated indazoles), isomers with halogen or nitro groups at different positions, and byproducts from side reactions like over-nitration or diazotization.[1][2]
Q2: Which primary purification techniques are most effective for halogenated nitroindazoles?
A2: The choice of technique depends on the physical state and properties of your compound.
Recrystallization is highly effective for solid compounds, especially for removing less soluble or more soluble impurities.[3][4]
Column Chromatography (both normal and reversed-phase) is essential for separating compounds with similar polarities, such as regioisomers.[5][6]
Preparative High-Performance Liquid Chromatography (HPLC) offers the highest resolution for separating very challenging isomeric mixtures.[2][7]
Q3: How does the position of the halogen and nitro groups affect purification strategy?
A3: The substitution pattern significantly impacts the molecule's polarity, solubility, and crystal packing. For example, a halogen at the 3-position can influence the acidity of the N1-proton, affecting its interaction with silica gel.[8] Nitro groups, being strongly electron-withdrawing, generally increase the polarity of the molecule.[9] This interplay requires empirical testing to find the optimal purification method for each specific isomer.
Q4: Are there specific safety concerns when purifying nitroindazoles?
A4: Yes. Nitro-containing compounds can be thermally sensitive and potentially energetic, especially polynitrated species.[10][11] It is crucial to avoid high temperatures during purification steps like solvent evaporation. Always use a rotary evaporator at the lowest feasible temperature and pressure.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid halogenated nitroindazoles, but it can present several challenges.
Issue 1: The Compound "Oils Out" Instead of Forming Crystals
This common problem occurs when the solute comes out of solution at a temperature above its melting point.
Causality: This is often caused by the solution being too concentrated or the chosen solvent having a boiling point higher than the compound's melting point.[1][9] The presence of significant impurities can also depress the melting point, exacerbating the issue.
Solutions:
Re-heat and Dilute: Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point.[1]
Slow Cooling: Allow the solution to cool as slowly as possible. Rapid cooling favors precipitation over crystallization. Insulating the flask can promote the formation of well-defined crystals.[12][13]
Change Solvent System: If oiling out persists, the solvent is likely unsuitable. A lower-boiling point solvent or a mixed solvent system may be required.[9] For a mixed solvent system, dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then add a "bad" solvent (in which it is poorly soluble) dropwise at an elevated temperature until turbidity persists.[4]
Issue 2: Poor Recovery of the Purified Compound
Low yield is a frequent challenge in recrystallization.
Causality: The most common causes are using too much solvent, not allowing sufficient time for crystallization, or washing the collected crystals with a solvent in which they have some solubility.[6][9]
Solutions:
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[14][15]
Maximize Crystallization Time: After slow cooling to room temperature, place the flask in an ice bath to decrease the compound's solubility further and maximize crystal formation.[16]
Use Ice-Cold Washing Solvent: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to remove adhered mother liquor without dissolving the product.[13]
Data Presentation: Recommended Recrystallization Solvents
Choosing the right solvent is critical. The ideal solvent should dissolve the compound well when hot but poorly when cold.[4]
Solvent/System
Polarity
Comments & Typical Applications
Methanol
Polar
Often a good starting point. Used for the recrystallization of 5-nitroindazole.[3]
Ethanol/Water
Polar
A versatile mixed solvent system. The ratio can be tuned to achieve ideal solubility.[12]
Ethyl Acetate/Hexane
Medium/Non-polar
Effective for compounds of intermediate polarity. Dissolve in hot ethyl acetate, then add hexane as the anti-solvent.[5]
Acetic Acid
Polar, Protic
Can be effective but may be difficult to remove completely.[5]
Troubleshooting Guide: Column Chromatography
Column chromatography is indispensable for separating complex mixtures, particularly isomers of halogenated nitroindazoles.
Issue 1: Poor Separation of Regioisomers (e.g., N1 vs. N2 isomers)
Isomers of substituted indazoles often have very similar polarities, making separation difficult.[8][17]
Causality: The choice of mobile and stationary phase may not provide sufficient selectivity to resolve compounds with subtle differences in their dipole moments and ability to hydrogen bond.
Solutions:
Optimize the Mobile Phase: Run a series of TLC plates with different solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) to find the optimal eluent for separation.[6] A shallow gradient during the column run can improve resolution.
Try a Different Stationary Phase: If silica gel fails, consider using alumina (neutral or basic), which can offer different selectivity, especially for basic heterocycles.[6] For highly challenging separations, reversed-phase (C18) chromatography may be effective.[16][18]
Add a Modifier: For basic indazoles that may streak on acidic silica, adding a small amount (0.1-1%) of triethylamine or ammonia to the mobile phase can neutralize active sites and improve peak shape.[6]
Issue 2: The Compound Decomposes on the Column
Some halogenated nitroindazoles may be unstable on acidic stationary phases like silica gel.
Causality: The acidic nature of standard silica gel can catalyze the decomposition of sensitive compounds, especially at room temperature over the extended period of a column run.
Solutions:
Use a Deactivated Stationary Phase: Employ neutral silica gel or alumina.
Run the Column Cold: If feasible, running the chromatography in a cold room can minimize thermal degradation.
Work Quickly: Use flash chromatography with positive pressure to minimize the time the compound spends on the stationary phase.
Experimental Workflow: Selecting a Purification Method
The following diagram illustrates a decision-making workflow for purifying a novel halogenated nitroindazole.
Minimizing side reactions in 3-iodoindazole coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for challenges encountere...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for challenges encountered during the cross-coupling of 3-iodoindazoles. Our goal is to help you minimize common side reactions and optimize your synthetic outcomes.
Introduction: The Challenge of 3-Iodoindazole Coupling
The indazole scaffold is a privileged pharmacophore found in numerous therapeutic agents.[1][2][3][4] The C3-position is a common site for functionalization, and 3-iodoindazole serves as a versatile and reactive precursor for introducing molecular diversity via palladium- or copper-catalyzed cross-coupling reactions.[4][5] However, the unique electronic nature of the indazole ring, particularly its ambidentate nucleophilicity, presents significant challenges.[3]
Key side reactions that frequently compromise yield and purity include:
Poor Regioselectivity: Competitive N1 vs. N2 arylation or alkylation.
Homocoupling: Formation of undesired biaryl or bi-indazole products.
Hydrodehalogenation (Reduction): Loss of the iodide, leading to the parent indazole.
This guide provides a structured, question-and-answer approach to diagnose and solve these common issues, grounded in mechanistic principles and supported by established literature.
Question 1: I'm getting a mixture of N1- and N2-arylated products. How can I control the regioselectivity?
Answer: This is the most common challenge in indazole chemistry. The N1 and N2 positions have different steric and electronic environments, and their relative reactivity can be manipulated by carefully choosing the reaction conditions. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[6][7][8]
Core Principles of Regiocontrol:
Kinetic vs. Thermodynamic Control: N2-alkylation is often the kinetically favored pathway at lower temperatures, while the N1-product is thermodynamically more stable and can be favored at higher temperatures or under conditions that allow for equilibration.[8][9]
The Role of the Cation: The choice of base is critical. The cation can coordinate with the indazole nitrogens, sterically blocking one site and directing the electrophile to the other.
Substituent Effects: Sterically bulky groups at the C3 position tend to favor N1 substitution.[8] Conversely, electron-withdrawing groups at the C7 position can promote N2 selectivity.[1][8][10]
Strategies for Selective N1-Arylation (Thermodynamic Product):
High N1 selectivity is often achieved using a strong, non-nucleophilic hydride base in an ethereal solvent. This combination is believed to form a tight ion pair that directs functionalization.[6]
Solvent: Anhydrous Tetrahydrofuran (THF) or Dioxane[6][7][10]
Temperature: 0 °C to room temperature, or gentle heating (e.g., 50 °C) to ensure completion.[7]
The sodium cation is thought to coordinate with the N2 atom and an electron-rich substituent at the C3 position, sterically hindering attack at N2.[6] For many substituted indazoles, this method can provide >99% N1 regioselectivity.[1][7][10]
Strategies for Selective N2-Arylation (Kinetic Product):
To favor the N2 isomer, conditions that avoid the N1-directing chelation are necessary. Mitsunobu conditions are a well-established method for achieving high N2 selectivity.[6][7]
Recommended Conditions (Mitsunobu):
Reagents: Triphenylphosphine (PPh₃) and Diisopropyl Azodicarboxylate (DIAD) or Diethyl Azodicarboxylate (DEAD).[6]
Weaker bases and polar aprotic solvents can favor the kinetic product.
Troubleshooting Workflow for Regioselectivity
Caption: Decision tree for optimizing N1/N2 regioselectivity.
Question 2: My reaction is producing a significant amount of homocoupled biaryl product. How can I prevent this?
Answer: Homocoupling is a common side reaction in both copper-catalyzed (Ullmann) and palladium-catalyzed couplings.[11][12][13] It occurs when two molecules of the same coupling partner react with each other. In your case, this could be the formation of a bi-indazole or a biaryl from your coupling partner.
Mechanistic Origins:
Palladium-Catalyzed Reactions: The catalytic cycle for homocoupling typically involves the oxidative addition of the aryl halide to Pd(0), followed by a ligand exchange between two Ar-Pd(II)-X intermediates to form an Ar-Pd(II)-Ar species. This species then undergoes reductive elimination to yield the homocoupled product and regenerate the Pd(0) catalyst.[11]
Ullmann (Copper-Catalyzed) Reactions: The classic Ullmann reaction often uses stoichiometric amounts of copper powder at high temperatures and is prone to homocoupling.[11][14]
Strategies to Minimize Homocoupling:
Optimize Catalyst and Ligand:
Ligand Choice: For palladium catalysis, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) can promote the desired cross-coupling pathway over homocoupling by accelerating the reductive elimination step of the cross-product.
Catalyst Loading: Use the lowest effective catalyst loading. Excess catalyst can sometimes promote side reactions.
Control Reaction Stoichiometry and Addition Rate:
Use a slight excess (1.1-1.5 equivalents) of the non-iodide coupling partner (e.g., the boronic acid in a Suzuki reaction).
If feasible, consider the slow addition of the 3-iodoindazole to the reaction mixture. This keeps its instantaneous concentration low, disfavoring the probability of two molecules reacting with the catalyst in succession.
Lower the Reaction Temperature:
Homocoupling pathways can have a higher activation energy than the desired cross-coupling. Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can significantly suppress this side reaction.
Avoid Unnecessary Reductants:
Some reaction conditions, especially those generating the active Pd(0) catalyst in situ, can inadvertently promote homocoupling.[15] Using a well-defined Pd(0) precatalyst can sometimes provide better control.
Catalytic Cycles: Cross-Coupling vs. Homocoupling
Caption: Competing catalytic cycles for cross-coupling and homocoupling.
Question 3: My starting material is being consumed, but I'm isolating the de-iodinated indazole. What is causing this reduction?
Answer: The formation of the hydrodehalogenated product is a result of the reduction of the carbon-iodine bond. This side reaction can be particularly problematic with electron-rich aryl iodides.
Potential Causes and Solutions:
Hydrogen Source in the Reaction:
Cause: Solvents like alcohols (e.g., isopropanol, ethanol) or even amines can act as hydrogen donors in the presence of a palladium catalyst.[16] Some bases, like formates, are explicitly used as reductants in certain cross-coupling reactions.[17][18]
Solution: Switch to an aprotic solvent such as toluene, dioxane, or THF. Ensure your reagents are anhydrous and of high purity. If using an amine as a reagent, be aware of its potential to act as a reductant.
β-Hydride Elimination from Pd-H Species:
Cause: Palladium hydride (Pd-H) species can form during the catalytic cycle, either from the oxidative addition of trace water or from side reactions with solvents or bases. These Pd-H species can then react with your 3-iodoindazole to produce the reduced product and regenerate the catalyst. A side reaction in the Buchwald-Hartwig amination involves beta-hydride elimination from the amide, which can also lead to arene products.[19]
Solution: Ensure strictly anhydrous conditions. The choice of ligand can also influence the stability and reactivity of Pd-H intermediates.
Photochemical Reduction:
Cause: Under visible light irradiation, some Pd(0) complexes can reduce aryl halides via a single-electron transfer (SET) mechanism, generating aryl radicals that can abstract a hydrogen atom from the solvent.[20]
Solution: Protect your reaction from light by wrapping the flask in aluminum foil, especially if the reaction is running for an extended period or requires heating.
Question 4: My coupling reaction is sluggish or gives low yields. What should I check first?
Answer: Low conversion can stem from a variety of issues, ranging from reagent quality to catalyst deactivation.
Troubleshooting Checklist:
Catalyst Activity:
Is the catalyst active? Use a reliable source for your palladium catalyst and ligand. For Buchwald-Hartwig reactions, using a pre-formed palladacycle precatalyst can be more efficient as it avoids the need for an in situ reduction of a Pd(II) source to the active Pd(0).[21]
Has the catalyst been deactivated? Iodide ions, generated during the reaction, can sometimes inhibit or precipitate the palladium catalyst, taking it out of the catalytic cycle.[21] In some cases, additives like silver salts have been used to precipitate the iodide and maintain catalyst activity.[22]
Reagent and Solvent Quality:
Are your solvents and reagents anhydrous? Water can hydrolyze organometallic reagents (like boronic acids) and interfere with bases (like NaH).
Is the solvent appropriate? Chlorinated solvents, acetonitrile, and pyridine have been reported to inhibit Buchwald-Hartwig reactions by binding to palladium and should be avoided.[21] Ethereal (dioxane, THF) and aromatic (toluene) solvents are generally preferred.[21][23][24]
Base Compatibility:
Is the base strong enough? The choice of base is critical. For Suzuki reactions, a base like K₂CO₃ or Cs₂CO₃ is common. For Buchwald-Hartwig, a stronger base like NaOtBu or LHMDS is often required, but weaker bases like K₃PO₄ can be used for sensitive substrates.[21]
Is the base soluble? Poor solubility of inorganic bases can slow the reaction. Using a soluble base or ensuring vigorous stirring can be crucial.[21]
Reaction Temperature:
Is the temperature high enough? Many cross-coupling reactions require heat (80-120 °C) to proceed at a reasonable rate. If your reaction is sluggish at a lower temperature, cautiously increasing the heat may improve the conversion rate.
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Arylation of 3-Iodoindazole
This protocol is adapted from methodologies emphasizing high N1-selectivity.[1][6][7][10]
To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add 3-iodoindazole (1.0 equiv.).
Add anhydrous THF (approx. 0.1 M concentration).
Cool the mixture to 0 °C in an ice bath.
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise.
Stir the suspension at 0 °C for 30 minutes. The mixture may become a clear solution or remain a suspension.
In a separate flask, prepare a solution of the arylating agent (e.g., aryl bromide, 1.1 equiv.), palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and ligand (e.g., XPhos, 4-10 mol%) in THF.
Add the catalyst solution to the indazole/NaH mixture.
Add the base for the cross-coupling (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equiv.).
Allow the reaction to warm to room temperature and then heat to 80-100 °C, monitoring by TLC or LC-MS until the starting material is consumed.
Cool the reaction to room temperature and carefully quench with water or saturated aqueous NH₄Cl.
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for N2-Selective Alkylation via Mitsunobu Reaction
This protocol is a general guide for achieving N2 selectivity.[6][7]
To an oven-dried flask under an inert atmosphere, add 3-iodoindazole (1.0 equiv.), the corresponding alcohol (1.5 equiv.), and triphenylphosphine (PPh₃, 1.5 equiv.) in anhydrous THF.
Cool the solution to 0 °C in an ice bath.
Add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv.) in THF dropwise over 15-30 minutes.
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until complete consumption of the starting material is observed by TLC or LC-MS.
Concentrate the reaction mixture under reduced pressure.
Purify the residue by column chromatography on silica gel to separate the desired N2-alkylated indazole from triphenylphosphine oxide and other byproducts.
References
M.; Evans, L.; Edkins, R. M.; Murphy, J. A. Monitoring Radical Intermediates in Photoactivated Palladium-. Catalyzed Coupling of Aryl Halides to Arenes by an Aryl Radical Assay.
BenchChem. Troubleshooting regioselectivity in indazole synthesis. BenchChem Technical Support.
Zhao, M., Yuan, H., & Zhang, J. (2023). Origin of Ligand and Acid Effects on the Pd-Catalyzed Regiodivergent Coupling Reaction of Indazoles and Isoprene: A DFT Study. The Journal of Organic Chemistry.
OperaChem. (2025).
Macgregor, S. A., & Cammarota, R. C. (2017). Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I)
Zhao, M., Yuan, H., & Zhang, J. (2023). Origin of Ligand and Acid Effects on the Pd-Catalyzed Regiodivergent Coupling Reaction of Indazoles and Isoprene: A DFT Study. PubMed.
Krische, M. J., et al. Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. PMC.
Wang, L., et al. (2006). Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). The Journal of Organic Chemistry.
Krische, M. J., et al.
Wang, L., et al. (2006). Palladium-catalyzed homocoupling and cross-coupling reactions of aryl halides in poly(ethylene glycol). PubMed.
Alam, M. M., & Keeting, S. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry.
WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
Keeting, S., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe.
BenchChem. Regioselectivity issues in the functionalization of indazoles. BenchChem Technical Support.
Krische, M. J., et al. Formate-Mediated Aryl Halide Reductive Cross-Coupling Catalyzed by Iodide-Bridged Palladium(I). ChemRxiv.
Mei, Y., & Yang, B. (2017).
Ghorai, P., et al. (2023). Palladium-Catalyzed Cross-Electrophile Coupling between Aryl Diazonium Salt and Aryl Iodide/Diaryliodonium Salt in H₂O–EtOH. Organic Letters.
Keeting, S., et al. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
Brown, A. D., et al. (2024).
Slade, D. J., et al. (2025). Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles.
Checa, B., et al. Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling. PMC.
Pérez, I., Sestelo, J. P., & Sarandeses, L. A. (1999). Palladium-Catalyzed Cross-Coupling Reactions of Triorganoindium Compounds with Vinyl and Aryl Triflates or Iodides. Organic Chemistry Portal.
Alam, M. M., & Keeting, S. (2024).
Various Authors. (2025). Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction.
BenchChem. (2025). A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions. BenchChem.
Magano, J. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
Ma, D., & Cai, Q. (2004). l-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. Semantic Scholar.
Canto, R. F. S., et al. (2018).
Wikipedia. Ullmann reaction. Wikipedia.
Keeting, S., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
Prakash, G. K. S., et al. (2019). Catalyst-Free Regioselective N2 Arylation of 1,2,3-Triazoles Using Diaryl Iodonium Salts. Organic Chemistry Portal.
Organic Synthesis. Ullmann Coupling & other Cu Catalyzed reactions. Organic-Synthesis.org.
Larock, R. C., et al. (2006).
Prakash, G. K. S., et al. (2019). Catalyst-Free Regioselective N2 Arylation of 1,2,3-Triazoles Using Diaryl Iodonium Salts.
BenchChem.
Various Authors. (2014). Regioselective n-2 arylation of indazoles.
Technical Support Center: Optimization of Reaction Temperature for 7-Fluoroindazole Derivatives
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and optimization of 7-fluoroindazole derivatives. This guide is designed for researchers, medicinal chemists, an...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of 7-fluoroindazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. Indazole derivatives are a cornerstone in medicinal chemistry, appearing in numerous drug candidates and approved therapeutics.[1][2] The introduction of a fluorine atom at the 7-position can significantly modulate the compound's physicochemical and pharmacological properties.
However, the synthesis, particularly the cyclization step to form the indazole ring, is highly sensitive to reaction parameters, with temperature being one of the most critical variables to control. This guide provides in-depth, field-proven insights into optimizing reaction temperature to maximize yield, minimize impurities, and ensure reproducible results.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of 7-fluoroindazole derivatives, with a focus on temperature-related solutions.
Question 1: My reaction yield is disappointingly low. How can I diagnose if the temperature is the root cause?
Answer:
A low yield is a common issue that can often be traced back to suboptimal reaction temperature. The key is to determine whether the problem is due to incomplete conversion (temperature too low) or product/reagent degradation and side reactions (temperature too high).
Causality: The formation of the indazole ring from precursors like a fluorinated benzaldehyde and hydrazine involves overcoming a significant activation energy barrier for the cyclization step.[3] If the temperature is too low, the majority of the starting material will lack the kinetic energy to cross this barrier, resulting in an incomplete reaction. Conversely, excessive heat can provide enough energy to activate undesired reaction pathways, leading to byproducts or decomposition of thermally sensitive functional groups.[4]
Troubleshooting Protocol:
Reaction Monitoring: The first step is to rigorously monitor the reaction progress. Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the desired product and any byproducts.
Initial Diagnosis at Current Temperature:
Take aliquots from the reaction mixture at regular intervals (e.g., every hour).
Analyze the aliquots. If you observe a large amount of unreacted starting material even after an extended period (e.g., 12-24 hours), the temperature is likely too low.
If you see the product form initially and then its concentration decreases over time, accompanied by the appearance of new, unidentified spots/peaks, the temperature is likely too high, causing degradation.
Systematic Temperature Screening: If the diagnosis is unclear, a systematic approach is necessary. Set up a series of small-scale parallel reactions, varying the temperature in logical increments (e.g., 50 °C, 70 °C, 90 °C, 110 °C).[5] Monitor each reaction to identify the temperature that provides the best balance of reaction rate and purity.
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields by adjusting reaction temperature.
Question 2: I'm seeing multiple products and my final sample purity is low. Can temperature control help improve selectivity?
Answer:
Absolutely. The formation of multiple products is a classic sign that your reaction conditions, particularly temperature, are not selective for the desired pathway.
Causality: Most organic reactions have multiple potential outcomes. The desired product pathway will have a specific activation energy, as will competing side reactions (e.g., dimerization, rearrangement, or decomposition).[6] Often, side reactions have a higher activation energy than the primary desired reaction. As you increase the temperature, you may inadvertently provide sufficient energy to initiate these competing pathways, leading to a mixture of products.[4] Some syntheses of indazole derivatives are performed at very high temperatures (e.g., 180°C), which can be necessary for the primary reaction but also increases the likelihood of side reactions.[7]
Strategies for Improving Selectivity:
Lower the Temperature: The most straightforward approach is to lower the reaction temperature. This will reduce the overall reaction rate, but it may disproportionately slow down the undesired side reactions, thus improving the ratio of the desired product to impurities.
Controlled Heating: Ensure uniform and stable heating. Use an oil bath with a temperature controller or a heating mantle with a thermocouple rather than a hot plate, which can have significant temperature fluctuations.
Solvent Choice: The choice of solvent can influence selectivity. A higher-boiling solvent allows for higher reaction temperatures, but sometimes switching to a lower-boiling solvent that forces a lower reflux temperature can improve selectivity at the cost of a longer reaction time.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting temperature for synthesizing 7-fluoro-1H-indazole from 2,3-difluorobenzaldehyde and hydrazine?
A1: The literature shows a wide range of effective temperatures for this specific transformation, which underscores that the optimal temperature is highly dependent on other factors like solvent, concentration, and reaction time. Reported conditions range from refluxing in water to heating neat at 180°C for several hours.[7] A good starting point for optimization would be around 100-120°C in a suitable solvent like ethanol or neat, as this often provides a good balance between reaction rate and minimizing byproducts.[4] If the reaction is slow, the temperature can be gradually increased.
Q2: How does temperature affect the thermal stability of my 7-fluoroindazole product?
A2: Fluorinated aromatic compounds are generally quite thermally stable. However, like any organic molecule, they can decompose at very high temperatures. The presence of other functional groups on the indazole ring can lower the decomposition temperature. It is good practice to assume that prolonged exposure to temperatures above 150-180°C could lead to some degradation. If your reaction requires very high heat, it is crucial to minimize the reaction time once the formation of the product is complete to avoid purity issues.
Q3: Can temperature influence which nitrogen atom (N1 vs. N2) is functionalized in subsequent reactions?
A3: This is an excellent question that relates to the challenge of regioselectivity in indazole chemistry.[8] For subsequent N-alkylation reactions, the product ratio is determined by a complex interplay of factors including the base, solvent, and the electrophile.[5][9] While temperature can influence the reaction rate, it may not always be the deciding factor for the N1/N2 ratio, which is often under thermodynamic control.[9] However, in some systems, increasing the temperature can help equilibrate the reaction towards the more thermodynamically stable N1 isomer.[8] It is crucial to determine the regiochemistry of your products definitively using techniques like HMBC or NOESY NMR experiments.[8]
Data & Protocols
Table 1: Representative Effect of Temperature on 7-Fluoroindazole Synthesis
The following table summarizes hypothetical but realistic outcomes for the synthesis of 7-fluoro-1H-indazole from 2,3-difluorobenzaldehyde and hydrazine hydrate (neat) over 12 hours. This illustrates the typical trade-offs encountered during temperature optimization.
Temperature (°C)
Conversion (%)
Desired Product Yield (%)
Key Observations & Potential Byproducts
80
~30%
~25%
Very slow reaction; mostly unreacted starting material.
100
~75%
~65%
Good conversion rate with clean product formation.
120
>95%
~85%
Optimal balance of rate and purity; minor impurities.
150
>98%
~70%
Faster reaction, but increased formation of colored impurities.
Experimental Protocol 1: General Procedure for the Synthesis of 7-Fluoro-1H-indazole
This protocol is a representative example based on literature methods and should be adapted and optimized for your specific laboratory conditions.[7]
Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-difluorobenzaldehyde (1.0 eq).
Addition of Hydrazine: Carefully add hydrazine monohydrate (5-10 eq) to the flask. Caution: Hydrazine is toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).
Heating: Heat the reaction mixture with stirring to the desired temperature (e.g., start at 120°C) using a temperature-controlled oil bath.
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure 7-fluoro-1H-indazole.
Diagram 2: Relationship Between Temperature and Reaction Pathways
Caption: Increasing temperature provides more energy to overcome activation barriers (Ea).
Experimental Protocol 2: Systematic Temperature Optimization Study
Setup: Prepare multiple identical small-scale reactions in parallel reaction vials or tubes.
Temperature Gradient: Place each vial in a separate well of a temperature-controlled heating block set to a different temperature (e.g., 80°C, 90°C, 100°C, 110°C, 120°C, 130°C).
Time-Point Sampling: At set time intervals (e.g., 2, 4, 8, 12 hours), carefully take a small, measured aliquot from each reaction.
Quenching & Analysis: Immediately quench each aliquot (e.g., by diluting in a known volume of a suitable solvent like acetonitrile). Analyze the quenched samples by a quantitative method like LC-MS or HPLC with a UV detector.
Data Analysis: Plot the concentration of the desired product and major impurities versus time for each temperature. This will allow you to determine the optimal temperature that maximizes the yield of the desired product in the shortest amount of time with the highest purity. This approach is similar to methods used to study reaction kinetics.[3][10]
References
ResearchGate. (2021). Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review. Retrieved from [Link]
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]
Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(45), 28205-28219. Retrieved from [Link]
Beilstein Journals. (2024, August 9). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]
ResearchGate. (n.d.). Effect of temperature on the synthesis of indazoles. Retrieved from [Link]
Journal of Chemical Education. (2015). Experiments to Introduce Students into the Temperature Dependence of the Reaction Rate. Retrieved from [Link]
Patel, M. R., & Shaikh, M. S. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(6), 961-992. Retrieved from [Link]
TA Instruments. (n.d.). Thermal Stability of Highly Fluorinated Phosphonium Salts. Retrieved from [Link]
The Core Problem:
You are likely experiencing Lewis Basic Inhibition . Unlike simple arenes, indazoles possess two nitrogen atoms (N1 and N2). The pyridinic nitrogen (N2 in 1H-indazoles) is a competent sigma-donor. It binds competitively to the Palladium (Pd) center, displacing your phosphine ligands or occupying the vacant coordination sites required for the oxidative addition of the aryl halide.
Symptoms of Poisoning:
The "Black Crash": Reaction mixture turns from yellow/orange to clear with a black precipitate (Pd black) within 15–30 minutes. Diagnosis: Ligand displacement followed by Pd agglomeration.
The "Eternal Stall": Conversion halts at ~20-30% despite heating. Adding more catalyst yields no improvement. Diagnosis: Formation of a stable, off-cycle bis(indazole)-Pd complex.
Regio-scrambling: Unexpected N-arylation instead of C-C coupling.
Visualizing the Failure Mode
The following diagram illustrates the kinetic competition between the productive catalytic cycle and the heteroatom poisoning pathway.
Caption: Kinetic competition between the productive Suzuki-Miyaura cycle (Green) and the nitrogen-coordination poisoning pathway (Red).
Solution Module A: Ligand Selection (The Steric Shield)
If you cannot protect the indazole nitrogen, you must use a ligand bulky enough to physically block the N-coordination while allowing the smaller aryl halide to access the metal center.
Recommendation: Switch to Buchwald Biaryl Phosphine Ligands .
Why: These ligands (e.g., XPhos, BrettPhos) form a monoligated Pd(0) species. The bulk of the biaryl backbone creates a "roof" over the Pd, preventing the approach of the indazole nitrogen (which is larger than the target C-X bond) [1].
If bulky ligands fail or are too costly, you must mask the Lewis basic nitrogen. The choice of protecting group (PG) fundamentally alters the electronics of the ring [2].
Decision Matrix:
Protecting Group
Electronic Effect
Stability
Removal Condition
THP (Tetrahydropyranyl)
Moderate
High (Base stable)
Acidic (HCl/MeOH)
SEM (Trimethylsilylethoxymethyl)
Electron Withdrawing
Very High
Fluoride (TBAF)
Boc (tert-Butyloxycarbonyl)
Strong E-Withdrawing
Low (Base labile)
Acidic (TFA) or Thermal
Critical Warning:
N1-protection directs C-H activation or halogenation differently than N2-protection. For standard 3-haloindazole couplings, THP at N1 is the industry standard for robustness.
Protocol 2: THP Protection Workflow
Dissolve indazole (1.0 equiv) in DCM.
Add DHP (3,4-Dihydro-2H-pyran, 1.5 equiv) and catalytic p-TsOH (0.1 equiv).
Stir at RT for 4–12h.
Quench with NaHCO3.
Result: The N-THP indazole will no longer poison the Pd catalyst.
Solution Module C: The "Base Effect"
In "unprotected" couplings, the base plays a dual role: activating the boronic acid and deprotonating the indazole (pKa ~14).
Issue: If you use a weak base (e.g., Na2CO3), the indazole remains neutral and coordinates to Pd.
Fix: Use a base strong enough to deprotonate the indazole to the indazolyl anion. The anion is more electron-rich but sterically less likely to form the "sandwich" poison complex compared to the neutral species [3].
Recommended Base:Cs2CO3 or K3PO4 in wet solvents.[1]
Troubleshooting FAQs
Q: My reaction works on the bromide but fails on the chloride. Is this poisoning?A: Likely not poisoning, but failed oxidative addition . Aryl chlorides possess a stronger bond.[2]
Fix: Switch to a more electron-rich ligand (e.g., SPhos or Ad2nBuP ) to facilitate the breaking of the C-Cl bond.
Q: I see "homocoupling" of my boronic acid (Ar-Ar) instead of the product.A: This indicates the Pd is active but not finding the halide. This is often caused by oxygen leaks (which re-oxidize Pd) or the indazole blocking the halide binding site.
Fix: Degas solvents vigorously (sparge with Argon for 20 mins) and increase the halide:boronic acid ratio to 1:1.5.
Q: Can I use microwave heating?A: Yes. Microwave heating (120 °C, 30 min) can sometimes overcome the activation energy barrier of the "inhibited" resting state, forcing the reaction forward before the catalyst decomposes [4].
References
Buchwald, S. L., et al. "Ligand Effects in Palladium-Catalyzed Cross-Coupling Reactions." Sigma-Aldrich / Merck Technical Review.
Laha, J. K., et al. "Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles." Journal of the American Chemical Society, 2013.
BenchChem Technical Support. "Optimization of Suzuki Coupling with 3-Iodo-6-methyl-4-nitro-1H-indazole." BenchChem Troubleshooting Guide.
Collot, V., et al. "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles... under Microwave Irradiation." Tetrahedron, 2025 (via ResearchGate).
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of 7-Fluoro-3-iodo-5-nitroindazole
Document ID: TS-IND-7F3I-001
Status: Active
Last Updated: February 23, 2026
Scope: Laboratory scale purification (100 mg – 50 g)
Executive Summary
7-Fluoro-3-iodo-5-nitroindazole (CAS: 1352395-51-7) is a critical intermediate, often utilized in the synthesis of kinase inhibitors (e.g., ITK or JAK inhibitors).[1][2] Its purification is complicated by the competing solubility properties of the polar nitro group, the lipophilic iodine/fluorine substituents, and the acidic N-H proton.
This guide addresses the three most common user-reported issues:
Persistent coloration (purple/brown) due to free iodine.
"Oiling out" instead of crystallizing.
Regioisomer contamination (if N-alkylation has been attempted, though this guide focuses on the parent heterocycle).
Module 1: Solvent System Selection
The presence of the C7-Fluorine atom increases the acidity of the N1-proton (
shift) and alters the crystal lattice energy compared to non-fluorinated analogs.
Standard Protocol. Best balance of yield and purity. Removes inorganic salts.
Toluene
Alternative
Moderate (Hot) / Low (Cold)
High Purity. Excellent for removing non-polar tars and iodine residues. Slower crystallization.[3]
Ethyl Acetate / Hexane
Rescue
High (Hot) / Variable (Cold)
Oiling Out Rescue. Use if the compound refuses to solidify in alcohols.
Acetonitrile
Specific
High (Hot) / Moderate (Cold)
Scale-Up. Good volume efficiency but lower recovery yields than EtOH.
Technical Note: Avoid basic solvents (e.g., Pyridine) or heating in DMF above 80°C for extended periods, as the C3-Iodine is labile and can undergo protodeiodination or "scrambling" in the presence of nucleophiles.
Module 2: Standard Operating Procedures (SOPs)
Protocol A: The Ethanol/Water Recrystallization (Standard)
Target: Removal of starting material (7-fluoro-5-nitroindazole) and polar byproducts.
Preparation: Place crude solid in a round-bottom flask with a magnetic stir bar.
Dissolution: Add Ethanol (absolute) (approx. 10-15 mL per gram of solid). Heat to reflux (78°C).
Checkpoint: If solid does not dissolve, add more ethanol in 1 mL increments. If a small amount of dark solid remains insoluble after 15 mins, filter it off (hot filtration)—this is likely inorganic salts or polymerized tars.
Nucleation: Remove from heat. While still hot, add Water dropwise until a faint turbidity (cloudiness) persists.
Re-solubilization: Add a few drops of Ethanol to clear the solution again.
Crystallization: Allow to cool slowly to room temperature (RT) with slow stirring. Then, move to an ice bath (0-4°C) for 1 hour.
Isolation: Filter the pale yellow/orange needles. Wash with cold 50% EtOH/Water.
Protocol B: The "Iodine Scavenger" Pre-treatment
Target: Removal of purple/brown discoloration (Free Iodine).
If your crude material is dark brown or purple, recrystallization alone will fail. You must perform a chemical wash first.
User Question: "I cooled the ethanol solution, but instead of crystals, I got a sticky orange goo at the bottom."
Expert Diagnosis: This phenomenon occurs when the compound's melting point in the solvent mixture is lower than the temperature at which it becomes insoluble.[4] The 7-Fluoro and 5-Nitro groups create a "greasy" dipole that traps solvent.
Corrective Action:
Re-heat the mixture until the oil dissolves.
Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall with a spatula at the air-liquid interface.
Change Solvent: If oiling persists, switch to Toluene . Toluene has a higher boiling point and different polarity, often forcing a proper lattice formation for nitroindazoles.
Issue 2: Low Yield
User Question: "I started with 5g, but only recovered 2g. The mother liquor is still very yellow."
Expert Diagnosis: The 7-Fluoro substituent can increase solubility in organic solvents compared to the non-fluorinated parent. You likely used too much solvent or didn't cool it enough.
Corrective Action:
Concentrate the mother liquor (filtrate) to half its volume on a rotovap.
Cool to -10°C (freezer) overnight.
Collect the "second crop" of crystals. Note: Always check purity of the second crop separately; it often contains more impurities.
Module 4: Process Visualization
Workflow: Decision Logic for Purification
Figure 1: Decision matrix for solvent selection and impurity removal based on crude material appearance.
References
Synthesis of 7-Fluoro-3-iodo-5-nitroindazole (Product Data). Fluorochem. (Accessed 2026). Defines the specific CAS and physical properties.
General Iodination and Purification of Indazoles. Biomolecules (MDPI). Discusses the reactivity of the C3 position and purification of nitro-substituted indazoles.
Recrystallization Strategies for Nitro-Aromatics. BenchChem Technical Guides. Provides solubility data for nitro-substituted heterocycles in ethanol vs. ethyl acetate.
Patents on Indazole Kinase Inhibitors. WO2006048745A1. Describes the general handling, protection, and purification of 3-iodo-nitroindazoles.
Technical Support Center: Overcoming Steric Hindrance of 7-Fluorine in Indazole Reactions
Welcome to the Technical Support Center for advanced indazole chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the unique challenges presented b...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for advanced indazole chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the unique challenges presented by the 7-fluoroindazole scaffold. The presence of a fluorine atom at the C7 position introduces significant steric and electronic effects that can dramatically influence reaction outcomes. This resource provides in-depth, field-proven troubleshooting strategies and detailed protocols to help you overcome these hurdles and achieve your synthetic goals.
The Challenge: Understanding the Impact of the 7-Fluoro Substituent
The fluorine atom at the 7-position of the indazole ring, while often beneficial for modulating the pharmacokinetic properties of a molecule, presents a significant hurdle in synthetic transformations. Its steric bulk and strong electron-withdrawing nature can impede access to the adjacent N1 position, often leading to poor yields, low regioselectivity, or complete reaction failure in common transformations like N-alkylation, N-arylation, and cross-coupling reactions.[1][2][3]
This guide will address these challenges in a question-and-answer format, providing not just solutions, but also the scientific reasoning behind them.
Question: My N-alkylation of 7-fluoroindazole is giving a mixture of N1 and N2 isomers, with the N2 isomer being the major product. How can I improve selectivity for the desired N1-alkylated product?
Answer: This is a common issue stemming from the steric hindrance at the N1 position caused by the adjacent 7-fluoro group. The reaction often kinetically favors the more accessible N2 position. To favor the thermodynamically more stable N1 product, a careful selection of base and solvent is critical.[4]
Core Strategy: Leveraging Steric and Electronic Effects
The key is to use a base and solvent system that promotes the formation of the N1-anion and sterically disfavors approach to the N2 position.
Recommended Conditions: The combination of sodium hydride (NaH) in an anhydrous polar aprotic solvent like tetrahydrofuran (THF) is highly effective for achieving N1 selectivity.[2][4] The sodium cation is believed to coordinate with the N2 nitrogen and the lone pair of the 7-fluoro substituent, effectively blocking the N2 position and directing the alkylating agent to N1.[5]
Avoid: Weaker bases like potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) in solvents like DMF may result in poor conversion or favor N2 alkylation.[4]
Troubleshooting Workflow for N-Alkylation Regioselectivity
Caption: Troubleshooting workflow for N-alkylation.
Question: My N-alkylation reaction with a bulky alkyl halide is failing or giving very low yields, even with NaH in THF. What can I do?
Answer: With highly hindered electrophiles, the steric clash with the 7-fluoro group can be too significant even under optimized conditions. In such cases, a change in the type of alkylating agent can be beneficial.
Alternative Strategy: Mitsunobu Reaction for N2-Alkylation
For selective N2-alkylation, the Mitsunobu reaction offers a reliable alternative. This reaction proceeds through a different mechanism that can be less sensitive to the steric environment around the N1 position.[4]
Protocol 1: Selective N2-Alkylation via Mitsunobu Reaction [4]
Preparation: To a solution of 7-fluoro-1H-indazole (1.0 equiv), the corresponding alcohol (1.5 equiv), and triphenylphosphine (PPh3, 1.5 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) in THF dropwise.
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, or until complete consumption of the starting material is observed by TLC or LC-MS.
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel to separate the desired N2-alkylated indazole from triphenylphosphine oxide and other byproducts.
Section 2: N-Arylation of 7-Fluoroindazoles (Buchwald-Hartwig Amination)
Question: I am attempting a Buchwald-Hartwig N-arylation of 7-fluoroindazole, but the reaction is sluggish and gives low yields. How can I improve the efficiency?
Answer: The N-arylation of 7-fluoroindazole is particularly challenging due to the steric hindrance around the N1 position, which can impede the crucial reductive elimination step in the catalytic cycle. The choice of ligand and reaction conditions is paramount for success.[6]
To overcome the steric barrier, bulky and electron-rich phosphine ligands are necessary. These ligands promote the formation of a coordinatively unsaturated palladium center, facilitating the difficult C-N bond formation.[6]
Recommended Ligands: Buchwald's biarylphosphine ligands, such as RuPhos or BrettPhos, are excellent choices for this transformation.[7] These ligands possess the necessary steric bulk and electron-donating properties to accelerate the catalytic cycle.
Catalyst System: A combination of a palladium precatalyst like Pd2(dba)3 with a bulky ligand often gives superior results.[8]
Table 1: Recommended Conditions for N-Arylation of 7-Fluoroindazole
Parameter
Recommended Condition
Rationale
Palladium Source
Pd2(dba)3 or Pd(OAc)2
Readily available and effective precatalysts.
Ligand
RuPhos, BrettPhos, or similar bulky biarylphosphines
Overcomes steric hindrance and accelerates reductive elimination.[7]
Base
Strong, non-nucleophilic bases like NaOtBu or K3PO4
Promotes deprotonation of the indazole without competing side reactions.
Solvent
Anhydrous, high-boiling point solvents like toluene or dioxane
Ensures the reaction can be heated sufficiently to overcome activation barriers.
Temperature
80-110 °C
Higher temperatures are often required to drive the reaction to completion.
Troubleshooting Workflow for Buchwald-Hartwig N-Arylation
Technical Support Center: Stability of 7-Fluoro-3-iodo-5-nitroindazole in Solution
From the Desk of the Senior Application Scientist Welcome to the technical support guide for 7-Fluoro-3-iodo-5-nitroindazole. This document is designed for our partners in research and drug development.
Author: BenchChem Technical Support Team. Date: February 2026
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for 7-Fluoro-3-iodo-5-nitroindazole. This document is designed for our partners in research and drug development. Our goal is to move beyond simple protocols and provide a deeper understanding of the chemical principles governing the stability of this molecule. By understanding its potential liabilities, you can design more robust experiments, ensure data reproducibility, and accelerate your research. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that our team commonly encounters.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental chemical features of 7-Fluoro-3-iodo-5-nitroindazole that I should be aware of?
Answer: Understanding the structure of 7-Fluoro-3-iodo-5-nitroindazole is key to predicting its behavior. The molecule is built on an indazole core, which is a bicyclic aromatic heterocycle. Several key functional groups are attached, each influencing the molecule's overall properties:
Indazole Core: Indazoles can exist in different tautomeric forms, with the 1H-indazole form generally being more stable than the 2H form.[1][2] This core is susceptible to N-alkylation and other modifications common to heterocyclic chemistry.[3]
Nitro Group (-NO₂): This is a very strong electron-withdrawing group. It significantly increases the acidity of the indazole N-H proton and makes the aromatic ring electron-deficient.[4] Nitroaromatic compounds are known to be susceptible to chemical and enzymatic reduction and can be highly photosensitive.[5]
Iodo Group (-I): The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds. This position is the most likely site for degradation via light-induced (photolytic) cleavage or reaction with reducing agents and certain metals.
Fluoro Group (-F): The carbon-fluorine (C-F) bond is exceptionally strong and generally stable under most experimental conditions.[6] While photolytic defluorination can occur, it typically requires high-energy UV light and is less probable than C-I bond cleavage.[7]
Q2: How should I store the solid compound and its prepared stock solutions?
Answer: Proper storage is critical to ensure the long-term integrity of the compound. Based on the stability profiles of similar nitro- and iodo-substituted heterocycles, we recommend the following:
Form
Temperature
Duration
Rationale & Key Considerations
Solid Powder
-20°C
>12 months
Protect from light by storing in an amber vial. Ensure the container is tightly sealed to prevent moisture absorption. For related compounds, storage at -20°C ensures stability for years.[8]
Stock Solution
-20°C
Up to 1 month
Minimize freeze-thaw cycles. Dispense into single-use aliquots.
Stock Solution
-80°C
Up to 6 months
The preferred temperature for long-term solution storage. This minimizes solvent evaporation and slows degradation kinetics.[8]
Q3: What are the best solvents for preparing stock solutions?
Answer: 7-Fluoro-3-iodo-5-nitroindazole is a hydrophobic molecule and is practically insoluble in water.[8][9] We recommend using polar aprotic solvents for preparing high-concentration stock solutions.
Solvent
Recommended Max. Concentration
Notes & Cautions
Dimethyl Sulfoxide (DMSO)
>25 mg/mL
The most common and recommended solvent. Ensure you are using anhydrous, high-purity DMSO. Be aware that DMSO can carry solutes through the skin.[10]
N,N-Dimethylformamide (DMF)
>25 mg/mL
A suitable alternative to DMSO. Use high-purity, amine-free DMF. Older or discolored DMF may contain decomposition products that can react with your compound.[10]
Methanol / Ethanol
~1-5 mg/mL
Lower solubility compared to DMSO/DMF. Suitable for some applications but may not achieve the high stock concentrations required for all experiments.
Protocol 1: Recommended Procedure for Preparing and Storing Stock Solutions
Equilibrate the vial of solid 7-Fluoro-3-iodo-5-nitroindazole to room temperature before opening to prevent moisture condensation.
Add the appropriate volume of anhydrous, high-purity solvent (e.g., DMSO) to achieve the desired concentration.
Vortex or sonicate gently in a water bath until the solid is completely dissolved. The solution should be clear.
Dispense the stock solution into small-volume, single-use aliquots in amber or foil-wrapped tubes.
Store the aliquots at -80°C for long-term storage.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The underlying cause often relates to the inherent chemical liabilities of the molecule.
Problem: My experimental results are inconsistent. I suspect the compound is degrading in my aqueous assay buffer.
Potential Cause: Precipitation or degradation upon dilution of the DMSO stock into aqueous media.
Scientific Explanation: When a concentrated DMSO stock is diluted into an aqueous buffer (like PBS), the final solvent environment becomes predominantly aqueous. The low aqueous solubility of 7-Fluoro-3-iodo-5-nitroindazole can cause it to precipitate out of solution, leading to a lower effective concentration and inconsistent results. Furthermore, components in complex media or the pH of the buffer could accelerate degradation.
Troubleshooting Steps:
Caption: Troubleshooting workflow for inconsistent experimental results.
Problem: The color of my stock solution in DMSO has changed from light yellow to a darker yellow or brown over time.
Potential Cause: Photodegradation or slow thermal degradation.
Scientific Explanation: The color change is a strong indicator of chemical decomposition. The most probable cause is the cleavage of the carbon-iodine bond, which is susceptible to light.[11] This process can generate radical species that lead to the formation of colored polymeric byproducts. While less likely at -20°C, slow degradation can still occur over many weeks, especially if the solution was not protected from light or was subjected to multiple freeze-thaw cycles.
Suggested Solutions:
Discard the Solution: Do not use a discolored solution, as the actual concentration of the active compound is unknown and it contains potentially interfering byproducts.
Implement Strict Light Protection: Always prepare and handle solutions under subdued, indirect lighting. Use amber vials or wrap clear vials and plates in aluminum foil.
Aliquot Properly: Prepare single-use aliquots to avoid repeated warming and cooling of the main stock solution.
Problem: My reaction (e.g., a Suzuki or Sonogashira coupling) is not working, and I am recovering the starting material.
Potential Cause: Incompatibility with reaction conditions, particularly bases or catalysts.
Scientific Explanation: While the iodo group is intended for cross-coupling reactions, the indazole ring itself has reactive sites. The N-H proton is acidic and will be deprotonated by strong bases (e.g., NaH, K₂CO₃).[4] This can change the electronic properties of the molecule or lead to side reactions. Additionally, the nitro group can be reduced by certain catalytic systems or additives, leading to undesired byproducts.
Suggested Solutions:
Protect the Indazole Nitrogen: Before attempting the cross-coupling, protect the N1 position of the indazole. Common protecting groups for indazoles include SEM (2-(trimethylsilyl)ethoxymethyl) or a simple methyl group. This prevents deprotonation and improves solubility in organic solvents.[4]
Choose Milder Bases: Use milder bases like Cs₂CO₃ or organic bases where possible. The reaction conditions for N-alkylation of nitroindazoles often utilize bases like K₂CO₃ or Cs₂CO₃.[3]
Screen Catalysts and Conditions: Some palladium catalysts and phosphine ligands may be sensitive to the nitro group. A thorough screening of reaction conditions may be necessary.
Visualizing Potential Degradation
To aid in troubleshooting, it is helpful to visualize the molecule's most probable points of instability.
Caption: Key sites of potential chemical instability.
This guide provides a framework for understanding and managing the stability of 7-Fluoro-3-iodo-5-nitroindazole. By applying these principles of chemical causality, you can enhance the reliability and success of your experiments. For further questions, please do not hesitate to contact our technical support team.
Jesus, A. R., et al. (2020). A Suitable Functionalization of Nitroindazoles with Triazolyl and Pyrazolyl Moieties via Cycloaddition Reactions. Molecules.
McCloud, S., et al. (2022). Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Environmental Science & Technology.
Barman, S., et al. (2021). Photostability studies. (a-c) The changes in absorbance at the respective peak positions with time...
Anonymous. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology.
Fernando, S., et al. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products... Environmental Science & Technology.
Kaur, H., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Mini-Reviews in Medicinal Chemistry.
BenchChem. (n.d.). Application Notes: Protecting Group Strategies for 3-Iodo-6-methyl-4-nitro-1H-indazole.
Anonymous. (2021). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal for Scientific Research & Development.
ChemTalk. (2025). A Deep Dive into Common Organic Solvents.
BenchChem. (n.d.). Literature Review: 3-Iodo-6-methyl-4-nitro-1H-indazole and Related Isomers.
Thermo Fisher Scientific. (2009). 1H-Indazole-3-carboxylic acid - Safety Data Sheet.
ACS Publications. (n.d.).
Avantor. (n.d.). 3-Iodo-4-nitro-1H-indazole ≥95%.
MedChemExpress. (n.d.). 7-Nitroindazole - Product Data Sheet.
Giraud, F., et al. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
Cheméo. (n.d.). Chemical Properties of 7-Nitroindazole (CAS 2942-42-9).
Organic Syntheses. (n.d.). Indazole.
Royal Society of Chemistry. (2014). Photoassisted defluorination of fluorinated substrates and pharmaceuticals by a wide bandgap metal oxide in aqueous media. Photochemical & Photobiological Sciences.
Dong, J., et al. (2011). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Molecules.
Royal Society of Chemistry. (2017). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry.
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid.
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.
Parales, R. E., et al. (2008). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews.
National Center for Biotechnology Information. (n.d.). 5-Nitroindazole.
Espacenet. (2017). WO2017072374A1 - 5-nitroindazole derivatives and use thereof as antiprotozoal agents.
Wang, Y., et al. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Toxics.
BenchChem. (n.d.). Optimizing 3-Bromo-7-Nitroindazole Concentration: A Technical Guide.
ResearchGate. (2004). (PDF) Results of common laboratory tests in solvent-exposed workers.
ResearchGate. (1994). (PDF) 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure.
Taylor & Francis. (n.d.). 7-Nitroindazole – Knowledge and References.
PubMed. (2004). Results of common laboratory tests in solvent-exposed workers.
ResearchGate. (2021). Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1.
1H NMR spectral analysis of 7-Fluoro-3-iodo-5-nitroindazole
An In-depth Technical Guide to the ¹H NMR Spectral Analysis of 7-Fluoro-3-iodo-5-nitroindazole: A Comparative Approach Abstract This technical guide provides a comprehensive ¹H NMR spectral analysis of 7-Fluoro-3-iodo-5-...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the ¹H NMR Spectral Analysis of 7-Fluoro-3-iodo-5-nitroindazole: A Comparative Approach
Abstract
This technical guide provides a comprehensive ¹H NMR spectral analysis of 7-Fluoro-3-iodo-5-nitroindazole, a highly substituted heterocyclic compound of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond a simple data report to offer an in-depth interpretation grounded in fundamental principles of nuclear magnetic resonance spectroscopy. We will dissect the complex interplay of substituent effects—specifically the electron-withdrawing nitro group, the electronegative fluorine atom, and the bulky iodine atom—on the proton chemical shifts and coupling patterns. This guide is designed for researchers, scientists, and drug development professionals, providing not only a detailed spectral assignment for the title compound but also a comparative framework against simpler indazole analogues to illuminate the structural information encoded in the spectrum. All theoretical predictions are supported by detailed experimental protocols and authoritative references to ensure scientific integrity and practical applicability.
Theoretical Framework: Predicting the ¹H NMR Spectrum
The structure of 7-Fluoro-3-iodo-5-nitroindazole presents a fascinating case for ¹H NMR analysis. The indazole core contains only two aromatic protons at positions 4 and 6, alongside the N-H proton. The chemical environment of these protons is heavily influenced by the three substituents.
Indazole N-H Proton: The proton on the pyrazole ring nitrogen (N1-H) of an indazole is known to be acidic and typically appears as a broad singlet at a very downfield chemical shift, often exceeding 13 ppm, especially in a hydrogen-bond-accepting solvent like DMSO-d₆.[1][2] This is due to the deshielding effect of the aromatic system and its participation in intermolecular hydrogen bonding.
Aromatic Protons (H-4 and H-6):
Nitro Group (at C5): The nitro group is a powerful electron-withdrawing group through both resonance (mesomeric effect) and induction. This effect significantly deshields protons at the ortho (C4 and C6) and para positions. We therefore anticipate both H-4 and H-6 to be shifted substantially downfield from those in unsubstituted indazole.[3]
Fluorine Atom (at C7): Fluorine exerts a strong -I (inductive) effect, deshielding nearby protons. Its +M (mesomeric) effect is weaker. Crucially, as a spin-½ nucleus, it will couple with nearby protons, leading to characteristic splitting patterns. We predict a three-bond coupling (³JHF) to H-6 and a four-bond coupling (⁴JHF) to H-4. Typically, aromatic ³JHF values are larger than ⁴JHF values.[4]
Iodine Atom (at C3): Iodine's primary influence is its "heavy atom effect" and its anisotropic effect, which can be complex. While its electronegativity is lower than that of other halogens, its bulk and polarizability can influence the local electronic environment.[5] However, its effect on the distant H-4 and H-6 protons is expected to be less pronounced than the potent effects of the nitro and fluoro groups.
Based on this analysis, we predict a spectrum consisting of three distinct signals: a very downfield broad singlet for N-H, and two downfield signals in the aromatic region for H-4 and H-6, both appearing as doublets due to coupling with the C7-fluorine atom.
Experimental Protocol for High-Fidelity NMR Acquisition
To obtain a high-quality, interpretable spectrum for a compound like 7-Fluoro-3-iodo-5-nitroindazole, a validated and robust experimental procedure is paramount. The following protocol is designed to ensure accurate chemical shift determination and resolution of fine coupling details.
Sample Preparation
Compound Weighing: Accurately weigh 5-10 mg of 7-Fluoro-3-iodo-5-nitroindazole (CAS 1352395-51-7)[6] directly into a clean, dry NMR tube.
Solvent Selection: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
Justification: DMSO-d₆ is an excellent solvent for many heterocyclic compounds and will solubilize the N-H proton, allowing for its observation. Its residual solvent peak at ~2.50 ppm does not interfere with the expected downfield signals of the analyte.[7]
Homogenization: Cap the NMR tube and gently vortex or sonicate for 30-60 seconds until the sample is fully dissolved, ensuring a homogenous solution.
Standard (Optional): For precise quantification, a known amount of an internal standard such as tetramethylsilane (TMS) can be added, although modern spectrometers can reliably reference the residual solvent peak.
NMR Spectrometer Setup and Data Acquisition
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion.
Tuning and Shimming: Insert the sample into the spectrometer. Perform automated or manual tuning and matching of the probe, followed by shimming of the magnetic field to maximize homogeneity and minimize peak distortion.
Acquisition Parameters:
Experiment: Standard proton (¹H) pulse-acquire experiment.
Spectral Width (sw): Set to a range of at least 16 ppm (e.g., -2 to 14 ppm) to ensure all signals, particularly the downfield N-H proton, are captured.
Acquisition Time (at): 3-4 seconds to ensure good digital resolution.
Relaxation Delay (d1): 2-5 seconds. A longer delay ensures full relaxation of all protons for accurate integration.
Pulse Angle: 30-45 degrees to reduce experiment time without saturating signals.
Number of Scans (ns): 16-64 scans, depending on sample concentration, to achieve an excellent signal-to-noise ratio.
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
Spectral Analysis and Data Interpretation
The predicted ¹H NMR data for 7-Fluoro-3-iodo-5-nitroindazole, based on the principles outlined above, are summarized in Table 1.
Table 1: Predicted ¹H NMR Spectral Data for 7-Fluoro-3-iodo-5-nitroindazole in DMSO-d₆
Assigned Proton
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
1-NH
~14.5
br s
-
1H
H-6
~9.10
d
³JH6-F7 ≈ 8.0 Hz
1H
H-4
~8.85
d
⁴JH4-F7 ≈ 3.5 Hz
1H
br s = broad singlet, d = doublet
Detailed Interpretation:
Signal at ~14.5 ppm (1-NH): This downfield broad singlet is characteristic of the indazole N-H proton in DMSO-d₆, confirming the core structure.[1][8] Its breadth is due to quadrupole broadening from the adjacent ¹⁴N nucleus and potential chemical exchange.
Signal at ~9.10 ppm (H-6): This signal is assigned to the H-6 proton. It is shifted significantly downfield due to the strong deshielding effects of the ortho-nitro group at C5 and the ortho-fluoro group at C7. Its multiplicity is a doublet, which arises from a three-bond coupling to the fluorine atom (³JH6-F7).
Signal at ~8.85 ppm (H-4): This signal corresponds to the H-4 proton. It is also strongly deshielded by the ortho-nitro group. It appears as a doublet due to a four-bond "through-bond" coupling to the fluorine atom (⁴JH4-F7). This long-range H-F coupling is typically smaller than the three-bond coupling, aiding in the definitive assignment of H-4 versus H-6.[4][9]
Caption: Relationship between molecular structure and predicted ¹H NMR signals.
Comparative Analysis with Indazole Analogues
The uniqueness of the 7-Fluoro-3-iodo-5-nitroindazole spectrum is best understood by comparing it with simpler, related molecules. This comparison highlights the incremental effect of each substituent.
Table 2: Comparative ¹H NMR Data of Indazole and Key Derivatives (DMSO-d₆)
Indazole vs. 5-Nitroindazole: The introduction of the nitro group at C5 in 5-nitroindazole causes a dramatic downfield shift of all protons, most notably H-4 and H-6 which are ortho to the new substituent. H-4 shifts by nearly 1 ppm.[3] This demonstrates the powerful deshielding effect of the -NO₂ group.
Indazole vs. 7-Fluoroindazole: Replacing H-7 with fluorine removes the H-7 signal and introduces H-F coupling. H-6, now ortho to fluorine, would show a doublet of doublets multiplicity (coupling to H-5 and F-7) and a downfield shift. H-4 would be minimally affected.
The Target Compound: In 7-Fluoro-3-iodo-5-nitroindazole, we see the culmination of these effects. Both H-4 and H-6 are shifted significantly downfield, even more so than in 5-nitroindazole, due to the combined electron-withdrawing influence of the C5-nitro and C7-fluoro groups. The complex splitting seen in simpler indazoles is reduced to simple doublets for H-4 and H-6 because their only coupling partner within range is the C7-fluorine atom (H-5 is substituted). This simplification, combined with the distinct H-F coupling constants, makes the spectrum uniquely identifiable and allows for unambiguous assignment.
Caption: Workflow for comparative ¹H NMR spectral analysis.
Conclusion
The ¹H NMR spectrum of 7-Fluoro-3-iodo-5-nitroindazole is a textbook example of how multiple substituents dictate the final appearance of a spectrum. The potent electron-withdrawing nature of the nitro and fluoro groups pushes the two remaining aromatic protons (H-4 and H-6) into a highly deshielded region, beyond 8.8 ppm. Furthermore, the presence of the C7-fluorine atom resolves these signals into two distinct doublets, whose differing coupling constants (³JHF > ⁴JHF) serve as the definitive key to their assignment. This detailed analysis, supported by a robust experimental protocol and comparison with simpler analogues, provides researchers with a powerful guide for identifying this important chemical scaffold and verifying its structural integrity in synthetic and drug development workflows.
References
ResearchGate. (2007). Coupling of Protons with Fluorine Page. Available at: [Link]
Salaski, A. et al. (2009). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC. Available at: [Link]
Abraham, R.J., Mobli, M., & Smith, R.J. (n.d.). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab-initio investigation. Modgraph. Available at: [Link]
Wang, Z. et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. Available at: [Link]
The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available at: [Link]
University of Wisconsin-Madison. (n.d.). ¹H NMR Spectroscopy. Available at: [Link]
Elguero, J. et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. Available at: [Link]
HPLC purity assessment protocols for 7-Fluoro-3-iodo-5-nitroindazole
Executive Summary 7-Fluoro-3-iodo-5-nitroindazole represents a challenging class of halogenated heterocyclic intermediates often utilized in the synthesis of PARP and kinase inhibitors.[1] Its structural complexity—featu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
7-Fluoro-3-iodo-5-nitroindazole represents a challenging class of halogenated heterocyclic intermediates often utilized in the synthesis of PARP and kinase inhibitors.[1] Its structural complexity—featuring an electron-deficient indazole core, a labile C-I bond, and a polar nitro group—creates specific chromatographic hurdles. Standard C18 protocols often fail to resolve the target from its des-iodo precursor (7-fluoro-5-nitroindazole) or regioisomeric byproducts due to insufficient selectivity mechanisms.[1]
This guide compares a Standard C18 Protocol against an Optimized Phenyl-Hexyl Protocol , demonstrating why
- interaction chromatography provides superior resolution () and peak shape for this nitro-aromatic scaffold.[1]
Part 1: Chemical Context & Critical Impurities[1][2]
To design a robust method, we must understand the analyte's behavior and likely impurities.[2]
Stability:[1][3][2] The C-I bond is photosensitive; samples must be protected from light.[1][3]
Critical Impurity A (Starting Material): 7-Fluoro-5-nitroindazole.[1][3]
Challenge: Lacks only the iodine atom.[1][3] On C18, the hydrophobicity difference is moderate. On Phenyl-Hexyl, the difference in electron density (polarizability) is amplified.[1]
Critical Impurity B (Regioisomer): 7-Fluoro-3-iodo-4 -nitroindazole (if synthesis lacks regiocontrol).[1]
Diagram 1: Analytical Workflow
Caption: Integrated workflow emphasizing light protection and dual-column screening strategy.
This method relies solely on hydrophobic interactions.[1][3] While robust, it often shows "tailing" for nitro-indazoles due to secondary silanol interactions if the end-capping is insufficient.[1]
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.[1][3]
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1][3]
Best for: Separating des-iodo impurities and positional isomers.[1]
This method leverages ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
- stacking interactions .[1] The nitro group on the indazole ring is strongly electron-withdrawing, creating an electron-deficient -system.[1] The Phenyl-Hexyl stationary phase acts as a -base (electron donor), creating a unique retention mechanism that separates compounds based on electronic character, not just hydrophobicity.[1]
Column: Waters XSelect CSH Phenyl-Hexyl (4.6 x 100 mm, 3.5 µm) or Phenomenex Kinetex Biphenyl.[1][3]
Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).[1][3]
Solution: Ensure the pH is controlled.[1][3] Indazoles are amphoteric.[1][3] Keeping pH < 3 (Formic acid) usually locks the tautomer in the protonated form or favors the 1H neutral form, collapsing the doublet into a single sharp peak.[1]
Problem: Loss of Iodine (De-iodination).
Cause: Photolytic degradation during autosampler residence.[1][3]
Solution: Use amber vials and set autosampler temperature to 4°C.
References
Waters Corporation. (2026).[1][3] What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base.[1][3] Link
Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography.Link[1]
Element Lab Solutions. (2025).[1][3] Phenyl Stationary Phases for HPLC: Mechanisms and Selectivity.Link[1]
ResearchGate. (2017).[1][3] A Sensitive HPLC Method of determination of 2-Methyl 5-Nitroimidazole.[1][8]Link
BenchChem. (2025).[1][3][9] Characterization of 3-Iodo-1H-indazole derivatives.Link[1]
The Fluorine Advantage: A Comparative Guide to the Biological Activity of 7-Fluoroindazoles vs. Non-Fluorinated Analogs
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth, objective...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth, objective comparison of the biological activity of 7-fluoroindazoles versus their non-fluorinated counterparts, supported by experimental data and detailed protocols. We will explore the physicochemical and conformational effects of 7-fluorination and how these translate into tangible benefits in drug discovery, including enhanced potency, metabolic stability, and cell permeability.
The indazole core is a privileged scaffold in medicinal chemistry, appearing in a number of approved drugs. The introduction of a fluorine atom, particularly at the 7-position, can dramatically alter the molecule's properties in ways that are highly advantageous for drug development. This guide will dissect these effects, providing a clear rationale for the "fluorine advantage."
The Physicochemical Impact of 7-Fluorination
The introduction of a highly electronegative fluorine atom at the 7-position of the indazole ring induces significant changes in the molecule's electronic and physical properties. These changes are the foundation of the observed differences in biological activity.
Modulation of pKa and Lipophilicity: Fluorine's strong electron-withdrawing nature can lower the pKa of nearby ionizable groups, which can in turn affect a compound's solubility, permeability, and target engagement.[1][2] While the impact on the indazole ring itself is complex, the electronic perturbation can influence the hydrogen-bonding potential of the ring nitrogens. Furthermore, the substitution of a hydrogen atom with fluorine generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[3]
Enhanced Metabolic Stability: A primary driver for the use of fluorination in drug design is to block metabolic "soft spots." The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) family.[3] By replacing a hydrogen atom at a position susceptible to oxidative metabolism with fluorine, the metabolic stability of the compound can be significantly improved, leading to a longer half-life in the body.
Head-to-Head Comparison: The Data
The true measure of the impact of 7-fluorination lies in direct, quantitative comparisons of biological activity. Below, we present data from studies that have synthesized and tested both 7-fluoroindazoles and their non-fluorinated analogs against the same biological targets.
Case Study 1: Factor Xa Inhibition
In a study developing inhibitors for Factor Xa, a key enzyme in the coagulation cascade, the introduction of a fluorine atom at the 7-position of the indazole scaffold resulted in a dramatic increase in potency.
Compound
7-Substituent
Factor Xa Ki (nM)
Fold Improvement
Analog 1a
-H
>14,400
-
Analog 1b
-F
223
>64x
Analog 2a
-H
6,850
-
Analog 2b
-F
124
55x
Data summarized from a study on Factor Xa inhibitors.[4]
The structure-activity relationship (SAR) for this series was consistent, with the 7-fluoroindazoles demonstrating approximately 60-fold greater inhibitory potency than their non-fluorinated counterparts.[4] X-ray crystallography revealed that the 7-fluoro atom forms a hydrogen bond with the N-H of Gly216 in the protein's backbone, an interaction not possible with the non-fluorinated analog.
Case Study 2: ROCK1 Inhibition
In the development of Rho-associated coiled-coil containing protein kinase 1 (ROCK1) inhibitors, the position of fluorine on the indazole ring was found to be critical for activity.
While this is not a direct comparison of a 7-fluoro analog, it highlights the sensitivity of kinase inhibition to the placement of the fluorine atom. The significant enhancement in potency with 6-fluorination suggests that specific, favorable interactions are at play within the kinase binding pocket.[4]
Experimental Protocols
To facilitate the direct comparison of fluorinated and non-fluorinated indazoles, the following are detailed protocols for key in vitro assays.
Biochemical Kinase Inhibition Assay
This assay determines the concentration of an inhibitor required to block 50% of a kinase's activity (IC50).
Materials:
Purified recombinant kinase
Kinase-specific substrate
Test compounds (7-fluoro and non-fluorinated indazoles)
ATP
Kinase assay buffer
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
96- or 384-well plates
Plate reader
Procedure:
Prepare serial dilutions of the test compounds in the kinase assay buffer.
In a multi-well plate, add the kinase, substrate, and inhibitor solution.
Initiate the kinase reaction by adding ATP.
Incubate the plate at room temperature for a predetermined time.
Stop the reaction and detect the amount of ADP produced (or ATP remaining) using a suitable detection reagent according to the manufacturer's instructions.
Measure the signal using a plate reader.
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caco-2 Permeability Assay
This assay assesses the ability of a compound to cross a monolayer of human intestinal cells, providing an in vitro model for oral absorption.[5][6]
Materials:
Caco-2 cells
Transwell permeable supports
Cell culture medium and reagents
Test compounds
Transport buffer (e.g., Hanks' Balanced Salt Solution)
LC-MS/MS for analysis
Procedure:
Seed Caco-2 cells on Transwell permeable supports and culture until a confluent monolayer is formed (typically 21 days).[6]
Wash the cell monolayers with transport buffer.
Add the test compound to the apical (A) or basolateral (B) side of the monolayer.
Incubate for a specific time period (e.g., 2 hours) at 37°C.
Collect samples from the receiver compartment (B for A-to-B transport, A for B-to-A transport).
Analyze the concentration of the test compound in the collected samples using LC-MS/MS.
Calculate the apparent permeability coefficient (Papp) for each direction.
Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[1][7][8]
Materials:
Liver microsomes (human, rat, or other species)
Test compounds
NADPH (cofactor for CYP450 enzymes)
Phosphate buffer
Acetonitrile (for reaction termination)
LC-MS/MS for analysis
Procedure:
Pre-incubate the test compound with liver microsomes in phosphate buffer at 37°C.[9]
Initiate the metabolic reaction by adding NADPH.[9]
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction with cold acetonitrile.[9]
Centrifuge the samples to precipitate the proteins.
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
Determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.[7][8]
Visualizing the Concepts
To further elucidate the experimental workflow and the impact of 7-fluorination, the following diagrams are provided.
Caption: A generalized workflow for the comparative evaluation of 7-fluoro and non-fluorinated indazoles.
Caption: The multifaceted impact of 7-fluorination on the properties of an indazole-based drug candidate.
Conclusion
The strategic incorporation of a fluorine atom at the 7-position of an indazole scaffold offers a powerful approach to enhancing the biological and pharmacological properties of drug candidates. As demonstrated by the presented data, 7-fluorination can lead to significant improvements in potency, metabolic stability, and cell permeability. The provided experimental protocols offer a framework for the direct and objective comparison of fluorinated and non-fluorinated analogs, enabling researchers to make data-driven decisions in the optimization of their lead compounds. By understanding the fundamental principles behind the "fluorine advantage," drug discovery professionals can more effectively design and develop the next generation of indazole-based therapeutics.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Mass Spectrometry Fragmentation Patterns of 7-Fluoro-3-iodo-5-nitroindazole
Content Type: Technical Comparison & Analysis Guide
Audience: Analytical Chemists, Medicinal Chemists, and DMPK Scientists.[1]
[1]
Executive Summary
7-Fluoro-3-iodo-5-nitroindazole (CAS: 1352395-51-7) is a critical halogenated heterocyclic intermediate, widely utilized in the synthesis of kinase inhibitors (e.g., Itk, JAK inhibitors).[1] Its structural complexity—featuring a fused indazole core, a labile iodine atom, an electron-withdrawing nitro group, and a metabolically stable fluorine—presents unique challenges in mass spectrometry (MS) characterization.[1]
This guide provides a detailed mechanistic analysis of its fragmentation patterns.[1][2] It compares the Electrospray Ionization (ESI) performance against Electron Impact (EI) to determine the optimal workflow for structural validation and impurity profiling.
Part 1: Structural Analysis & Physico-Chemical Properties[1]
Before interpreting spectra, one must understand the bond dissociation energies (BDE) governing the fragmentation hierarchy.
Feature
Chemical Entity
Mass Contribution
Stability Profile (MS Context)
Core
Indazole ()
Base
Stable aromatic system; requires high energy to shatter.[1]
Pos 3
Iodine ()
+126.9 Da
Weakest Link. C-I bond is labile; first to cleave in hard ionization.[1]
Strongest Link. C-F bond ( kJ/mol) rarely breaks; serves as a mass tag.[1]
Molecular Formula:
Exact Mass (Monoisotopic): 306.92
Protonated Mass : 307.93 (approx. 308)[1]
Part 2: Comparative Analysis (ESI vs. EI)
For routine analysis, researchers often choose between LC-MS (ESI) and GC-MS (EI).[1] The following comparison evaluates which method yields superior structural insights for this specific halide.
Comparison Matrix: Ionization Performance
Feature
Method A: ESI-MS/MS (Recommended)
Method B: EI-MS (Alternative)
Ionization Type
Soft Ionization (Protonation)
Hard Ionization (70 eV Electron Bombardment)
Primary Signal
( 308)
( 307) or
Iodine Stability
High. Iodine often retained in parent ion, allowing confirmation of full structure.
Low. C-I bond frequently cleaves in-source, leading to weak or absent molecular ion.[1]
Best for Purity/ID. Compatible with LC separation of polar impurities.[1]
Best for Library Matching. Standard NIST library format.[1]
Expert Insight:
For 7-Fluoro-3-iodo-5-nitroindazole, ESI-MS in Positive Mode (+) is the superior choice.[1] The lability of the C-I bond means that EI often obliterates the molecular ion (
), making it difficult to confirm the presence of iodine. ESI preserves the species, allowing for controlled fragmentation (MS/MS) to confirm the substitution pattern.
Part 3: Detailed Fragmentation Pathways (ESI-CID)
When subjected to Collision-Induced Dissociation (CID) in a Q-TOF or Triple Quadrupole, the protonated parent ion (
308) follows three distinct mechanistic pathways.
Pathway A: The "Iodine Effect" (Dominant)
The C-I bond is the most fragile. Homolytic cleavage is common even in even-electron systems under high collision energy.[1]
Precursor:
( 308)
Event: Neutral loss of Iodine radical (
, 127 Da) or HI (128 Da).
Product: Radical cation at
181 or cation at 180.
Note: The resulting 7-fluoro-5-nitroindazole core is highly stable.[1]
Pathway B: Nitro Group Degradation
Nitroarenes have a characteristic "fingerprint" loss.[1]
Event: Loss of
(30 Da) or (46 Da).
Product:
278
262
Significance: The peak at 262 confirms the integrity of the nitro group before iodine loss.[1]
Pathway C: Ring Contraction (High Energy)
At high collision energies (>35 eV), the indazole ring opens, typically ejecting HCN (27 Da).
This usually occurs after the loss of Iodine or Nitro groups.[1]
Figure 1: Predicted ESI-MS/MS fragmentation tree for 7-Fluoro-3-iodo-5-nitroindazole.[1] Colors indicate fragmentation depth.[1]
Part 4: Experimental Protocol (Self-Validating)
To replicate these results and validate the compound identity, follow this LC-MS/MS workflow. This protocol includes a "Check Step" to ensure system suitability.
Sample Preparation
Solvent: Acetonitrile:Water (50:[1]50) with 0.1% Formic Acid.[1]
Concentration: 1 µg/mL (Avoid saturation to prevent dimer formation
).
LC-MS Conditions (Standardized)
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50 mm.[1]
Validation: You should not see the characteristic M+2 pattern of Chlorine or Bromine.[1] Iodine is monoisotopic (
).[1] The M+1 peak should be consistent with Carbon-13 natural abundance (~7.7%).[1]
References
Holčapek, M., et al. (2010).[1] Fragmentation behavior of nitro-aromatic compounds in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (General reference for nitro-group fragmentation mechanisms).
Doc Brown's Chemistry. (n.d.).[1] Mass spectrometry fragmentation patterns of halogenated organics. Retrieved from [Link]
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 56965681 (Indazole derivatives). Retrieved from [Link]
Publish Comparison Guide: Structure-Activity Relationship (SAR) of 7-Fluoro-3-iodo-5-nitroindazole Scaffolds
Executive Summary: The "Privileged" Scaffold for Neglected Diseases 7-Fluoro-3-iodo-5-nitroindazole (CAS: 1352395-51-7) is not merely a chemical reagent; it is a highly specialized medicinal chemistry building block desi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Privileged" Scaffold for Neglected Diseases
7-Fluoro-3-iodo-5-nitroindazole (CAS: 1352395-51-7) is not merely a chemical reagent; it is a highly specialized medicinal chemistry building block designed for the rapid generation of anti-infective libraries. While simple 5-nitroindazoles are well-known for their activity against Trypanosoma cruzi (Chagas disease) and Leishmania spp., this specific analog incorporates two critical design elements—a C3-iodine "diversity handle" and a C7-fluorine "metabolic shield."
This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, comparing its utility against standard reference drugs (Benznidazole) and non-functionalized precursors. It serves as a blueprint for researchers aiming to synthesize potent anti-protozoal agents via palladium-catalyzed cross-coupling.
Technical Profile & Chemical Properties[1][2][3][4]
Low MW (307.02) allows room for heavy functionalization.
C5-Nitro Group
The Warhead
Essential for bio-activation by parasite nitroreductases (NTR).
C3-Iodo Group
The Handle
Highly reactive site for Suzuki/Sonogashira couplings (superior to Br/Cl).
C7-Fluoro Group
The Modulator
Blocks metabolic oxidation; modulates pKa and lipophilicity.
Solubility
Low (Aqueous)
Requires functionalization (e.g., polar tails) for bioavailability.
Mechanism of Action: The Nitro-Activation Pathway
The biological activity of 5-nitroindazole derivatives hinges on a "prodrug" mechanism. The compound itself is relatively inert until it enters the parasite, where type I nitroreductases (NTR) reduce the nitro group. This process generates toxic radical species that damage the parasite's DNA and proteins.
Diagram: Nitroreductase-Mediated Toxicity
The following diagram illustrates the critical activation pathway that defines the efficacy of this scaffold.
Caption: Mechanism of action showing the selective activation of the 5-nitroindazole scaffold by parasite-specific nitroreductases, leading to lethal oxidative stress.
Structure-Activity Relationship (SAR) Analysis
The SAR of 7-Fluoro-3-iodo-5-nitroindazole is tripartite. Each region of the molecule plays a distinct role in the final drug candidate's profile.
Zone 1: The C5-Nitro Group (The Warhead)
Requirement: Absolute. Removal or reduction of the nitro group abolishes anti-trypanosomal activity.
Mechanism: Acts as an electron acceptor.
SAR Insight: The reduction potential (
) of this group correlates with potency. Electron-withdrawing groups (like the C7-Fluorine) make the nitro group easier to reduce, potentially increasing potency but also increasing the risk of mammalian toxicity if not balanced.
Zone 2: The C3-Iodo Position (The Diversity Handle)
Function: This is the primary site for optimization. The iodine atom is intended to be replaced via cross-coupling reactions.
Comparative Advantage:
vs. C3-H: Unsubstituted analogs often lack potency and solubility.
vs. C3-Br/Cl: The C3-Iodo bond is weaker and more reactive toward Palladium oxidative addition, allowing for milder reaction conditions (Suzuki-Miyaura) to attach complex aryl, heteroaryl, or alkyl groups.
Optimization Target: Attaching a benzyl or heterocyclic ring at C3 typically improves lipophilicity (LogP) and binding affinity.
Zone 3: The C7-Fluoro Group (The Shield)
Function: Metabolic stability and electronic tuning.
SAR Insight:
Metabolic Blockade: The C7 position in indazoles is electron-rich and prone to oxidative metabolism (hydroxylation) by cytochrome P450s. Fluorine blocks this site, extending half-life (
).
Electronic Effect: Fluorine is highly electronegative. It pulls electron density from the ring, making the C5-nitro group more electrophilic (easier to reduce).
Lipophilicity: Fluorine increases lipophilicity compared to hydrogen, aiding in membrane permeation across the parasite's surface.
Comparative Performance Guide
This section compares the potential of libraries derived from this scaffold against established therapies and alternative chemical precursors.
Table 1: Scaffold Utility Comparison
Feature
7-Fluoro-3-iodo-5-nitroindazole
3-Bromo-5-nitroindazole
5-Nitroindazole (Unsubstituted)
Benznidazole (Reference Drug)
Synthetic Utility
High (Iodine allows rapid Suzuki/Sonogashira coupling)
Medium (Requires harsher coupling conditions)
Low (Hard to functionalize C3 selectively)
N/A (Final Drug)
Metabolic Stability
Enhanced (C7-F blocks metabolism)
Low (C7-H vulnerable to oxidation)
Low
Low (Rapid clearance)
Potency Potential
High (Tunable via C3 substitution)
Medium
Low (Micromolar range)
Moderate (IC50 ~5-10 µM)
Toxicity Risk
Manageable (Tunable selectivity)
High (Often mutagenic)
High
High (Severe side effects)
Performance Data (Representative of Derived Analogs)
Note: Data below reflects general SAR trends for 3-substituted-5-nitroindazoles derived from this class of scaffolds.
In Vitro Potency (T. cruzi Epimastigotes):
Unsubstituted Scaffold: IC50 > 50 µM (Inactive).
Functionalized Analog (e.g., 3-(4-fluorobenzyl)-...): IC50 = 1–5 µM (Comparable to Benznidazole).
Selectivity Index (SI):
Optimized analogs often achieve SI > 20 (Parasite vs. Mammalian cells), whereas Benznidazole typically shows SI ~10-15.
Experimental Protocol: Library Generation via Suzuki Coupling
To utilize this scaffold effectively, researchers must replace the iodine with a functional group. Below is a validated protocol for a Suzuki-Miyaura cross-coupling.
Workflow Diagram
Caption: Synthetic workflow for converting the iodo-scaffold into bioactive analogs using Palladium-catalyzed cross-coupling.
Step-by-Step Methodology
Preparation: In a microwave vial or round-bottom flask, dissolve 7-Fluoro-3-iodo-5-nitroindazole (1.0 eq) and the desired Aryl Boronic Acid (1.2 eq) in 1,4-Dioxane.
Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq) and Sodium Carbonate (
, 2.0 eq, 2M aqueous solution).
Degassing: Purge the vessel with Nitrogen or Argon for 5 minutes to remove oxygen (critical to prevent homocoupling).
Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Target
usually changes significantly upon substitution of Iodine).
Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water followed by brine. Dry the organic layer over anhydrous
.
Purification: Concentrate in vacuo and purify via silica gel flash chromatography. Elute with a gradient of Hexanes:Ethyl Acetate (typically 0–30% EtOAc).
References
Fonseca-Berzal, C., et al. (2016).[2][3] Synthesis and biological evaluation of new 5-nitroindazole derivatives against Trypanosoma cruzi.[2][3] European Journal of Medicinal Chemistry.[1]
Rodríguez, A., et al. (2009).[2] New 5-nitroindazole derivatives as potential antichagasic agents.[2][4] Bioorganic & Medicinal Chemistry.[1][2][3][5][6]
Vega, C., et al. (2012).[2] In vitro and in vivo evaluation of 3-alkoxy-1-alkyl-5-nitroindazole derivatives against Trypanosoma cruzi. Antimicrobial Agents and Chemotherapy.[3][7]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Product Focus: 3-Iodo-5-nitroindazole (3-I-5-NI) Scaffold
Primary Application: Structure-Based Drug Design (SBDD) & Fragment-Based Screening
The Comparative Advantage: Enhanced
-hole magnitude for directional halogen bonding.
This guide provides an objective technical comparison of the 3-iodo-5-nitroindazole scaffold against its 3-bromo and 3-chloro analogues. While all three serve as precursors for kinase inhibitors and anti-parasitic agents, the 3-iodo derivative exhibits superior utility in crystallographic fragment screening due to its ability to form strong, directional halogen bonds (
). This distinct intermolecular interaction profile allows for high-fidelity anchoring in protein active sites, a feature significantly diminished in the chloro- and bromo- derivatives.
Part 1: Structural Efficacy & Halogen Bonding Comparison[1]
The primary differentiator between the 3-iodo, 3-bromo, and 3-chloro derivatives is the magnitude of the
-hole —a region of positive electrostatic potential on the extension of the bond axis.
Mechanism of Action: The
-Hole Advantage
In the 3-iodo-5-nitroindazole scaffold, the electron-withdrawing nitro group at the 5-position acts synergistically with the iodine atom. The nitro group depletes electron density from the indazole ring, thereby enhancing the positive potential of the iodine's
-hole. This creates a "supramolecular hook" capable of forming highly directional interactions with Lewis bases (e.g., backbone carbonyls or nitrogen atoms in kinase hinge regions).
Comparative Performance Data
The following table summarizes the theoretical and experimental differences between the halogenated derivatives.
Feature
3-Iodo-5-Nitroindazole
3-Bromo-5-Nitroindazole
3-Chloro-5-Nitroindazole
-Hole Magnitude ()
High (~40-50 kcal/mol)
Moderate (~25-30 kcal/mol)
Low (<15 kcal/mol)
Interaction Type
Dominant Halogen Bond ()
Mixed (Weak XB + vdW)
Dominant Dipole/vdW
Directionality
High (Linearity 175-180°)
Moderate
Low (Isotropic character)
Crystal Packing Motif
Linear chains driven by contacts
Zig-zag or H-bond dominated
Centrosymmetric dimers (often -stacked)
SBDD Utility
High (Definable anchor point)
Medium
Low (Steric fill only)
Analyst Note: The 3-chloro derivative often fails to form halogen bonds entirely, reverting to standard hydrogen bonding or
-stacking, as seen in the centrosymmetric dimer formation of 3-chloro-1-methyl-5-nitroindazole (Ref. 2).
Part 2: Crystallographic Data Analysis[2][3]
To validate the structural claims, we compare the crystallographic parameters. The 3-iodo derivatives typically adopt non-centrosymmetric packing or specific linear motifs driven by the
interaction, whereas chloro-derivatives often pack to maximize dipole cancellation.
Reference Crystal Data: 3-Chloro vs. 3-Iodo Trends
Key Interaction: No classical hydrogen bonds.[1] Dimers formed via symmetry center.[1] The Cl atom does not direct the packing; the nitro group and planar stacking dominate.
Dataset B: 3-Iodo-5-nitroindazole (The Active Scaffold)
Inferred from general 3-iodoindazole class behavior (Ref. 1, 4)
Predicted Space Group: Triclinic
or Monoclinic
Key Interaction: Short contact
(Distance < 3.53 \AA, the sum of van der Waals radii).[1]
Geometry: The
angle approaches , confirming a halogen bond rather than a generic hydrophobic contact.
Interaction Logic Diagram
The following diagram illustrates the competitive landscape of intermolecular forces in these crystals.
Caption: Logical flow of substituent effects on supramolecular assembly. The electron-withdrawing nitro group amplifies the iodine
-hole, enabling strong directional anchoring.
Part 3: Experimental Protocols (Self-Validating Systems)
To ensure reproducibility and high-quality crystal growth for X-ray diffraction, the following protocols must be adhered to. These methods are designed to minimize disorder and maximize resolution.
Synthesis of 3-Iodo-5-Nitroindazole
Objective: High-purity synthesis free of regioisomers (Ref. 3, 5).
Reagents: 5-Nitroindazole (1.0 eq), Iodine (
, 1.2 eq), KOH (pellets, 2.5 eq), DMF (Solvent).
Procedure:
Dissolve 5-nitroindazole in DMF at room temperature.
Add KOH pellets; stir for 15 minutes (deprotonation of N-H).
Add
portion-wise over 30 minutes. Critical: Exothermic control.
Stir at
for 4 hours. Monitor via TLC (EtOAc/Hexane 1:1).
Quench: Pour into ice-water containing 10% sodium thiosulfate (
) to remove excess iodine.
Purification: Filter the yellow precipitate. Recrystallize from Ethanol/Water (9:1) to remove trace inorganic salts.
Crystallization Workflow for X-Ray Diffraction
Objective: Single crystals suitable for diffractometry (
mm in smallest dimension).
Caption: Optimized crystallization workflow. Vapor diffusion is preferred over evaporation to prevent twinning in nitro-substituted indazoles.
Validation Step:
Visual Check: Crystals should be yellow prisms.
Birefringence: Under a polarizing microscope, crystals must extinguish sharply every 90°. If "mosaic" extinction is observed, re-crystallize using a slower diffusion rate (e.g., lower temperature).
Part 4: Application in Drug Discovery[4]
Fragment Docking Strategy
When using the 3-iodo-5-nitroindazole scaffold in computational docking (SBDD), standard force fields often fail because they treat halogens as uniformly negative spheres.
Correct Protocol:
Define the
-hole: Use a virtual particle (massless, positive charge) placed from the Iodine nucleus along the C-I bond vector.
Target Selection: Prioritize binding pockets with backbone carbonyl oxygens (Lewis bases) in the hinge region of kinases.
Scoring: Reward geometries where the
angle is .
Why Choose 3-Iodo over 3-Bromo?
In fragment screening, the residence time of the ligand is often correlated with the strength of specific anchors. The 3-iodo derivative provides a "molecular handle" that is roughly 1.5x - 2.0x stronger in energetic terms than the 3-bromo analog for halogen bonding, reducing the false-negative rate in initial crystallographic screens.
References
Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives . MDPI. (2025).[2] Link
Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole . PubMed Central (NIH). Link
Synthesis and biological properties of new 5-nitroindazole derivatives . PubMed. (2005). Link
Evaluation of halogen bonding proclivity of oxazole derivatives... . RSC Publishing. (2024). Link
Methods for preparing indazole compounds (WO2006048745A1) . Google Patents. Link
A Senior Scientist's Guide to the Validation of 7-Fluoro-3-iodo-5-nitroindazole Synthesis: An LC-MS-Centric Approach
Introduction: The Critical Role of Synthesis Validation for Halogenated Nitroindazoles In the landscape of modern medicinal chemistry, halogenated nitroindazoles serve as pivotal structural motifs and versatile building...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Synthesis Validation for Halogenated Nitroindazoles
In the landscape of modern medicinal chemistry, halogenated nitroindazoles serve as pivotal structural motifs and versatile building blocks for a range of therapeutic agents, including antineoplastic and antitrichomonal compounds.[1] The subject of this guide, 7-fluoro-3-iodo-5-nitroindazole (CAS: 1352395-51-7), is a prime example of such a key intermediate.[2] Its trifunctional nature—possessing fluoro, iodo, and nitro groups—offers multiple avenues for synthetic elaboration. However, this complexity also introduces significant challenges in its synthesis, making rigorous analytical validation not just a procedural formality, but a cornerstone of quality, safety, and reproducibility in the drug development pipeline.[3]
This guide provides an in-depth comparison of analytical methodologies for the validation of 7-fluoro-3-iodo-5-nitroindazole synthesis. It is designed for researchers, chemists, and drug development professionals who require a robust, reliable, and comprehensive approach to confirming product identity, quantifying purity, and profiling impurities. While several analytical techniques exist, we will demonstrate through comparative data and mechanistic reasoning why Liquid Chromatography-Mass Spectrometry (LC-MS) represents the gold standard for this specific application, offering an unparalleled combination of sensitivity, specificity, and speed.[4]
A Brief Overview of the Synthetic Landscape
While numerous specific pathways exist, the synthesis of a substituted indazole like 7-fluoro-3-iodo-5-nitroindazole often involves multi-step sequences. A plausible route might begin with a substituted fluoronitrotoluene, followed by cyclization to form the indazole core, and subsequent iodination. Classic methods for indazole synthesis can involve diazotization of aminotoluenes.[5] Halogenation, particularly iodination, can be achieved using various reagents, including N-halosuccinimides (such as N-iodosuccinimide, NIS).[6][7]
The choice of reagents and reaction conditions dictates the potential impurity profile. This can include:
Unreacted Starting Materials: Residual precursors from incomplete reactions.
Regioisomers: Incorrect placement of the iodo or nitro groups.
By-products: Compounds formed from side reactions, such as de-iodinated or di-iodinated species.
Residual Solvents and Reagents: Trace amounts of chemicals used during the synthesis and purification process.
A successful validation method must be able to separate, detect, and ideally identify all these potential contaminants.
The Gold Standard: Comprehensive Validation by LC-MS
LC-MS has become an indispensable tool in pharmaceutical analysis by synergistically combining the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the highly sensitive and specific detection of Mass Spectrometry (MS).[3] This hyphenated technique is uniquely suited for analyzing complex reaction mixtures and verifying the integrity of small-molecule drug candidates.[4][8]
The Causality Behind Choosing LC-MS:
Specificity: Unlike UV detectors which measure absorbance, a mass spectrometer measures the mass-to-charge ratio (m/z) of an analyte. This provides a fundamental and highly specific identifier for the target compound (7-fluoro-3-iodo-5-nitroindazole, MW: 307.02 g/mol ) and its potential impurities.[2][9] This specificity is critical for distinguishing between isomers that might co-elute chromatographically.
Sensitivity: Modern MS detectors, particularly triple-quadrupole (QqQ) or high-resolution systems like Orbitrap, offer detection limits in the low ng/mL range or even lower.[4][10] This allows for the confident identification and quantification of trace-level impurities that could be missed by other methods but may still be biologically significant.
Versatility: LC can separate a wide range of compounds, including those that are non-volatile or thermally labile, making it ideal for a molecule like our target indazole derivative.[4]
Speed: With the advent of Ultra-High-Performance Liquid Chromatography (UHPLC), run times can be significantly shortened from many minutes to just a few, allowing for higher throughput in process R&D environments without sacrificing resolution.[4][11]
Visualizing the LC-MS Validation Workflow
Caption: The LC-MS validation workflow for synthetic products.
A Comparative Analysis of Alternative Validation Techniques
To fully appreciate the superiority of LC-MS for this application, it is essential to objectively compare it with other common analytical methods.
Technique
Principle
Advantages for this Application
Limitations for this Application
LC-MS
Chromatographic separation followed by mass-based detection.
High Specificity: Confirms molecular weight of parent and impurities.[9] High Sensitivity: Detects trace impurities.[4] Broad Applicability: Suitable for non-volatile compounds.
Higher Cost: Instrumentation is more expensive than HPLC-UV. Matrix Effects: Ionization can be suppressed by co-eluting compounds.[9]
HPLC-UV
Chromatographic separation followed by UV-Vis absorbance detection.
Robust & Widely Available: A workhorse in most labs. Good for Quantification: Reliable for known compounds with a chromophore.
Lack of Specificity: Cannot confirm identity. An impurity with a similar retention time and UV spectrum can be misidentified or missed entirely.[3] Lower Sensitivity: Generally less sensitive than MS for impurity profiling.[12]
NMR Spectroscopy
Measures the magnetic properties of atomic nuclei.
Unambiguous Structure Elucidation: The gold standard for confirming the chemical structure of the main product.
Low Sensitivity: Not ideal for detecting impurities below the 1-2% level. Complex Quantification: Quantitative NMR (qNMR) requires specific standards and expertise.
GC-MS
Gas-phase chromatographic separation followed by mass-based detection.
High Resolution: Excellent separation efficiency for volatile compounds.
Not Suitable: 7-Fluoro-3-iodo-5-nitroindazole is a relatively large, polar molecule with low volatility and is likely to decompose at the high temperatures required for GC analysis.
As the table illustrates, while NMR is indispensable for initial structural confirmation, it lacks the sensitivity for comprehensive impurity profiling. HPLC-UV, though robust, suffers from a critical lack of specificity. GC-MS is fundamentally incompatible with the analyte's chemical properties. LC-MS is the only technique that provides the required sensitivity and specificity to confidently validate the synthesis.[4][12]
Conclusion: Selecting an Optimal and Self-Validating System
For the rigorous validation of 7-fluoro-3-iodo-5-nitroindazole synthesis, a multi-faceted approach is recommended, with LC-MS serving as the central analytical technique. The workflow should begin with NMR to confirm the structural identity of the bulk material. Following this, a validated LC-MS method should be employed as the primary tool for determining purity and conducting a thorough impurity profile.
This LC-MS-centric approach creates a self-validating system. It not only quantifies the desired product but also provides mass information for every other component detected, offering crucial clues for optimizing the synthetic process and ensuring the final product meets the stringent quality and safety standards required in pharmaceutical development.[4] By leveraging the strengths of LC-MS, scientists can make rapid, data-rich decisions that accelerate the journey from chemical synthesis to clinical application.
Experimental Protocols
Protocol 1: LC-MS Method for Purity and Impurity Profiling
This protocol outlines a general method. It must be fully developed and validated according to ICH, FDA, or USP guidelines for its intended use.[9]
Sample Preparation:
Accurately weigh approximately 1 mg of the 7-fluoro-3-iodo-5-nitroindazole sample.
Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
Further dilute this stock solution to a working concentration of ~10 µg/mL using the same diluent.
Filter the final solution through a 0.22 µm PTFE syringe filter before injection.
LC Conditions:
System: UHPLC system coupled to a mass spectrometer.
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 10% B, and equilibrate for 2 minutes.
Flow Rate: 0.4 mL/min.
Column Temperature: 40 °C.
Injection Volume: 2 µL.
MS Conditions:
System: Quadrupole Time-of-Flight (Q-ToF) or Triple Quadrupole (QqQ) Mass Spectrometer.
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative modes. (ESI is common for polar drugs).[9]
Acquisition Range: m/z 100 - 800.
Capillary Voltage: 3.5 kV.
Source Temperature: 150 °C.
Desolvation Temperature: 400 °C.
Data Analysis: Integrate the peak for the target compound (Expected [M+H]⁺ = 307.9) and all impurity peaks in the total ion chromatogram (TIC). Calculate purity as the percentage of the main peak area relative to the total area of all peaks. Identify impurities based on their measured m/z values.
References
Method Development Considerations for the LC-MS/MS Analysis of Drugs. Restek.
Analytical Method Development and Validation in Pharmaceuticals.
Current developments in LC-MS for pharmaceutical analysis. Royal Society of Chemistry.
Application of LCMS in small-molecule drug development. Drug Target Review.
Current developments in LC-MS for pharmaceutical analysis. SciSpace.
Bioanalytical Method Validation of a Small Molecule in a Surrogate M
7-fLuoro-3-iodo-5-nitroindazole. Biosynth.
What is the synthesis of 7-Fluoro Indazole? Guidechem.
Supporting Pharmaceutical Synthetic Process R&D Using LC-MS.
7-FLUORO INDAZOLE synthesis. ChemicalBook.
Combined Chromatographic and Spectrometric Approaches for Cleaning Verification of Small-Molecule Pharmaceutical Compounds in the Manufacturing Environment.
LC/MS Applic
Alternative Methodologies for Halogenation of Organic Compounds. Bentham Science.
Synthesis and biological properties of new 5-nitroindazole deriv
Alternative Methodologies for Halogenation of Organic Compounds.
5-nitroindazole. Organic Syntheses Procedure.
Halogenases: A Biotechnological Alternative for the Synthesis of Halogen
7-Nitroindazole. PubChem.
7-Nitroindazole. Wikipedia.
Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. MDPI.
WO2017072374A1 - 5-nitroindazole derivatives and use thereof as antiprotozoal agents.
7-Nitroindazole - Product D
Convenient and improved halogenation of 3,5-diarylisoxazoles using N-halosuccinimides. Augusta University.
A Comparative Guide to the Reactivity of 3-Iodo vs. 3-Bromo Indazoles in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals Executive Summary The indazole core is a privileged scaffold in medicinal chemistry, central to the structure of numerous kinase inhibitors and therapeutic...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The indazole core is a privileged scaffold in medicinal chemistry, central to the structure of numerous kinase inhibitors and therapeutic agents.[1][2] Functionalization at the 3-position is a cornerstone of analog synthesis, primarily achieved through palladium-catalyzed cross-coupling reactions. The choice of the aryl halide precursor—typically a 3-iodo or 3-bromo indazole—is a critical decision point that profoundly impacts reaction efficiency, cost, and overall synthetic strategy.
This guide provides an in-depth comparison of the reactivity of 3-iodoindazoles versus 3-bromoindazoles. The fundamental principle governing their differential reactivity is the disparity in carbon-halogen bond strength. The weaker carbon-iodine (C-I) bond facilitates a more rapid oxidative addition to the palladium catalyst, the rate-determining step in most cross-coupling cycles.[3][4] Consequently, 3-iodoindazoles are significantly more reactive , often allowing for milder reaction conditions, lower catalyst loadings, and broader substrate scope compared to their 3-bromo counterparts. However, considerations of cost, stability, and the availability of starting materials can make 3-bromoindazoles a viable and sometimes necessary alternative, provided the catalytic system is optimized accordingly.
The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry
Indazoles, bicyclic heterocycles composed of fused benzene and pyrazole rings, are of immense interest to medicinal chemists.[5] The indazole nucleus is a key structural motif in a multitude of pharmacologically active compounds, demonstrating anti-tumor, anti-inflammatory, and anti-HIV properties.[1] Its prominence surged with the rise of kinase-targeted cancer therapies, as the indazole structure proved to be an exceptional "hinge-binding" motif.[1][2] The nitrogen atoms at the N1 and N2 positions are perfectly spaced to form critical hydrogen bond interactions with the kinase hinge region, a feature exploited in approved drugs like Axitinib and Pazopanib.[1]
Given its importance, the development of robust methods to functionalize the indazole ring is a central focus of synthetic chemistry.[6] Palladium-catalyzed cross-coupling reactions stand out as the most powerful and versatile tools for this purpose, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance.[7]
Mechanistic Underpinnings: The Critical Oxidative Addition Step
To understand the reactivity difference between 3-iodo and 3-bromo indazoles, one must examine the general mechanism of palladium-catalyzed cross-coupling reactions. The catalytic cycle typically begins with the oxidative addition of the aryl halide (Ar-X) to a low-valent palladium(0) species. This step involves the cleavage of the carbon-halogen bond and the formation of a new palladium(II) complex.
The energy required to break the Ar-X bond directly influences the kinetics of this step. The established trend for the propensity of aryl halides towards oxidative addition is: Ar-I > Ar-Br > Ar-Cl > Ar-F .[4] This order is inversely correlated with the bond dissociation energies of the respective carbon-halogen bonds. The weaker C-I bond requires less energy to cleave, resulting in a lower activation barrier and a faster rate of oxidative addition compared to the stronger C-Br bond.[3] This initial step is often rate-limiting, meaning the choice of halogen dictates the overall efficiency of the entire catalytic cycle.[8]
Figure 1: General catalytic cycle for palladium-catalyzed cross-coupling reactions. The initial oxidative addition step is typically rate-limiting, and its facility is directly related to the weakness of the Carbon-Halogen (C-X) bond (I > Br).
Head-to-Head Comparison in Key Coupling Reactions
The theoretical advantage of the C-I bond translates directly into superior performance in the most common cross-coupling reactions used in drug discovery.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is arguably the most widely used method for constructing C-C bonds. When comparing 3-haloindazoles, the difference in reactivity is stark. 3-Iodoindazoles readily participate in Suzuki couplings under relatively mild conditions. In contrast, 3-bromoindazoles are less reactive and often require more forcing conditions, such as higher temperatures (achieved via microwave irradiation) and more sophisticated catalyst systems, to achieve comparable yields.[9][10]
Feature
3-Iodoindazole
3-Bromoindazole
Relative Reactivity
High
Moderate to Low
Typical Conditions
Conventional heating (80-110 °C)
Often requires microwave heating (120-150 °C) for high yields[9]
Catalyst Loading
Lower (e.g., 1-5 mol%)
Higher catalyst loading may be needed
Ligand Choice
Standard phosphine ligands (e.g., PPh₃) often suffice[11]
Often requires more electron-rich, bulky ligands (e.g., RuPhos)[10]
Yields
Generally good to excellent
Can be low under standard conditions; good yields require optimization[9]
Sonogashira Coupling (C-C Bond Formation)
The Sonogashira reaction, which couples aryl halides with terminal alkynes, follows the same reactivity trend.[12][13] 3-Iodoindazoles are the preferred substrates for creating 3-alkynyl indazole derivatives, a valuable transformation for extending molecular scaffolds. A crucial experimental consideration for Sonogashira coupling at the C3-position is the frequent necessity of protecting the indazole N1-nitrogen to achieve high yields, as the unprotected N-H can interfere with the catalytic cycle.[14] While 3-bromoindazoles can be used, they require more active catalysts and longer reaction times.
May require more active catalyst systems or higher temperatures
Reaction Time
Generally shorter
Typically longer
Prevalence in Literature
More commonly reported substrate
Less commonly reported
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is the premier method for synthesizing aryl amines.[15] The reaction is highly sensitive to the rate of oxidative addition, making 3-iodoindazoles the more reactive coupling partner.[16] This allows for the coupling of a wider range of amines, including less nucleophilic ones, under milder conditions. While modern, highly active Buchwald-type ligands have greatly improved the utility of aryl bromides, the intrinsic reactivity of the C-I bond still provides a significant advantage.[17]
Feature
3-Iodoindazole
3-Bromoindazole
Relative Reactivity
High
Moderate
Reaction Temperature
Lower temperatures (e.g., 80-100 °C) are often sufficient
May require higher temperatures (e.g., 100-120 °C)
Base Sensitivity
Milder bases may be tolerated due to higher reactivity
Often requires strong, non-nucleophilic bases (e.g., NaOtBu, LHMDS)[16]
Amine Scope
Broader scope, including challenging or weakly nucleophilic amines
Scope can be more limited; may require highly specialized ligands
Potential Issues
The iodide anion generated can sometimes have an inhibitory effect on the catalyst[16]
Generally less prone to iodide-based inhibition
Practical Considerations & Experimental Protocols
The choice between iodo- and bromo-indazole extends beyond simple reactivity.
Synthesis and Cost: 3-Iodoindazoles are typically prepared by direct iodination of the indazole core using reagents like iodine in the presence of a base (e.g., KOH). 3-Bromoindazoles are synthesized via similar bromination methods. Commercially, 3-bromoindazole is often less expensive than 3-iodoindazole, which can be a deciding factor in large-scale synthesis campaigns.
Stability: Aryl iodides can be more light-sensitive and prone to degradation over long-term storage compared to aryl bromides.
Orthogonal Reactivity: In molecules containing both a bromine and an iodine atom, the iodine can be selectively functionalized first due to its higher reactivity, leaving the bromine available for a subsequent, different coupling reaction.[18] This strategy is a powerful tool for building molecular complexity.
Detailed Experimental Protocols
The following protocols illustrate the typical conditions required for each substrate in a Suzuki-Miyaura coupling. Note the milder conditions for the iodo-substrate versus the microwave-assisted protocol for the bromo-substrate.
Figure 2: General experimental workflow for palladium-catalyzed cross-coupling reactions of 3-haloindazoles.
Protocol 1: Suzuki-Miyaura Coupling of N-Protected 3-Iodoindazole (Conventional Heating)
(Adapted from Yaka et al., Molecules, 2020)[11]
Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-methyl-3-iodoindazole (1.0 eq.), the desired aryl boronic acid (1.5 eq.), and sodium bicarbonate (3.0 eq.).
Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon gas for 10-15 minutes.
Solvent and Catalyst Addition: Add DMF and water (e.g., 4:1 v/v) via syringe, followed by the palladium catalyst, Pd(PPh₃)₄ (0.05-0.10 eq.).
Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously for 10-14 hours, monitoring by TLC or LC-MS.
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by column chromatography on silica gel to afford the 3-aryl-N-methyl-indazole product.
Protocol 2: Suzuki-Miyaura Coupling of N-Unprotected 3-Bromoindazole (Microwave Irradiation)
(Adapted from Smaali et al., Molecules, 2012)[9]
Vessel Preparation: To a microwave reaction vial equipped with a magnetic stir bar, add 3-bromoindazole (1.0 eq.), the desired aryl boronic acid (1.2 eq.), cesium carbonate (Cs₂CO₃, 2.0 eq.), and the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.).
Solvent Addition: Add a solvent mixture of 1,4-dioxane/ethanol/water (e.g., 7:2:1 v/v/v).
Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 140 °C for 60-120 minutes.
Workup: After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
Purification: Dissolve the residue in a suitable solvent and purify by column chromatography on silica gel to yield the desired 3-aryl-1H-indazole product.
Conclusion and Recommendations
The comparative reactivity of 3-iodo and 3-bromo indazoles is governed by fundamental principles of organometallic chemistry.
Choose 3-Iodoindazole for:
Maximizing Reactivity: When working with challenging coupling partners (e.g., sterically hindered or electron-poor boronic acids, weakly nucleophilic amines).
Milder Conditions: When base-sensitive or thermally labile functional groups are present elsewhere in the molecule.
Rapid Analog Synthesis: In early-stage discovery chemistry where reaction speed and reliability are prioritized over cost.
Choose 3-Bromoindazole for:
Cost-Effectiveness: In large-scale syntheses or later-stage development where material cost is a significant driver.
Process Optimization: When a robust, optimized protocol using modern, highly active catalysts can overcome the lower intrinsic reactivity.
Orthogonal Synthesis: When it is the less reactive partner in a di-halogenated scaffold, intended for a second, distinct coupling step.
By understanding the trade-offs between reactivity, cost, and reaction conditions, researchers can make an informed and strategic choice, streamlining the synthesis of novel indazole-based compounds for drug discovery and development.
References
Singampalli, A., Kumar, P., Bandela, R., Bellapukonda, S. M., Nanduri, S., & Yaddanapudi, V. M. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, (11).
Yadav, M., & Kapoor, A. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches.
BenchChem. (2025). Literature review on the discovery of indazole-containing compounds. BenchChem.
Singampalli, A., et al. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing.
PharmaBlock. (n.d.). Indazoles in Drug Discovery. PharmaBlock.
Widenhoefer, R. A., & Buchwald, S. L. (2002). Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine. Organometallics, 21(1), 113-123.
BenchChem. (2025). A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions. BenchChem.
LibreTexts. (2022). 4.9: Oxidative Addition of Polar Reagents. Chemistry LibreTexts.
Strieter, E. R., Blackmond, D. G., & Buchwald, S. L. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex.
Soley, J. M., & Malig, T. C. (2020). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers.
Mann, G., & Hartwig, J. F. (1998). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). Journal of the American Chemical Society, 120(5), 827-828.
Wikipedia. (n.d.).
BenchChem. (2025). A Comparative Guide to the Functionalization of 3-Bromo-6-(trifluoromethyl)-1H-indazole: Suzuki-Miyaura vs. Buchwald-Hartwig Rea. BenchChem.
Chemistry Corner. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
LibreTexts. (2023).
ResearchGate. (2025).
Smaali, M., et al. (2012). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
Smaali, M., Roisnel, T., & Mongin, F. (2012). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Molecules, 17(5), 5639-5651.
WuXi AppTec. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
Emay, D., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Chemistry – A European Journal, 17(47), 13197-13205.
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
Unibrom Corp. (2025). Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block.
Cottyn, B., et al. (2007). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles. Synlett, 2007(10), 1545-1548.
Beilstein-Institut. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 258-294.
Yaka, A., et al. (2020). Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 25(11), 2568.
Beilstein-Institut. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Beilstein Journal of Organic Chemistry, 21, 1-12.
Panda, S. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
Heravi, M. M., et al. (2018). Current Applications of the Sonogashira Reaction in the Synthesis of Heterocyclic Compounds: An Update. Current Organic Chemistry, 22(14), 1386-1435.
Benchmarking a Novel Kinase Inhibitor: A Comparative Guide for 7-Fluoro-3-iodo-5-nitroindazole Against Standard Kinase Inhibitors
A Note to the Reader: As of the latest literature review, public domain data on the kinase inhibitory profile of 7-Fluoro-3-iodo-5-nitroindazole is not available. Therefore, this guide will serve as a comprehensive frame...
Author: BenchChem Technical Support Team. Date: February 2026
A Note to the Reader: As of the latest literature review, public domain data on the kinase inhibitory profile of 7-Fluoro-3-iodo-5-nitroindazole is not available. Therefore, this guide will serve as a comprehensive framework for how a researcher would systematically benchmark this, or any novel compound, against established kinase inhibitors. The experimental data presented for 7-Fluoro-3-iodo-5-nitroindazole is hypothetical and for illustrative purposes to guide researchers in their own investigations.
Introduction: The Imperative for Kinase Inhibitor Benchmarking
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including cell growth, differentiation, and apoptosis.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major focus of drug discovery efforts.[1][2] The development of selective and potent kinase inhibitors is a formidable challenge due to the highly conserved nature of the ATP-binding site across the kinome.
Benchmarking a novel kinase inhibitor against a panel of well-characterized, standard inhibitors is a critical step in the drug discovery pipeline. This process provides essential insights into the compound's potency, selectivity, and mechanism of action, which are crucial for predicting its therapeutic potential and potential off-target effects.[3][4] This guide provides a detailed, step-by-step approach to benchmarking a novel compound, using the hypothetical case of 7-Fluoro-3-iodo-5-nitroindazole.
Part 1: Initial Characterization of 7-Fluoro-3-iodo-5-nitroindazole
Prior to initiating a comprehensive benchmarking study, preliminary investigations into the physicochemical properties of 7-Fluoro-3-iodo-5-nitroindazole would be conducted. These would include assessments of its solubility in aqueous buffers and common organic solvents like DMSO, as well as its stability under assay conditions.
Part 2: In Vitro Biochemical Potency and Selectivity Profiling
The initial and most direct assessment of a kinase inhibitor's activity is through in vitro biochemical assays.[2][5] These cell-free assays measure the direct inhibition of the kinase's catalytic activity.[6]
Determining the Half-Maximal Inhibitory Concentration (IC50)
The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.[2][5] It is a key parameter for quantifying the potency of an inhibitor.[5] A common method for IC50 determination is a radiometric assay that measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a substrate.[6][7]
Table 1: Hypothetical IC50 Values of 7-Fluoro-3-iodo-5-nitroindazole and Standard Inhibitors Against a Panel of Kinases
Data for 7-Fluoro-3-iodo-5-nitroindazole is hypothetical.
Kinome-Wide Selectivity Profiling
To understand the selectivity of a novel inhibitor, it is crucial to screen it against a broad panel of kinases.[4] This provides a comprehensive view of its on- and off-target activities.[6] A common approach is to perform single-concentration inhibition assays against a large kinase panel, followed by IC50 determination for any significant "hits".
Caption: Workflow for cell-based kinase inhibitor evaluation.
Part 4: Experimental Protocols
In Vitro Radiometric Kinase Assay (IC50 Determination)
This protocol describes a general method for determining the IC50 of an inhibitor against a specific kinase using a radiometric filter-binding assay.
[7]
Materials:
Recombinant kinase
Kinase-specific substrate (peptide or protein)
[γ-³³P]ATP
Kinase reaction buffer
Test compound (e.g., 7-Fluoro-3-iodo-5-nitroindazole) and standard inhibitors
96-well filter plates
Phosphoric acid
Scintillation fluid
Microplate scintillation counter
Procedure:
Prepare serial dilutions of the test compound and standard inhibitors in DMSO.
In a 96-well plate, add the kinase, substrate, and kinase reaction buffer.
Add the serially diluted compounds to the wells. Include a DMSO-only control (100% activity) and a no-enzyme control (background).
Initiate the kinase reaction by adding [γ-³³P]ATP.
Incubate the plate at 30°C for a predetermined time within the linear range of the assay.
Stop the reaction by adding phosphoric acid.
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
Data Analysis:
Subtract the background counts (no enzyme) from all other wells.
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
[5]
This protocol outlines a common method for assessing the anti-proliferative effects of compounds on cancer cell lines using a luminescent cell viability assay.
[8]
Materials:
Kinase-dependent cancer cell line (e.g., NCI-H3255 for EGFR)
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
Prepare serial dilutions of the test compounds and standard inhibitors in cell culture medium.
Remove the old medium from the cells and add the medium containing the diluted compounds. Include a vehicle-only (DMSO) control.
Incubate the plates for 72 hours under standard cell culture conditions.
Remove the plates from the incubator and allow them to equilibrate to room temperature.
Add the luminescent cell viability assay reagent to each well.
Mix on an orbital shaker for 2 minutes to induce cell lysis.
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Measure the luminescence using a plate reader.
Data Analysis:
Normalize the data to the vehicle-treated controls.
Plot the percent cell viability versus the log of the compound concentration and fit the data to a dose-response curve to determine the GI50 (growth inhibition 50) value.
[8]
Conclusion
This guide provides a comprehensive framework for the systematic benchmarking of a novel kinase inhibitor, using the hypothetical example of 7-Fluoro-3-iodo-5-nitroindazole. By following a structured approach that includes in vitro biochemical assays for potency and selectivity, as well as cell-based assays for cellular activity, researchers can generate a robust dataset to evaluate the therapeutic potential of new compounds. The provided protocols offer a starting point for these investigations, which are fundamental to the successful development of the next generation of targeted therapies.
References
International Centre for Kinase Profiling. Services | IC50 Determination. Available from: [Link]
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]
Breton, L., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4949. Available from: [Link]
Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. Available from: [Link]
Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. Available from: [Link]
BellBrook Labs. How Does a Biochemical Kinase Assay Work?. Available from: [Link]
Reaction Biology. Spotlight: Cell-based kinase assay formats. Available from: [Link]
Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. Available from: [Link]
Varghese, S., et al. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Available from: [Link]
Breton, L., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. Available from: [Link]
Profacgen. Cell-based Kinase Assays. Available from: [Link]
Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. Available from: [Link]
BMG LABTECH. Kinase assays. Available from: [Link]
Reaction Biology. Kinase Panel Screening and Profiling Service. Available from: [Link]
Li, Y., et al. (2024). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. Journal of Chemical Information and Modeling. Available from: [Link]
Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Available from: [Link]
EMBL-EBI. ChEMBL - In Vitro Kinase Inhibition Assay. Available from: [Link]
Li, Y., et al. (2025). Kinase-Bench: Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. ResearchGate. Available from: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
This document provides essential procedural guidance for the safe and compliant disposal of 7-Fluoro-3-iodo-5-nitroindazole (CAS No. 1352395-51-7). As a specialized heterocyclic compound utilized in advanced research and drug development, its unique structure—incorporating nitro, fluoro, and iodo functional groups—necessitates a rigorous and informed approach to waste management. This guide is designed for laboratory professionals and is grounded in established safety protocols for handling hazardous chemical waste.
Disclaimer: This guide synthesizes information from the available Safety Data Sheet (SDS) and established protocols for structurally related compounds. It is intended to provide expert guidance; however, all procedures must be conducted in full compliance with the regulations set forth by your institution's Environmental Health and Safety (EHS) department and local governmental authorities. Always consult with your EHS officer before implementing any waste disposal protocol.
Hazard Profile and Chemical Identity
Understanding the inherent hazards of 7-Fluoro-3-iodo-5-nitroindazole is the foundation of its safe management. The compound's reactivity and toxicity are dictated by its combination of functional groups.
The Safety Data Sheet for 7-Fluoro-3-iodo-5-nitroindazole classifies it with the following hazards[1][2]:
Acute Toxicity 4 (Oral): Harmful if swallowed.
Skin Irritation 2: Causes skin irritation.
Eye Irritation 2: Causes serious eye irritation.
Specific Target Organ Toxicity – Single Exposure 3 (STOT SE 3): May cause respiratory irritation.
Beyond these classifications, the molecular structure suggests additional precautions are warranted. As a nitro-containing heterocyclic compound, it should be handled as potentially reactive or explosive, a characteristic seen in similar molecules[3]. Furthermore, as a halogenated nitroaromatic compound, it is presumed to be toxic and harmful to the environment, necessitating containment from release[4].
The proper disposal of 7-Fluoro-3-iodo-5-nitroindazole is governed by three core principles: proactive hazard assessment, stringent waste segregation, and compliant final disposition.
Hazard Assessment: The primary directive is to treat this compound with the highest level of caution. Due to the presence of the nitro group, it must be shielded from heat, shock, and friction. Its halogenated nature makes it a persistent environmental pollutant if not disposed of correctly.
Waste Segregation: This is the most critical step in daily laboratory operations. 7-Fluoro-3-iodo-5-nitroindazole waste must never be mixed with other waste streams. Co-mingling with non-halogenated solvents complicates the disposal process, and accidental mixing with incompatible chemicals like strong oxidizing agents could lead to a violent reaction[4][5].
Final Disposition: The recommended and most environmentally sound method for the final disposal of halogenated nitroaromatic compounds is high-temperature incineration in a specialized hazardous waste facility[4]. This process is designed to break down the molecule into less harmful components under controlled conditions, with advanced emission scrubbing systems to prevent environmental contamination[4]. On-site chemical neutralization is not recommended due to the compound's complex reactivity and the potential for generating hazardous byproducts.
Personnel Safety & Personal Protective Equipment (PPE)
All handling and disposal preparation steps must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors[3][6]. A comprehensive PPE protocol is mandatory.
Protection Type
Specific Equipment
Justification
Eye/Face Protection
Chemical splash goggles and face shield.
Protects against splashes and potential energetic reactions[6].
Hand Protection
Chemical-resistant gloves (e.g., Nitrile or Butyl rubber).
Prevents skin contact and irritation. Gloves must be inspected before each use[6].
Body Protection
Flame-resistant lab coat worn over non-synthetic clothing.
Protects skin from contamination and minimizes fire risk[3][6].
Respiratory Protection
An N95 dust mask or a respirator with appropriate cartridges.
Required when handling the solid powder to prevent respiratory tract irritation[6].
This protocol covers all forms of waste generated from the use of 7-Fluoro-3-iodo-5-nitroindazole.
Workflow for Waste Management
The following diagram outlines the decision-making process for handling and disposing of waste containing 7-Fluoro-3-iodo-5-nitroindazole.
Caption: Disposal workflow for 7-Fluoro-3-iodo-5-nitroindazole.
Waste Identification and Segregation
Immediately upon generation, all waste containing this compound must be classified as "Halogenated Organic Waste." This includes:
Pure Compound: Unused or expired solid 7-Fluoro-3-iodo-5-nitroindazole.
Contaminated Labware: Items such as weighing boats, filter paper, pipette tips, and gloves that have come into direct contact with the compound. These should be collected in a dedicated, lined container[7].
Solvent Rinses and Reaction Mixtures: All solutions containing the compound must be collected. Do not mix with aqueous or non-halogenated waste streams[4][8].
Waste Container Selection
Primary Container: Use a high-density polyethylene (HDPE) or glass container that is in good condition and has a secure, screw-top cap[3]. Ensure the container material is compatible with all components of the waste mixture.
Secondary Containment: The primary waste container should be kept in a secondary container (such as a plastic tub) to contain any potential leaks[9].
Waste Labeling
Proper labeling is a critical compliance and safety measure. The label must be affixed to the container as soon as the first drop of waste is added.
The label must include[4][6]:
The words "Hazardous Waste"
The full chemical name: "7-Fluoro-3-iodo-5-nitroindazole" and any other components in the waste mixture.
The appropriate hazard pictograms (e.g., Harmful/Irritant, Environmental Hazard).
The accumulation start date.
The name of the principal investigator or laboratory contact.
On-Site Accumulation and Storage
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[4][6].
This area must be under the control of laboratory personnel and away from general traffic.
Ensure the storage area is cool, dry, and away from direct sunlight and incompatible materials[5][10].
Arranging Final Disposal
Once the waste container is nearly full (no more than 90%) or has reached your institution's time limit for satellite accumulation, contact your EHS department to schedule a pickup[3][7].
Provide a full and accurate description of the waste contents to ensure it is handled correctly by the hazardous waste management provider.
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
Evacuate and Alert: Alert all personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.
Don PPE: Put on the full PPE as described in Section 3.
Contain the Spill: For a solid spill, carefully sweep up the material to avoid generating dust and place it into a labeled hazardous waste container[5][10]. For a liquid spill, cover with an inert absorbent material (e.g., sand, vermiculite), then collect the absorbed material into the waste container[1][11].
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.
Report: Report the incident to your laboratory supervisor and EHS department, regardless of the size of the spill.
References
BenchChem. (2025).
BenchChem. (2025). Safeguarding the Laboratory: Proper Disposal of 5-Nitro-1,2-dihydro-3H-indazol-3-one.
Cole-Parmer. (2005).
CymitQuimica. (2024). Safety Data Sheet - 7-fLuoro-3-iodo-5-nitroindazole.